Triclopyr ester
Description
Structure
3D Structure
Properties
IUPAC Name |
2-butoxyethyl 2-(3,5,6-trichloropyridin-2-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO4/c1-2-3-4-19-5-6-20-11(18)8-21-13-10(15)7-9(14)12(16)17-13/h7H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDRCZNHVGQBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)COC1=NC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5032579 | |
| Record name | Triclopyr butotyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5032579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown oily liquid; [ICSC] Liquid; Formulated as emulsifiable concentrate, liquid, granular, and formulation intermediate; [Reference #1] | |
| Record name | Triclopyr-butotyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9481 | |
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Vapor Pressure |
0.00000079 [mmHg] | |
| Record name | Triclopyr-butotyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9481 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
64700-56-7, 64470-88-8 | |
| Record name | Triclopyr ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64700-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triclopyr butoxyethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064470888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triclopyr-butotyl [ISO] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064700567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triclopyr butotyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5032579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butoxyethyl [(3,5,6-trichloropyridin-2-yl)oxy]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRICLOPYR-BUTOTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PJY10R5MV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Triclopyr Ester's Mechanism of Action in Woody Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triclopyr (B129103), a selective systemic herbicide, is widely utilized for the control of woody and broadleaf plants. Its efficacy lies in its action as a synthetic auxin mimic, disrupting normal hormonal balance and leading to uncontrolled, disorganized growth and eventual plant death. This technical guide provides a comprehensive overview of the mechanism of action of triclopyr ester in woody plants, detailing its absorption, translocation, metabolism, and the subsequent physiological and molecular events that lead to its herbicidal effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in herbicide development and plant science.
Introduction to Triclopyr and its Formulations
Triclopyr belongs to the pyridine (B92270) carboxylic acid chemical family and is commercially available in two primary formulations: a triethylamine (B128534) salt (e.g., Garlon 3A) and a butoxyethyl ester (e.g., Garlon 4).[1] The ester formulation is particularly effective for woody plant control due to its enhanced ability to penetrate the waxy cuticle of leaves.[2] Once absorbed, both the ester and salt forms are rapidly hydrolyzed within the plant to the active compound, triclopyr acid.[3] It is this acid form that functions as the herbicide.[3]
Core Mechanism of Action: A Synthetic Auxin
The primary mode of action of triclopyr is to mimic the natural plant growth hormone, indole-3-acetic acid (IAA), a type of auxin.[3][4] Triclopyr is classified as a WSSA Group 4 herbicide.[5] By acting as a synthetic auxin, triclopyr induces a state of auxin overdose, leading to a cascade of physiological disruptions.[6]
At the molecular level, the precise signaling pathway is not fully elucidated but is understood to involve the following key steps:
-
Perception: Triclopyr acid binds to auxin receptors in the plant cells.
-
Signal Transduction: This binding initiates a signaling cascade that leads to the upregulation of auxin-responsive genes.
-
Hormonal Imbalance: The sustained and abnormally high level of auxin signaling disrupts the plant's normal growth regulation. This includes a significant increase in the production of ethylene, another plant hormone involved in stress responses and senescence.[7][8]
-
Uncontrolled Growth: The hormonal chaos results in uncontrolled and disorganized cell division and elongation, leading to characteristic symptoms such as leaf and stem twisting (epinasty), swelling of nodes, and overall abnormal growth.[3][9]
-
Vascular Tissue Disruption: The uncontrolled growth ultimately leads to the destruction of vascular tissues, impeding the transport of water and nutrients.[3]
-
Senescence and Death: The combination of these factors, along with the induction of senescence pathways, leads to the eventual death of the plant, typically within one to two weeks of application.[5]
dot
References
- 1. Triclopyr | C7H4Cl3NO3 | CID 41428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 3. invasive.org [invasive.org]
- 4. mdpi.com [mdpi.com]
- 5. Efficacy, uptake, and translocation of stem applied this compound in four formulation solvents [vtechworks.lib.vt.edu]
- 6. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 7. Investigation of physiological and molecular mechanisms conferring diurnal variation in auxinic herbicide efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eaglelake1.org [eaglelake1.org]
An In-depth Technical Guide to the Physicochemical Properties of Triclopyr Butoxyethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triclopyr butoxyethyl ester (BEE) is a selective systemic herbicide used for the control of woody plants and broadleaf weeds.[1][2] It is a derivative of triclopyr, belonging to the pyridine (B92270) family of herbicides.[1][3] Understanding its physicochemical properties is crucial for predicting its environmental fate, transport, and biological activity. This guide provides a comprehensive overview of the core physicochemical characteristics of Triclopyr BEE, presented in a structured format for easy reference and comparison.
Core Physicochemical Properties
The following tables summarize the key quantitative data for Triclopyr butoxyethyl ester.
Table 1: General and Chemical Identifiers
| Property | Value |
| Chemical Name | 2-butoxyethyl 2-[(3,5,6-trichloro-2-pyridinyl)oxy]acetate |
| CAS Number | 64700-56-7[4][5][6][7][8][9] |
| Molecular Formula | C13H16Cl3NO4[4][5][6][7][8] |
| Molecular Weight | 356.63 g/mol [4][5][6][8] |
| Synonyms | Triclopyr-butotyl, Garlon 4, Garlon 4E[4][10][11] |
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
| Appearance | Brown oily liquid[10] | - |
| Boiling Point | 370 °C[10], 421.7 ± 40.0 °C (Predicted)[4][12] | Data varies between sources. |
| Melting Point | 150 - 152 °C[9] | Some sources list a melting point for the solid form. |
| Density | 1.3 g/cm³[10], 1.331 ± 0.06 g/cm³ (Predicted)[4][12] | - |
| Vapor Pressure | 7.9 x 10⁻⁷ mmHg, 1.0 x 10⁻⁶ hPa (at 25 °C)[10][13] | Low volatility.[3] |
| Water Solubility | 5.75 mg/L (at 20 °C, pH 7)[14], 6.81 ppm (at 25°C)[15] | Low solubility in water. |
| Solubility in Organic Solvents | Miscible with acetone, ethanol, and kerosene.[14] | - |
| Octanol-Water Partition Coefficient (log Kow) | 4.62 (at pH 7)[13][14], 4.3[10] | Indicates a high potential for bioaccumulation. |
| Dissociation Constant (pKa) | -2.61 ± 0.10 (Predicted)[4][12] | Not an acidic proton. |
Table 3: Stability and Reactivity
| Property | Value | Conditions |
| Hydrolysis Half-life | 533 days[16] | pH 4, 25°C |
| 8.7 - 21.8 days[13][16][17] | pH 7, 25°C | |
| < 1 day[16][17] | pH 9, 25°C | |
| Aqueous Photolysis Half-life | Approximately 26 hours in sunlight[17] | Dependent on pH. |
| Soil Half-life | Averages 30 days[1] | Varies with soil type and conditions.[18] |
| Stability | Stable under recommended storage conditions.[13][19] | - |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of chemical substances are outlined in various international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below are generalized methodologies relevant to the properties of Triclopyr butoxyethyl ester.
Boiling Point Determination (OECD Guideline 103)
The boiling point is determined by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. A common method involves heating the substance in a specialized apparatus and recording the temperature at which boiling is sustained. For substances that decompose at their boiling point, the measurement is taken under reduced pressure and extrapolated to standard atmospheric pressure.
Water Solubility (OECD Guideline 105)
The flask method is a common technique where a surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to establish the water solubility.
Octanol-Water Partition Coefficient (OECD Guideline 107 & 117)
The shake-flask method involves dissolving the substance in a mixture of n-octanol and water and shaking it until equilibrium is achieved. The concentrations of the substance in both the octanol (B41247) and water phases are then measured to calculate the partition coefficient (Kow). Alternatively, HPLC can be used to estimate the log Kow by correlating the retention time of the substance with that of known standards.
Vapor Pressure (OECD Guideline 104)
The vapor pressure can be determined using various methods, including the dynamic method (measuring the boiling point at different pressures) or the static method (direct measurement of the vapor pressure in a closed system at equilibrium). The effusion method, where the rate of mass loss due to evaporation in a vacuum is measured, is also employed.
Hydrolysis as a Function of pH (OECD Guideline 111)
The rate of hydrolysis is determined by dissolving the test substance in sterile aqueous buffer solutions of different pH values (e.g., 4, 7, and 9) and maintaining them at a constant temperature in the dark. Samples are taken at various time intervals and analyzed for the concentration of the parent substance to determine its degradation rate and half-life.
Visualization of Environmental Fate
The following diagram illustrates the primary degradation pathway of Triclopyr butoxyethyl ester in the environment.
Caption: Environmental degradation pathway of Triclopyr BEE.
The primary mechanism of action for Triclopyr is to mimic the plant growth hormone auxin, leading to uncontrolled growth and eventual death of the target plant.
Caption: Simplified mode of action of Triclopyr.
Conclusion
This technical guide provides a detailed summary of the essential physicochemical properties of Triclopyr butoxyethyl ester. The data presented, sourced from various scientific and regulatory databases, offers a foundation for researchers and professionals in understanding the behavior of this herbicide. The provided diagrams and generalized experimental protocols further aid in the comprehension of its environmental fate and the methods used for its characterization. It is important to note that some reported values, particularly for physical properties like boiling and melting points, may vary across different sources, reflecting potential differences in experimental conditions or the purity of the tested substance.
References
- 1. invasive.org [invasive.org]
- 2. US5466659A - Triclopyr butoxyethyl ester compositions comprising vegetable oil esters as carriers - Google Patents [patents.google.com]
- 3. Triclopyr - Wikipedia [en.wikipedia.org]
- 4. Triclopyr 2-butoxyethyl ester price,buy Triclopyr 2-butoxyethyl ester - chemicalbook [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Triclopyr 2-butoxyethyl ester | 64700-56-7 [chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]
- 8. Triclopyr 2-butoxyethylester PESTANAL®, analytical standard | 64700-56-7 [sigmaaldrich.com]
- 9. accustandard.com [accustandard.com]
- 10. Triclopyr-butotyl | C13H16Cl3NO4 | CID 47455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Triclopyr butoxyethyl ester | CymitQuimica [cymitquimica.com]
- 12. Triclopyr 2-butoxyethyl ester CAS#: 64700-56-7 [m.chemicalbook.com]
- 13. labelsds.com [labelsds.com]
- 14. Triclopyr-butotyl [sitem.herts.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 18. EXTOXNET PIP - TRICLOPYR [extoxnet.orst.edu]
- 19. Triclopyr | C7H4Cl3NO3 | CID 41428 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Environmental Odyssey of Triclopyr Ester: A Technical Guide to its Fate and Degradation
For Immediate Release
[CITY, STATE] – In a comprehensive effort to illuminate the environmental behavior of the widely used herbicide, Triclopyr ester, this technical guide provides an in-depth analysis of its degradation pathways, environmental fate, and the methodologies used to study these processes. Tailored for researchers, scientists, and environmental professionals, this document synthesizes current knowledge to foster a deeper understanding of this compound's journey through various environmental compartments.
Triclopyr butoxyethyl ester (TBEE), a common formulation of Triclopyr, is a selective systemic herbicide used to control broadleaf weeds.[1] Its environmental persistence and degradation are of significant interest due to its potential impact on non-target organisms and ecosystems. This guide details the primary mechanisms governing its breakdown: hydrolysis, photolysis, and microbial degradation.
Degradation Pathways of this compound
The environmental degradation of this compound is a multi-step process, primarily initiated by the rapid conversion of the ester to its more water-soluble and herbicidally active form, Triclopyr acid.[1] This initial hydrolysis is a critical step influencing its subsequent fate. The degradation cascade continues from Triclopyr acid to key metabolites, including 3,5,6-trichloro-2-pyridinol (B117793) (TCP) and, to a lesser extent, 3,5,6-trichloro-2-methoxypyridine (TMP), before eventual mineralization to carbon dioxide.[2]
Signaling Pathway of this compound Degradation
References
An In-depth Technical Guide to the Soil Sorption and Leaching Potential of Triclopyr Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate of triclopyr (B129103) ester in soil, with a specific focus on its sorption characteristics and leaching potential. Triclopyr, a selective systemic herbicide, is widely used for the control of woody and broadleaf herbaceous plants.[1][2] It is commonly formulated as a butoxyethyl ester (BEE) or a triethylamine (B128534) (TEA) salt.[2][3] Understanding the behavior of these formulations in the soil is critical for assessing potential environmental risks, including the contamination of groundwater.
Transformation of Triclopyr Ester in Soil
Upon application, triclopyr butoxyethyl ester (TBEE) rapidly hydrolyzes to its parent compound, triclopyr acid.[3] This conversion is a key first step in its environmental degradation pathway. The half-life for this hydrolysis in soil is remarkably short, often reported to be less than a day, with some studies indicating it can be as brief as three to four hours.[3] The primary routes of dissipation for triclopyr acid in the soil are microbial degradation and, to a lesser extent, photolysis.[1][3] The main metabolites produced from the degradation of triclopyr acid are 3,5,6-trichloro-2-pyridinol (B117793) (TCP) and 3,5,6-trichloro-2-methoxypyridine (TMP), which eventually degrade to carbon dioxide.[3]
Soil Sorption Behavior
The mobility of triclopyr in soil is largely governed by the sorption of its acid form, as the ester form is transient. Soil sorption is a process where a chemical binds to soil particles, which can reduce its availability for leaching and degradation. The extent of sorption is influenced by soil properties such as organic matter content and pH.[4]
The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of a chemical in soil. A higher Koc value indicates stronger sorption to soil organic carbon and consequently, lower mobility. Triclopyr butoxyethyl ester itself has a high affinity for organic matter, with a reported Koc of 6,000 cm³/g, suggesting it is relatively immobile upon initial application.[3][4] However, due to its rapid hydrolysis, the sorption behavior of the resulting triclopyr acid is more relevant for assessing long-term mobility.
Studies have shown that triclopyr acid has a low to moderate potential for sorption to soil. Reported Koc values for triclopyr acid typically range from 19 to 78 cm³/g, with an average of 27 cm³/g.[3] This classifies triclopyr acid as having high to very high mobility in soil.[5] The sorption of triclopyr acid is influenced by soil pH, with greater sorption observed in soils with lower pH.[4]
Table 1: Soil Sorption Coefficients (Koc) for Triclopyr and its Metabolites
| Compound | Koc Value (cm³/g) | Mobility Classification | Reference |
| Triclopyr butoxyethyl ester (TBEE) | 6,000 | Immobile | [3] |
| Triclopyr acid | 19 - 78 (average 27) | High to Very High | [3] |
| Triclopyr acid | 12 - 134 | High to Very High | [5] |
| 3,5,6-trichloro-2-pyridinol (TCP) | 14 - 86 | Very High | [6] |
| 3,5,6-trichloro-2-pyridinol (TCP) | 77 - 242 | Moderate to High | [5] |
| 3,5,6-trichloro-2-methoxypyridine (TMP) | Not specified, but considered "very slightly mobile" | Low | [3] |
Degradation and Persistence in Soil
The persistence of triclopyr in the soil is typically characterized by its half-life (DT50), which is the time it takes for 50% of the initial concentration to dissipate. The half-life of triclopyr is highly variable and depends on environmental conditions such as soil temperature, moisture, and microbial activity.[1] Warm, moist conditions generally favor more rapid degradation due to increased microbial metabolism.[1]
The reported soil half-life of triclopyr acid ranges widely, from as short as 3.7 days to over 300 days, with a commonly cited average of around 30 to 46 days.[1][7] In colder climates or deeper soil layers with less microbial activity, the persistence can be significantly longer.[3][8]
Table 2: Soil Half-Life (DT50) of Triclopyr
| Formulation/Compound | Half-Life (days) | Conditions | Reference |
| Triclopyr (general) | 30 - 90 (typical 46) | Field conditions | [2][7] |
| Triclopyr (average) | 30 | Varied | [1] |
| Triclopyr | 8 - 46 | Varied | [8][9] |
| Triclopyr acid | 3.7 | Pasture, Oregon | [1] |
| Triclopyr acid | 46 (at 15°C) vs. 98 (at 30°C) | Dry soils | [1] |
| Triclopyr acid | 57 (at 15°C) vs. 199 (at 30°C) | Moist soils | [1] |
| Triclopyr butoxyethyl ester | < 0.17 (4 hours) | Laboratory, 25°C, 75% moisture | |
| Triclopyr butoxyethyl ester | 0.125 (3 hours) | Soil | [3] |
Leaching Potential
The leaching potential of a pesticide is its tendency to move through the soil profile with water and potentially reach groundwater. Based on its high water solubility and low Koc values, triclopyr acid is considered to have a high potential for mobility in soil.[6][7] However, field studies have often shown that despite this potential, significant leaching of triclopyr is limited.
Several studies have indicated that the majority of triclopyr residues remain in the upper soil layers, typically within the top 15 cm.[1][8] This is likely due to a combination of factors including its degradation over time and increased sorption with contact time in the soil.[3] One soil column leaching study found that all triclopyr residues remained in the top 10 cm of the column.[3] While small amounts of triclopyr might be detected at greater depths following significant rainfall, substantial downward movement is generally considered minor.[1]
A Groundwater Ubiquity Score (GUS) can be used to estimate the leaching potential of a pesticide. The GUS is calculated using the pesticide's half-life and Koc. A higher GUS value indicates a greater potential to leach. For this compound, a GUS of 3.30 has been calculated, which falls into the "High leachability" category.[10]
Experimental Protocols
Detailed, standardized protocols for assessing soil sorption and leaching are outlined by organizations such as the Organisation for Economic Co-operation and Development (OECD). While the search results do not provide specific, step-by-step experimental protocols from the cited studies, they do allude to common methodologies.
Soil Sorption Studies (Batch Equilibrium Method - based on OECD Guideline 106)
The fundamental approach to determining soil sorption coefficients (Kd and Koc) is the batch equilibrium method.
-
Soil and Pesticide Preparation: A range of soils with varying organic carbon content and pH are selected. The test substance, triclopyr, is typically radiolabeled (e.g., with ¹⁴C) to facilitate detection at low concentrations.
-
Equilibration: A known mass of soil is mixed with a known volume of a solution containing the test substance at a specific concentration. These mixtures are agitated (e.g., on a shaker) for a predetermined period (e.g., 24-48 hours) to allow equilibrium to be reached between the sorbed and dissolved phases.
-
Phase Separation: The soil and solution are separated by centrifugation.
-
Analysis: The concentration of the test substance remaining in the solution is measured. For radiolabeled compounds, this is often done using liquid scintillation counting. The amount sorbed to the soil is calculated by the difference between the initial and final solution concentrations.
-
Calculation of Kd and Koc:
-
The soil-water distribution coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to its concentration in the water at equilibrium.
-
The organic carbon-water partitioning coefficient (Koc) is then calculated by normalizing the Kd value to the fraction of organic carbon (foc) in the soil: Koc = (Kd / foc) * 100.
-
Soil Leaching Studies (Column Leaching Method - based on OECD Guideline 121)
Soil column studies are used to assess the mobility and leaching potential of a substance under controlled laboratory conditions.
-
Column Preparation: A glass or stainless steel column is packed with soil to a desired bulk density. The soil may be sieved and remoistened before packing.
-
Application of Test Substance: A known amount of the test substance (e.g., ¹⁴C-labeled triclopyr) is applied to the surface of the soil column.
-
Leaching: The column is irrigated with a simulated rainfall solution (e.g., 0.01 M CaCl₂) at a constant flow rate over a specific period (e.g., 48 hours).
-
Leachate Collection: The effluent (leachate) that passes through the column is collected in fractions.
-
Analysis: The concentration of the test substance and its degradation products in the collected leachate fractions is determined.
-
Soil Sectioning and Analysis: After the leaching phase, the soil column is extruded and sectioned into segments (e.g., every 5 cm). The amount of the test substance and its metabolites in each soil segment is extracted and quantified.
-
Data Interpretation: The results provide a profile of the distribution of the substance within the soil column and the total amount that has leached, allowing for an assessment of its mobility.
Analytical Methods for Triclopyr Determination
The determination of triclopyr residues in soil and water samples typically involves extraction followed by chromatographic analysis.
-
Extraction: Analytes can be extracted from soil using acidified acetonitrile.[11] Solid-phase extraction (SPE) is a common technique for sample clean-up and concentration.[12]
-
Derivatization: Since triclopyr is an acidic herbicide, it is often converted to an ester form (e.g., through esterification with methanol) to improve its chromatographic properties for analysis by gas chromatography (GC).[13]
-
Analysis: High-performance liquid chromatography (HPLC) with a diode-array detector (DAD) or gas chromatography coupled with an electron capture detector (GC-ECD) or a mass selective detector (GC/MSD) are commonly used for the quantification of triclopyr and its metabolites.[11][13][14]
Visualizations
Caption: Degradation pathway of triclopyr butoxyethyl ester in soil.
Caption: Generalized workflow for a soil column leaching experiment.
References
- 1. invasive.org [invasive.org]
- 2. alt2tox.org [alt2tox.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Triclopyr | C7H4Cl3NO3 | CID 41428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. eaglelake1.org [eaglelake1.org]
- 7. wsdot.wa.gov [wsdot.wa.gov]
- 8. Triclopyr General Fact Sheet [npic.orst.edu]
- 9. Triclopyr - Wikipedia [en.wikipedia.org]
- 10. Triclopyr [sitem.herts.ac.uk]
- 11. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 12. ukm.my [ukm.my]
- 13. researchgate.net [researchgate.net]
- 14. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Ecotoxicological Profile of Triclopyr Ester: A Technical Guide for Researchers
An in-depth examination of the ecotoxicological effects of Triclopyr (B129103) butoxyethyl ester (BEE) on non-target organisms, presenting quantitative toxicity data, detailed experimental methodologies, and an analysis of known toxicological pathways.
Introduction
Triclopyr, a selective systemic herbicide, is widely utilized for the control of broadleaf weeds and woody plants in various agricultural, forestry, and non-crop settings. It is commonly formulated as a butoxyethyl ester (BEE), which enhances its uptake by plants. Following application, Triclopyr BEE is rapidly converted to its active form, Triclopyr acid, which mimics the plant growth hormone auxin, leading to uncontrolled growth and eventual death of the target plant. While effective in its intended purpose, concerns exist regarding the potential impact of Triclopyr ester on non-target organisms. This technical guide provides a comprehensive overview of the ecotoxicological effects of this compound on a range of non-target species, intended for researchers, scientists, and professionals in drug development and environmental science.
Quantitative Ecotoxicological Data
The acute and chronic toxicity of Triclopyr and its formulations have been evaluated across various non-target organisms. The Triclopyr butoxyethyl ester (BEE) formulation is generally more toxic to aquatic organisms than the parent acid or its amine salts.[1][2] The primary degradation product of Triclopyr is 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which also exhibits toxicity to aquatic life.[3]
Aquatic Organisms
The following tables summarize the lethal concentration (LC50) and effective concentration (EC50) values for this compound and its related compounds in various aquatic species.
Table 1: Acute Toxicity of Triclopyr Butoxyethyl Ester (BEE) to Fish
| Species | Exposure Duration | LC50 (mg/L) | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | 0.74 | [4] |
| Bluegill Sunfish (Lepomis macrochirus) | 96 hours | 0.87 | [4] |
| Bluegill Sunfish (Lepomis macrochirus) | 96 hours | 0.36 | [3] |
| Coho Salmon (Oncorhynchus kisutch) | 96 hours | 1.3 | [3] |
Table 2: Acute Toxicity of Triclopyr Butoxyethyl Ester (BEE) to Aquatic Invertebrates
| Species | Exposure Duration | EC50/LC50 (mg/L) | Reference |
| Water Flea (Daphnia magna) | 48 hours | 1.7 - 12 | [3] |
| Grass Shrimp (Palaemonetes pugio) | 96 hours | 2.4 | [3] |
| Eastern Oyster (Crassostrea virginica) | 96 hours | 0.66 (EC50) | [3] |
| Aquatic Insect (Dolophilodes distinctus) | 48 hours | 0.6 (LC50) | [5] |
| Aquatic Insect (Isogenoides sp.) | 48 hours | 61.7 (LC50) | [5] |
Table 3: Toxicity of Triclopyr and its Degradation Product (TCP) to Aquatic Organisms
| Compound | Species | Exposure Duration | LC50/EC50 (mg/L) | Reference |
| Triclopyr Acid | Rainbow Trout | 96 hours | 117 | [6] |
| Triclopyr Acid | Bluegill Sunfish | 96 hours | 148 | [6] |
| Triclopyr TEA Salt | Rainbow Trout | 96 hours | 552 | [4] |
| Triclopyr TEA Salt | Bluegill Sunfish | 96 hours | 891 | [4] |
| Triclopyr TEA Salt | Daphnia magna | 48 hours | 1170 | [7] |
| TCP | Bluegill Sunfish | 96 hours | 12.5 | [8] |
| TCP | Rainbow Trout | 96 hours | 12.6 | [8] |
Terrestrial Organisms
Triclopyr generally exhibits lower toxicity to terrestrial animals compared to its ester formulation's effects on aquatic life.
Table 4: Acute Toxicity of Triclopyr to Terrestrial Animals
| Species | Endpoint | Value | Reference |
| Bobwhite Quail (Colinus virginianus) | 8-day dietary LC50 | 2935 mg/kg | [9] |
| Mallard Duck (Anas platyrhynchos) | Oral LD50 | 1698 mg/kg | [9] |
| Honey Bee (Apis mellifera) | Acute contact LD50 | >100 µ g/bee | [10] |
| Earthworm (Eisenia fetida) | 14-day LC50 in artificial soil | >1000 mg/kg | [11] |
Experimental Protocols
Standardized testing guidelines are crucial for the reliable assessment of chemical toxicity. The following sections detail the methodologies for key ecotoxicological assays based on established protocols from the Organisation for Economic Co-operation and Development (OECD), the American Society for Testing and Materials (ASTM), and the U.S. Environmental Protection Agency (EPA).
Fish Acute Toxicity Test (Based on OECD 203, ASTM E729)
This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.
-
Test Organism: Rainbow trout (Oncorhynchus mykiss) or Bluegill sunfish (Lepomis macrochirus) are commonly used.
-
Test System: A static, semi-static, or flow-through system can be employed. For volatile or unstable substances like this compound, a flow-through system is preferred to maintain constant exposure concentrations.
-
Test Conditions:
-
Temperature: Species-specific, e.g., 15 ± 1 °C for rainbow trout.
-
pH: 6.0 - 8.5.
-
Dissolved Oxygen: >60% of air saturation value.
-
Light: 16-hour light, 8-hour dark cycle.
-
-
Procedure:
-
Acclimate fish to test conditions for at least 12 days.
-
Prepare a geometric series of at least five test concentrations and a control.
-
Introduce a group of fish (e.g., 10) to each test chamber.
-
Observe and record mortality at 24, 48, 72, and 96 hours.
-
Measure water quality parameters (pH, temperature, dissolved oxygen) daily.
-
-
Data Analysis: Calculate the 96-hour LC50 and its 95% confidence limits using probit analysis or other appropriate statistical methods.
Aquatic Invertebrate Acute Immobilization Test (Based on OECD 202, US EPA OCSPP 850.1010)
This 48-hour test assesses the concentration of a substance that causes immobilization in 50% of the exposed Daphnia magna.
-
Test Organism: Daphnia magna, neonates (<24 hours old).
-
Test System: Static system.
-
Test Conditions:
-
Temperature: 20 ± 2 °C.
-
pH: 6.0 - 8.5.
-
Light: 16-hour light, 8-hour dark cycle.
-
-
Procedure:
-
Culture Daphnia magna under controlled conditions.
-
Prepare a series of test concentrations and a control in glass beakers.
-
Introduce a group of daphnids (e.g., 20, divided into four replicates of five) to each test vessel.
-
Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
-
Data Analysis: Calculate the 48-hour EC50 for immobilization and its 95% confidence limits.
Algal Growth Inhibition Test (Based on OECD 201, US EPA OCSPP 850.5400)
This 72-hour test evaluates the effect of a substance on the growth of a freshwater green alga.
-
Test Organism: Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum).
-
Test System: Static, batch culture system.
-
Test Conditions:
-
Temperature: 24 ± 2 °C.
-
Light: Continuous illumination.
-
-
Procedure:
-
Prepare a nutrient-rich growth medium.
-
Prepare a geometric series of at least five test concentrations and a control.
-
Inoculate each test flask with a known concentration of exponentially growing algal cells.
-
Incubate for 72 hours under constant light and temperature.
-
Measure algal biomass (e.g., cell counts, fluorescence) at 24, 48, and 72 hours.
-
-
Data Analysis: Calculate the 72-hour EC50 for growth rate inhibition and yield, along with the No Observed Effect Concentration (NOEC).
Earthworm Acute Toxicity Test (Based on OECD 207)
This 14-day test determines the LC50 of a substance to earthworms in artificial soil.
-
Test Organism: Eisenia fetida.
-
Test System: Artificial soil substrate.
-
Test Conditions:
-
Temperature: 20 ± 2 °C.
-
Light: Continuous darkness.
-
-
Procedure:
-
Prepare artificial soil with defined composition (sand, kaolin (B608303) clay, sphagnum peat, and calcium carbonate).
-
Thoroughly mix the test substance into the soil at a range of concentrations.
-
Introduce a group of adult earthworms (e.g., 10) with a clitellum into each test container.
-
Assess mortality and observe any behavioral abnormalities at 7 and 14 days.
-
-
Data Analysis: Calculate the 14-day LC50 and its 95% confidence limits.
Honey Bee Acute Contact Toxicity Test (Based on OECD 214)
This 48- to 96-hour laboratory test determines the dose of a substance that is lethal to 50% of honey bees upon direct contact.
-
Test Organism: Young adult worker honey bees (Apis mellifera).
-
Procedure:
-
Prepare a range of doses of the test substance dissolved in a suitable solvent (e.g., acetone).
-
Apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each bee.
-
House the treated bees in cages with access to a sucrose (B13894) solution.
-
Record mortality at 4, 24, 48, and if necessary, 72 and 96 hours.
-
-
Data Analysis: Calculate the LD50 at each observation time with 95% confidence limits.
Toxicological Mechanisms and Signaling Pathways
The primary mode of action of Triclopyr in plants is as a synthetic auxin. In non-target animals, the toxicological mechanisms are less well-defined, but evidence suggests a potential for endocrine disruption and oxidative stress.
Endocrine Disruption in Fish
Studies have shown that Triclopyr, particularly in combination with certain surfactants, can induce the production of vitellogenin (Vtg) in male fish. Vitellogenin is an egg-yolk precursor protein normally produced by females in response to estrogen. Its presence in males is a key biomarker for exposure to estrogenic endocrine-disrupting chemicals. The precise molecular mechanism by which Triclopyr induces vitellogenin is not fully elucidated but likely involves interference with the endocrine signaling cascade that regulates estrogen production or action.
Oxidative Stress
Limited evidence suggests that this compound exposure may lead to oxidative stress in some aquatic organisms. One study on the aquatic insect Chironomus dilutus reported a decrease in the activity of glutathione-S-transferase (GST), an important enzyme in the detoxification of xenobiotics and the antioxidant defense system. A reduction in GST activity could impair the organism's ability to cope with reactive oxygen species (ROS), potentially leading to cellular damage.
Experimental Workflow for Ecotoxicological Assessment
The overall process for assessing the ecotoxicological effects of a chemical like this compound involves a tiered approach, starting with standardized laboratory tests and potentially moving to more complex microcosm or field studies.
Conclusion
Triclopyr butoxyethyl ester exhibits significant toxicity to a range of non-target aquatic organisms, with fish and certain aquatic invertebrates being particularly sensitive. Its toxicity is generally higher than that of its parent acid or amine salt formulations. While standardized protocols are available for assessing its acute and chronic effects, a comprehensive understanding of the specific molecular and cellular mechanisms of toxicity in non-target animals is still developing. Current evidence points towards endocrine disruption and oxidative stress as potential pathways of concern. Further research is warranted to fully elucidate these mechanisms and to inform a more complete environmental risk assessment for this widely used herbicide.
References
- 1. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the herbicides hexazinone and this compound on aquatic insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcmas.com [ijcmas.com]
- 5. researchgate.net [researchgate.net]
- 6. The Aryl Hydrocarbon Receptor Complex and the Control of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reproductive and developmental evaluations of triclopyr acid, triclopyr butoxyethyl ester and triclopyr triethylamine salt in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationship of estrogens: receptor affinity and estrogen antagonist activity of certain (E)- and (Z)-1,2,3-triaryl-2-propen-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of estrogenic activities of aquatic herbicides and surfactants using an rainbow trout vitellogenin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Technical Analysis of Triclopyr Ester and Triclopyr Amine Formulations
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive comparative analysis of the two primary formulations of the selective systemic herbicide Triclopyr (B129103): the butoxyethyl ester and the triethylamine (B128534) (TEA) salt, commonly referred to as Triclopyr ester and Triclopyr amine, respectively. This document delves into their chemical properties, mechanism of action, efficacy, environmental fate, and toxicology, presenting quantitative data in structured tables and outlining key experimental protocols.
Introduction
Triclopyr, a synthetic herbicide belonging to the pyridine (B92270) group of chemicals, is widely utilized for the control of woody plants and broadleaf weeds.[1] Its efficacy is rooted in its ability to mimic the plant growth hormone auxin, leading to uncontrolled and disorganized growth that results in plant death.[1][2] Triclopyr is primarily available in two formulations: an oil-soluble butoxyethyl ester and a water-soluble triethylamine salt (amine).[2][3][4] While both forms ultimately convert to the herbicidally active triclopyr acid in the environment and within the plant, their distinct physical and chemical properties significantly influence their application, uptake, environmental behavior, and toxicological profiles.[2][5][6][7] Understanding these differences is critical for selecting the appropriate formulation to maximize efficacy while minimizing non-target impacts.
Chemical and Physical Properties
The fundamental difference between the two formulations lies in the group attached to the triclopyr acid molecule. The ester formulation is characterized by its lipophilic (oil-loving) nature, which enhances its penetration through waxy plant cuticles. In contrast, the amine salt is hydrophilic (water-loving), making it highly soluble in water.[3][4]
Table 1: Comparative Chemical and Physical Properties
| Property | This compound (Butoxyethyl ester) | Triclopyr Amine (Triethylamine salt) | Triclopyr Acid (Active Form) |
| IUPAC Name | 2-butoxyethyl 2-(3,5,6-trichloropyridin-2-yloxy)acetate | triethylammonium 2-(3,5,6-trichloropyridin-2-yloxy)acetate | [(3,5,6-Trichloropyridin-2-yl)oxy]acetic acid |
| CAS Number | 64700-56-7 | 57213-69-1 | 55335-06-3 |
| Molecular Formula | C13H16Cl3NO4 | C13H21Cl3N2O3 | C7H4Cl3NO3 |
| Molar Mass | 356.6 g/mol | 359.7 g/mol | 256.46 g/mol [6] |
| Solubility in Water | Low (23 mg/L)[2] | High (2,100,000 mg/L)[2] | Moderate (430-440 mg/L)[2][6] |
| Solubility Type | Oil-soluble[3] | Water-soluble[3][4] | - |
| Vapor Pressure | Higher than amine form, can be volatile at high temperatures.[2][8] | Low volatility.[9] | Low vapor pressure.[5][6] |
| Formulation Examples | Garlon 4, Remedy, Pathfinder II[1][2][4] | Garlon 3A, Renovate 3, Brush-B-Gon[2][3][10] | - |
Mechanism of Action and Cellular Pathway
Both this compound and amine function as systemic herbicides.[5] After application, they are absorbed by the plant through its foliage and roots.[1][7] The crucial step in their herbicidal activity is the rapid conversion (hydrolysis) of the ester or salt formulation into the parent triclopyr acid.[2][7] This active form is then translocated throughout the plant, accumulating in the meristematic tissues—the points of active growth.[7]
Once in these tissues, triclopyr acid mimics the natural plant hormone auxin (indole acetic acid).[2][7] This mimicry disrupts normal hormonal balance, leading to uncontrolled cell division and elongation, which manifests as disorganized growth, ultimately causing the death of the plant.[1][5]
Caption: Conversion of Triclopyr formulations to the active acid form within the plant.
Comparative Efficacy and Application
The choice between ester and amine formulations often depends on the target species, environmental conditions, and application method. The ester's oil-based nature allows it to penetrate the waxy cuticle of tough, woody plants more effectively than the water-based amine.[9][11] This makes it particularly effective for basal bark and cut-stump treatments.[2]
Conversely, the high water solubility of the amine formulation makes it suitable for foliar sprays on herbaceous broadleaf weeds and for aquatic applications, where it is the only registered form for use in water bodies (e.g., Renovate 3™).[10][12] Ester formulations are generally more effective in cooler weather, while their higher volatility can be a concern at temperatures above 85°F, increasing the risk of off-target drift.[8][11]
Table 2: Efficacy and Application Characteristics
| Feature | This compound | Triclopyr Amine |
| Primary Target | Woody plants, tough-to-control broadleaf weeds[1] | Herbaceous broadleaf weeds, aquatic weeds[2][10] |
| Uptake Efficiency | High, especially through waxy cuticles[11] | Lower on waxy surfaces; surfactants can enhance efficacy[9] |
| Optimal Temperature | Cooler conditions (e.g., spring, fall)[8][11] | Warmer conditions, less temperature-sensitive |
| Volatility | Higher; risk of vapor drift in hot weather[9][13] | Low; preferred when drift is a primary concern[13] |
| Common Applications | Basal bark, cut-stump, dormant stem, foliar sprays[2] | Foliar sprays, aquatic applications[2][10] |
| Rainfastness | Generally faster due to rapid cuticle penetration | Slower; may require a longer drying period |
Environmental Fate and Toxicology
In the environment, both formulations rapidly degrade to the parent triclopyr acid.[2][5][6] The primary degradation pathways are microbial metabolism in soil and photolysis (breakdown by sunlight) in water.[2] The average soil half-life of triclopyr acid is about 30 to 46 days, though this can vary with environmental conditions.[2][5][14] In water, photolysis is rapid, with a half-life of approximately one day in the presence of light.[5][6]
A critical distinction between the two forms lies in their aquatic toxicity. The ester form is significantly more toxic to fish and aquatic invertebrates than the amine salt or the acid form.[5][15] This is a primary reason why ester formulations are not registered for aquatic use.[10]
Caption: Primary degradation pathways for Triclopyr in soil and water environments.
Table 3: Comparative Environmental Fate and Toxicology
| Parameter | This compound | Triclopyr Amine |
| Soil Half-Life | Degrades rapidly to acid; acid half-life is 8-46 days[5][6] | Degrades rapidly to acid; acid half-life is 8-46 days[5][6] |
| Aquatic Half-Life | Degrades to acid; acid half-life is ~1 day with light, 142 days without[5][6] | Degrades to acid; acid half-life is ~1 day with light, 142 days without[5][6] |
| Mobility in Soil | Binds well with soil, less mobile[2] | Does not readily adsorb, can be more mobile[2] |
| Fish Toxicity (96-hr LC50) | Moderately to Highly Toxic (e.g., 0.74 mg/L for Rainbow Trout)[5][14] | Practically Non-toxic (e.g., 552 mg/L for Rainbow Trout)[7] |
| Aquatic Invertebrate Toxicity | Slightly to Moderately Toxic[5] | Practically Non-toxic[5] |
| Avian Toxicity (LD50) | Practically non-toxic to slightly toxic[5] | Practically non-toxic to slightly toxic[5] |
| Human Health | Can cause skin irritation/allergic reaction; potential eye irritant[5][16] | Can cause severe/permanent eye damage; potential skin sensitizer[2][5][16] |
Experimental Protocols
Accurate comparison and risk assessment of herbicide formulations rely on standardized experimental protocols. Below are methodologies for key evaluative experiments.
Protocol: Determination of Herbicide Residues by Gas Chromatography (GC)
This protocol outlines a general method for the simultaneous determination of triclopyr in environmental samples like soil or water.
-
1. Objective: To quantify the concentration of triclopyr residues.
-
2. Principle: Acidic herbicides are extracted from the sample matrix. To improve chromatographic performance and detection sensitivity, the acidic analyte is converted into an ester form (derivatization) before analysis by a Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD) or Mass Spectrometer (MS).[17]
-
3. Materials & Reagents:
-
Sample (soil, water)
-
Extraction solvent (e.g., 1% hydrochloric acid in acetonitrile)[17]
-
Derivatizing agent (e.g., Methanol with H2SO4, or MTBSTFA for silyl (B83357) derivatives)[17][18]
-
Purification cartridges (e.g., Florisil solid-phase extraction)[17]
-
Certified triclopyr analytical standard
-
GC-ECD or GC-MS system
-
-
4. Methodology:
-
a. Extraction: A known quantity of the sample is homogenized and extracted with the acidic acetonitrile (B52724) solution. The mixture is shaken and centrifuged to separate the liquid extract.
-
b. Derivatization: The extract is concentrated, and the esterification reaction is performed by adding the derivatizing agent and heating. This converts the triclopyr acid to a more volatile ester.[17]
-
c. Cleanup: The derivatized sample is passed through a solid-phase extraction (SPE) cartridge to remove interfering co-extractives.[17]
-
d. Analysis: The purified sample is injected into the GC system. The compound is identified based on its retention time and quantified by comparing the detector response to a calibration curve prepared from the analytical standard.
-
-
5. Data Analysis: The concentration in the original sample is calculated based on the amount detected, the initial sample weight/volume, and any dilution factors. Recovery rates are determined by analyzing spiked samples with known concentrations.[17]
Protocol: Acute Fish Toxicity Test (Following OECD Guideline 203)
This protocol determines the median lethal concentration (LC50) of a substance, which is the concentration that is lethal to 50% of the test fish over a 96-hour period.
-
1. Objective: To assess the acute toxicity of this compound and amine to a representative fish species (e.g., Rainbow Trout, Bluegill Sunfish).
-
2. Principle: Groups of fish are exposed to a series of concentrations of the test chemical in water for 96 hours. Mortalities are recorded, and the LC50 is determined statistically.
-
3. Materials & Reagents:
-
Test fish of a single species, uniform size, and acclimated to lab conditions.
-
Test chambers (tanks) of suitable material and volume.
-
Dilution water of standardized quality (temperature, pH, dissolved oxygen).
-
This compound and amine formulations.
-
-
4. Methodology:
-
a. Range-Finding Test: A preliminary test is run with a wide range of concentrations to determine the approximate toxicity range.
-
b. Definitive Test: Based on the range-finding results, a geometric series of at least five test concentrations is prepared. A control group (no chemical) is also included.
-
c. Exposure: A set number of fish (e.g., 10) are randomly assigned to each test chamber (for each concentration and the control).
-
d. Observation: The fish are observed, and mortalities are recorded at 24, 48, 72, and 96 hours. Water quality parameters are monitored throughout the test.
-
-
5. Data Analysis: The cumulative mortality data at 96 hours for each concentration are used to calculate the LC50 value and its 95% confidence limits using statistical methods like probit analysis.
Caption: Generalized workflow for an acute fish toxicity (LC50) experiment.
Conclusion
This compound and Triclopyr amine are distinct formulations that deliver the same active herbicidal acid through different chemical properties. The ester's lipophilic nature makes it superior for controlling woody species and for applications where cuticle penetration is key, though its volatility and high aquatic toxicity are significant drawbacks. The amine's hydrophilic properties make it the formulation of choice for aqueous and foliar applications on herbaceous weeds, offering lower volatility and a much better safety profile for aquatic environments. A thorough understanding of these comparative characteristics, as presented in this guide, is essential for researchers and professionals to effectively and responsibly utilize this herbicide.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. invasive.org [invasive.org]
- 3. corpslakes.erdc.dren.mil [corpslakes.erdc.dren.mil]
- 4. bugwoodcloud.org [bugwoodcloud.org]
- 5. Triclopyr General Fact Sheet [npic.orst.edu]
- 6. Triclopyr - Wikipedia [en.wikipedia.org]
- 7. mass.gov [mass.gov]
- 8. domyown.com [domyown.com]
- 9. Surfactant Formulations to Enhance Triclopyr Amine Efficacy: Effects on Adhesion, Retention and Contact Phytotoxicity On Three Hardwood Species [vtechworks.lib.vt.edu]
- 10. lakestevenswa.gov [lakestevenswa.gov]
- 11. extension.psu.edu [extension.psu.edu]
- 12. eaglelake1.org [eaglelake1.org]
- 13. gmoanswers.com [gmoanswers.com]
- 14. wsdot.wa.gov [wsdot.wa.gov]
- 15. researchgate.net [researchgate.net]
- 16. assets.nationbuilder.com [assets.nationbuilder.com]
- 17. Residue determination of triclopyr and aminopyralid in pastures and soil by gas chromatography-electron capture detector: Dissipation pattern under open field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
An In-depth Technical Guide on the Hydrolysis Rate of Triclopyr Ester to Triclopyr Acid in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of triclopyr (B129103) butoxyethyl ester (TBEE) to its primary degradation product, triclopyr acid, in aqueous environments. This process is a critical factor in determining the environmental fate and potential impact of triclopyr-based herbicides. This document summarizes key quantitative data, outlines detailed experimental protocols for studying this transformation, and provides visual representations of the degradation pathway and experimental workflow.
Introduction
Triclopyr is a selective systemic herbicide widely used for the control of broadleaf weeds. It is often formulated as a butoxyethyl ester to enhance its uptake by plants. Following application, the ester form, triclopyr butoxyethyl ester (TBEE), undergoes hydrolysis in aqueous environments to form the herbicidally active triclopyr acid. The rate of this hydrolysis is a key determinant of the persistence and mobility of the active ingredient in the environment. This guide delves into the kinetics of this critical transformation, providing researchers with the necessary data and methodologies to understand and predict the environmental behavior of triclopyr.
Data Presentation: Hydrolysis of Triclopyr Butoxyethyl Ester (TBEE)
The rate of hydrolysis of TBEE to triclopyr acid is significantly influenced by the pH and temperature of the aqueous solution. The following tables summarize the available quantitative data on the hydrolysis half-life of TBEE under various conditions.
Table 1: Hydrolysis Half-life of Triclopyr Butoxyethyl Ester (TBEE) as a Function of pH at 25°C
| pH | Half-life (t½) in days | Reference |
| 4 | 533 | [1] |
| 5 | 84 | |
| 7 | 8.7 - 21.8 | [1] |
| 9 | < 1 (approximately 0.5) | [1] |
Table 2: Effect of Temperature on the Hydrolysis of Triclopyr Butoxyethyl Ester (TBEE)
| Temperature | Effect on Hydrolysis Rate | Reference |
| Increasing Temperature | Increases the rate of hydrolysis | [1] |
| 50°C | Used in preliminary tests to accelerate hydrolysis for unstable substances |
Degradation Pathway
The primary degradation pathway of triclopyr butoxyethyl ester in aqueous solutions is the hydrolysis of the ester linkage to form triclopyr acid and 2-butoxyethanol. This reaction is a critical activation step, as the acid form is the herbicidally active molecule.
Experimental Protocols
The following protocols are based on established guidelines from the Organisation for Economic Co-operation and Development (OECD) Guideline 111 and the U.S. Environmental Protection Agency (EPA) OCSPP 835.2120 for testing the hydrolysis of chemicals as a function of pH.
Materials and Reagents
-
Test Substance: Triclopyr butoxyethyl ester (TBEE), analytical grade (>98% purity)
-
Reference Standard: Triclopyr acid, analytical grade (>98% purity)
-
Buffer Solutions: Sterile, aqueous buffer solutions at pH 4, 7, and 9.
-
pH 4.0: 0.05 M Acetate buffer (e.g., acetic acid and sodium acetate)
-
pH 7.0: 0.05 M Phosphate (B84403) buffer (e.g., potassium dihydrogen phosphate and di-sodium hydrogen phosphate)
-
pH 9.0: 0.05 M Borate buffer (e.g., boric acid and sodium hydroxide)
-
-
Solvents: HPLC-grade acetonitrile (B52724) and water, methanol (B129727) (for stock solutions)
-
Reagents: Phosphoric acid (for mobile phase adjustment)
-
Glassware: Sterilized volumetric flasks, pipettes, and amber glass vials with Teflon-lined caps.
Experimental Workflow
Tiered Testing Approach
A tiered approach is recommended to efficiently determine the hydrolysis rate.
-
Tier 1: Preliminary Test:
-
Incubate the test substance in buffer solutions at pH 4, 7, and 9 at an elevated temperature (e.g., 50°C) in the dark for 5 days.
-
Analyze the samples to determine the extent of hydrolysis.
-
If less than 10% degradation is observed at all pH values, the substance is considered hydrolytically stable, and no further testing is required.
-
-
Tier 2: Main Test for Unstable Substances:
-
If significant degradation (>10%) is observed in the preliminary test, conduct the main study at a lower, environmentally relevant temperature (e.g., 25°C).
-
Use the same sterile buffer solutions (pH 4, 7, and 9).
-
Incubate the test solutions in the dark at a constant temperature (± 0.5°C).
-
Collect samples at appropriate time intervals to define the degradation curve. Sampling frequency should be higher for conditions showing faster degradation.
-
Sample Preparation and Analysis
-
Preparation of Test Solutions:
-
Prepare a stock solution of TBEE in a suitable organic solvent (e.g., methanol).
-
Spike the sterile buffer solutions with the stock solution to achieve a final concentration that is less than half the water solubility of TBEE. The final concentration of the organic solvent should be minimal, typically less than 1%.
-
-
Incubation:
-
Dispense the test solutions into replicate sterile amber glass vials for each pH and sampling time point.
-
Seal the vials and place them in a constant temperature incubator in the dark.
-
-
Sampling:
-
At each sampling interval, sacrifice replicate vials for analysis.
-
Immediately analyze the samples or store them under conditions that prevent further degradation (e.g., freezing).
-
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is suitable for the simultaneous quantification of TBEE and triclopyr acid.
Table 3: Recommended HPLC Parameters for the Analysis of Triclopyr Butoxyethyl Ester and Triclopyr Acid
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile |
| Gradient | Start with a higher aqueous content to elute the polar triclopyr acid, then increase the organic content to elute the nonpolar TBEE. A suggested gradient is: - 0-5 min: 40% B - 5-15 min: 40% to 90% B - 15-20 min: 90% B - 20-25 min: 90% to 40% B - 25-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 230 nm |
| Retention Time (Approximate) | Triclopyr Acid: ~4-6 minutesTriclopyr Butoxyethyl Ester: ~12-15 minutes |
4.5.1. Calibration and Quantification
-
Prepare a series of calibration standards containing both TBEE and triclopyr acid in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration for each analyte.
-
Quantify the concentration of TBEE and triclopyr acid in the test samples by comparing their peak areas to the calibration curve.
Data Analysis
-
Plot the concentration of TBEE as a function of time for each pH.
-
Determine the hydrolysis rate constant (k) by fitting the data to a first-order decay model: Ct = C0 * e-kt where Ct is the concentration at time t, and C0 is the initial concentration.
-
Calculate the hydrolysis half-life (t½) using the following equation: t½ = ln(2) / k
Conclusion
The hydrolysis of triclopyr butoxyethyl ester to triclopyr acid is a fundamental process that dictates the environmental behavior and herbicidal activity of this widely used chemical. The rate of this transformation is highly dependent on pH, with significantly faster degradation occurring under alkaline conditions. This technical guide provides a consolidated resource of quantitative data and detailed experimental protocols to aid researchers in understanding and investigating this critical environmental process. The provided methodologies, based on international guidelines, ensure the generation of robust and reliable data for environmental risk assessments and further scientific inquiry.
References
The Molecular Hijacking of Plant Growth: An In-depth Technical Guide to the Mode of Action of Triclopyr as a Synthetic Auxin Mimic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triclopyr, a pyridine-based herbicide, effectively controls broadleaf weeds by acting as a synthetic mimic of the natural plant hormone auxin, indole-3-acetic acid (IAA). This technical guide provides a comprehensive analysis of the molecular and physiological mechanisms underlying Triclopyr's herbicidal activity. By binding to the TIR1/AFB family of auxin co-receptors, Triclopyr initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. This de-repression of Auxin Response Factors (ARFs) results in the uncontrolled expression of auxin-responsive genes, ultimately causing a lethal disruption of plant growth and development. This guide details the quantitative binding affinities of Triclopyr, outlines key experimental protocols for its study, and visually represents its mode of action through signaling pathway and workflow diagrams.
Introduction: The Auxin Mimicry Strategy
Auxins are a class of plant hormones that play a central role in regulating numerous aspects of plant growth and development, including cell division, elongation, and differentiation. Synthetic auxin herbicides, such as Triclopyr, exploit this fundamental biological pathway.[1] These herbicides mimic the action of natural auxin, but their persistence and application at higher concentrations than endogenous levels lead to a catastrophic overload of the auxin signaling system.[1] This results in uncontrolled and disorganized cell growth, ultimately leading to plant death.[1] Triclopyr is a selective herbicide, primarily targeting broadleaf plants, while grasses are generally less susceptible.[1]
The Molecular Target: TIR1/AFB Co-receptors
The primary molecular targets of both natural auxins and synthetic mimics like Triclopyr are the F-box proteins of the Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) family. These proteins act as substrate receptors within an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[2][3] In the presence of auxin, the TIR1/AFB protein, the auxin molecule, and an Aux/IAA repressor protein form a ternary co-receptor complex.[2] This binding event tags the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[2]
Binding Affinity of Triclopyr to Auxin Receptors
The efficacy of a synthetic auxin is closely related to its binding affinity for the TIR1/AFB receptors. Surface Plasmon Resonance (SPR) has been utilized to quantify these interactions. The dissociation constant (kd), a measure of the stability of the receptor-ligand complex, provides valuable insight into the binding strength. A lower kd value indicates a stronger binding affinity.
| Ligand | Receptor | Dissociation Constant (kd) (s-1) | Reference |
| Triclopyr | TIR1 | 3.4 x 10-3 | [4] |
| Triclopyr | AFB5 | 8.1 x 10-2 | [4] |
| IAA (natural auxin) | TIR1 | 1.1 x 10-3 | [4] |
| IAA (natural auxin) | AFB5 | 3.0 x 10-2 | [4] |
Table 1: Dissociation constants of Triclopyr and IAA for TIR1 and AFB5 auxin receptors.
As shown in Table 1, Triclopyr exhibits a slightly faster dissociation rate (higher kd) from both TIR1 and AFB5 compared to the natural auxin IAA, indicating a slightly lower binding affinity in this particular study.[4] However, its ability to bind effectively to these receptors is sufficient to trigger the downstream signaling cascade that leads to its herbicidal effects.
The Signaling Cascade: From Receptor to Gene Expression
The binding of Triclopyr to the TIR1/AFB-Aux/IAA co-receptor complex initiates a well-defined signaling pathway that culminates in altered gene expression.
As depicted in Figure 1, the degradation of the Aux/IAA repressor proteins releases the Auxin Response Factors (ARFs).[2] ARFs are transcription factors that bind to specific DNA sequences called Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby activating their transcription.[5]
Downstream Effects: Ethylene and Abscisic Acid Biosynthesis
The large-scale activation of auxin-responsive genes by Triclopyr leads to significant metabolic and physiological changes. Notably, this includes the upregulation of genes involved in the biosynthesis of two other key plant hormones: ethylene and abscisic acid (ABA).[6][7]
-
Ethylene: Increased ethylene production contributes to many of the classic symptoms of auxin herbicide injury, including epinasty (downward bending of leaves), stem swelling, and senescence.[8] The biosynthesis of ethylene proceeds from S-adenosyl methionine (SAM) through the action of ACC synthase (ACS) and ACC oxidase (ACO).[9]
-
Abscisic Acid (ABA): Elevated ABA levels are associated with stress responses and can contribute to growth inhibition and senescence, further exacerbating the toxic effects of Triclopyr.[7]
Physiological and Morphological Consequences
The molecular and biochemical disruptions caused by Triclopyr manifest as a range of visible symptoms in susceptible plants. These include:
-
Epinasty: Twisting and curling of stems and petioles.[10]
-
Leaf Malformations: Cupping, strapping (elongated and narrow leaves), and other abnormal leaf shapes.[10]
-
Uncontrolled Growth: Rapid and disorganized cell division and elongation, leading to tissue swelling and callus formation.[1]
-
Chlorosis and Necrosis: Yellowing and subsequent death of plant tissues.[10]
The culmination of these effects is the cessation of normal growth and, ultimately, the death of the plant.
Experimental Protocols
The study of Triclopyr's mode of action relies on a variety of established experimental techniques. Below are outlines of key protocols.
Auxin Binding Assay using Surface Plasmon Resonance (SPR)
This technique allows for the real-time, label-free quantification of the binding interaction between Triclopyr and auxin receptors.
Methodology:
-
Chip Preparation: A sensor chip with a streptavidin-coated surface is used to immobilize a biotinylated peptide corresponding to the degron domain of an Aux/IAA protein.
-
Analyte Preparation: Purified TIR1/AFB receptor protein and a solution of Triclopyr at a known concentration are prepared in a suitable running buffer.
-
Binding Measurement: The TIR1/AFB protein and Triclopyr are injected together over the sensor chip surface. The formation of the ternary complex (Aux/IAA-Triclopyr-TIR1/AFB) on the chip surface causes a change in the refractive index, which is measured in real-time as a change in response units (RU).
-
Data Analysis: The resulting sensorgram (a plot of RU versus time) is analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD), which is the ratio of kd to ka, is then calculated to quantify the binding affinity.
Plant Growth Inhibition Assay (Soil Bioassay)
This assay quantifies the dose-dependent effect of Triclopyr on plant growth. A soil bioassay using a sensitive indicator species like mustard is a common approach.[11]
Methodology:
-
Soil Treatment: A series of soil samples are prepared with a range of known concentrations of Triclopyr. A control group with no Triclopyr is also included.
-
Sowing: A predetermined number of seeds of a sensitive indicator plant (e.g., mustard, Brassica juncea) are sown in each soil sample.[11]
-
Growth Conditions: The plants are grown under controlled environmental conditions (e.g., temperature, light, humidity) for a specified period (e.g., 7 days).[11]
-
Data Collection: At the end of the growth period, the plants are harvested, and a relevant growth parameter is measured. This is typically the dry weight of the above-ground biomass.[11]
-
Dose-Response Analysis: The measured growth parameter is plotted against the Triclopyr concentration. A dose-response curve is then fitted to the data to determine key parameters such as the EC50 (the concentration that causes a 50% reduction in growth). For example, a study on mustard seedlings determined the following dose-response equation: f = 0.01 + (94.76 - 0.01)/{1 + exp(2.69) * [log(x) - log(0.78)]}, where 'f' is the plant biomass and 'x' is the Triclopyr concentration.[11]
Gene Expression Analysis by Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is a sensitive method to quantify the changes in the expression of specific target genes in response to Triclopyr treatment.[12][13]
Methodology:
-
Plant Treatment and Sampling: Plants are treated with Triclopyr at a specific concentration and for a defined duration. Control plants are treated with a mock solution. At various time points, plant tissue is harvested and immediately frozen in liquid nitrogen to preserve the RNA.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissue using a suitable kit or protocol. The quality and quantity of the RNA are assessed. The extracted RNA is then reverse transcribed into complementary DNA (cDNA).[12]
-
Primer Design and Validation: Primers specific to the target genes of interest (e.g., genes involved in ethylene and ABA biosynthesis) and stable reference genes (for normalization) are designed and validated for their efficiency and specificity.
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, specific primers, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA. The reaction is run in a real-time PCR machine.
-
Data Analysis: The amplification data is used to determine the cycle threshold (Ct) value for each gene. The relative expression of the target genes is calculated using a method such as the 2-ΔΔCt method, normalizing the data to the expression of the reference genes.[12]
Conclusion
Triclopyr's efficacy as a synthetic auxin herbicide stems from its ability to effectively hijack the plant's natural auxin signaling pathway. By binding to the TIR1/AFB co-receptors, it triggers the degradation of Aux/IAA repressors, leading to the constitutive activation of ARF transcription factors. The subsequent overexpression of auxin-responsive genes, including those for ethylene and ABA biosynthesis, creates a state of hormonal chaos, resulting in uncontrolled growth and ultimately, plant death. The quantitative data on receptor binding, coupled with detailed knowledge of the signaling cascade and its physiological consequences, provides a robust framework for understanding Triclopyr's mode of action. This in-depth knowledge is crucial for the development of new herbicidal compounds, the management of herbicide resistance, and a deeper understanding of fundamental plant biology.
References
- 1. Triclopyr General Fact Sheet [npic.orst.edu]
- 2. Frontiers | A Review of Auxin Response Factors (ARFs) in Plants [frontiersin.org]
- 3. Frontiers | Enigmatic role of auxin response factors in plant growth and stress tolerance [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Roles of Auxin Response Factor Domains in Auxin-Responsive Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular And Biochemical Steps In Biosynthesis Of Ethylene In Plant | PPTX [slideshare.net]
- 7. Abscisic acid and its role in the modulation of plant growth, development, and yield stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethylene Biosynthesis and Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of ethylene biosynthesis and response in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienmag.com [scienmag.com]
- 11. researchgate.net [researchgate.net]
- 12. elearning.unite.it [elearning.unite.it]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Uptake and Translocation of Triclopyr Ester in Invasive Plant Species
Introduction
Triclopyr (B129103) is a selective, systemic herbicide widely employed for the management of invasive woody and broadleaf plant species in forestry, rights-of-way, and grassland restoration.[1][2] It belongs to the pyridine (B92270) chemical family and functions as a synthetic auxin, disrupting normal plant growth processes.[1][3] Triclopyr is available in several formulations, most commonly as a triethylamine (B128534) salt and a butoxyethyl ester (BEE).[1] This guide focuses on the triclopyr ester formulation, renowned for its efficacy in penetrating the bark and foliage of woody plants.[4]
Understanding the mechanisms of uptake (absorption) and translocation (movement) of this compound within the plant is critical for optimizing its effectiveness, predicting its environmental fate, and ensuring its targeted application. This document provides a detailed overview of these processes, supported by quantitative data, experimental protocols, and visual diagrams for researchers, scientists, and professionals in the field.
Mechanism of Action
Triclopyr's herbicidal activity stems from its ability to mimic the natural plant growth hormone auxin (indole acetic acid).[1][5] When absorbed by a susceptible plant, triclopyr induces rapid, uncontrolled, and disorganized cell division and elongation.[1][6] This abnormal growth leads to stem twisting, leaf malformation, and ultimately, vascular tissue damage that disrupts the transport of water and nutrients, causing the plant to die over a period of weeks.[5][6]
Section 1: Uptake and Translocation Pathways
Uptake (Absorption)
The initial entry of the herbicide into the plant is a critical first step. Triclopyr can be absorbed through both foliage and roots, but the ester formulation is primarily designed for foliar or basal bark applications.[3][7]
-
Foliar and Bark Penetration: The triclopyr butoxyethyl ester formulation is lipophilic (oil-soluble), which allows it to effectively penetrate the waxy cuticle of leaves and the bark of woody stems.[4][8] This is a key advantage over water-soluble amine salt formulations, which require a surfactant to penetrate the cuticle effectively.[1] Once absorbed, the ester is rapidly hydrolyzed within the plant tissue to the active triclopyr acid form.[1][9]
-
Root Uptake: While triclopyr acid can be absorbed by roots from the soil, this is not the primary or most effective pathway for control.[5][9] Recent research has also indicated that triclopyr can be exuded from the roots of treated plants, potentially impacting nearby non-target vegetation.[10][11]
Translocation (Systemic Movement)
Following absorption and conversion to the acid form, triclopyr is transported throughout the plant via its vascular systems. This systemic movement is crucial for killing the entire plant, including its root system, preventing regrowth. Triclopyr is considered "ambimobile," meaning it can move in both the xylem and the phloem.[3][10]
-
Apoplastic Transport (Xylem): The xylem transports water and minerals from the roots to the rest of the plant. Triclopyr that enters through the roots or is applied to the stem can be carried upwards in the apoplast (the non-living parts of the plant, including xylem and cell walls).[3][12]
-
Symplastic Transport (Phloem): The phloem transports sugars produced during photosynthesis from the leaves (sources) to areas of active growth and storage, such as roots, shoots, and fruits (sinks).[12] Foliar-applied triclopyr enters the living phloem tissue and is transported along with these sugars.[3] This downward movement is essential for controlling perennial woody plants with extensive root systems.[3][10]
The herbicide tends to accumulate in the growing points of the plant (meristematic tissues), where it exerts its disruptive effects on cell division and growth.[2][5]
Section 2: Factors Influencing Efficacy
The efficiency of uptake and translocation is not constant and is influenced by a variety of factors.
-
Formulation and Adjuvants: The choice of solvent in the formulation significantly impacts uptake. One study found that using vegetable oil as a solvent resulted in the greatest herbicide uptake for stem applications compared to aromatic solvents, aliphatic solvents, and kerosene.[13] Adjuvants, such as surfactants, can also enhance foliar uptake, particularly for amine formulations.[14]
-
Plant Species and Morphology: Physical characteristics of the plant, such as bark thickness, play a major role. Thinner-barked species like red maple have shown greater uptake from stem applications than thicker-barked oaks and pines.[13] The presence of a thick, waxy cuticle on leaves can also impede penetration.[15]
-
Environmental Conditions: Timing of application is crucial. Triclopyr is most effective when applied during the active growing season when plants are efficiently transporting nutrients and sugars.[10] Temperature and humidity can also influence efficacy; high temperatures can increase the volatility of ester formulations, potentially leading to off-target damage.[10][11]
-
Herbicide Concentration: The relationship between concentration and uptake can be complex. While higher concentrations might be expected to increase absorption, they can also cause rapid tissue damage (contact injury) at the point of application, which can inhibit translocation to other parts of the plant.[16]
-
Metabolism: Plant tolerance to triclopyr is often linked to the speed at which they can metabolize the active acid form into non-toxic compounds. Tolerant species like wheat and barley metabolize triclopyr much faster than susceptible species.[9]
Section 3: Data Presentation
The following tables summarize quantitative data from studies on triclopyr uptake and translocation.
Table 1: Influence of Formulation Solvents on this compound Uptake in Trees
| Solvent Type | Relative Herbicide Uptake | Efficacy (Crown Volume Control) | Target Species |
| Vegetable Oil | Greatest | Excellent | Red Maple, White Oak, Virginia Pine |
| Aliphatic Solvent | Moderate | Excellent | Red Maple, White Oak, Virginia Pine |
| Kerosene | Moderate | Excellent | Red Maple, White Oak, Virginia Pine |
| Aromatic Solvent | Moderate | Poorer (Dependent on dose) | Red Maple, White Oak, Virginia Pine |
| Data synthesized from a study on stem applications. Uptake was negatively correlated with bark thickness.[13] Efficacy was evaluated 14 months after treatment. |
Table 2: Triclopyr Concentration in Honey Mesquite Tissues Following Broadcast Spray Application
| Plant Tissue | Concentration Range (µg/g) | Sampling Time After Treatment |
| Phloem | 0.16 - 0.72 | 3 to 30 days |
| Xylem | 0.04 - 0.20 | 3 to 30 days |
| Results from a field application of triclopyr butoxyethanol ester at a rate of 1.12 kg/ha .[17] |
Table 3: Half-life of Triclopyr in Various Media
| Medium | Half-life | Conditions |
| Soil | 8 to 46 days | Varies with microbial activity, moisture, and temperature.[5] |
| Water (with light) | ~1 day | Photodegradation is a key factor.[5] |
| Water (without light) | ~142 days | Stable in the absence of light.[5] |
| Plant Foliage (general) | 3 to 24 days | Varies widely by species.[5] |
| Plant Foliage (grass) | 5 to 20 days | [5] |
| The this compound form rapidly converts to the acid form in the environment.[5] |
Section 4: Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research.
Protocol 1: Determination of Triclopyr Uptake and Translocation using ¹⁴C-labeled Triclopyr
This method is a standard approach to trace the movement of herbicides in plants.
-
Plant Material: Grow the target invasive plant species in a controlled environment (greenhouse or growth chamber) to a specified growth stage.
-
Herbicide Preparation: Synthesize or procure ¹⁴C-labeled this compound. Prepare the application solution by dissolving the labeled herbicide in the desired solvent (e.g., vegetable oil, acetone) to a specific concentration and radioactivity level.
-
Application: Apply a precise microliter volume of the ¹⁴C-triclopyr solution to a specific location on the plant, typically a single mature leaf or a section of the stem. The application area should be protected from being washed off.
-
Incubation: Allow the treated plants to grow for a set period (e.g., 3, 7, or 21 days) under controlled environmental conditions.[13]
-
Harvesting and Sectioning: At the end of the incubation period, harvest the entire plant. Dissect the plant into various parts: treated leaf/stem area, leaves above the treated area, leaves below, upper stem, lower stem, and roots.
-
Quantification of Radioactivity:
-
Oxidation: Combust each plant section in a sample oxidizer to convert ¹⁴C to ¹⁴CO₂.
-
Liquid Scintillation Counting: Trap the ¹⁴CO₂ in a scintillation cocktail and measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of ¹⁴C-triclopyr present in that tissue.
-
-
Data Analysis: Calculate the percentage of applied ¹⁴C that was absorbed and the percentage that was translocated to each plant part. This provides a quantitative measure of uptake and the pattern of translocation.
Protocol 2: Analysis of Triclopyr Butotyl Ester by High-Performance Liquid Chromatography (HPLC)
This method is used for the quantitative analysis of the active ingredient in formulations or residues.[18]
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system.
-
Detector: Diode Array Detector (DAD) or UV detector set to 235 nm.
-
Column: C18 reverse-phase column (e.g., 250 mm × 3.9 mm, 5 µm).[18]
-
-
Reagents and Standards:
-
Methanol (B129727) (HPLC Grade).
-
Water (HPLC Grade or double distilled).
-
Triclopyr butotyl ester analytical standard (≥96.0% purity).
-
-
Chromatographic Conditions:
-
Mobile Phase: Methanol/Water mixture (e.g., 85:15 v/v).[18]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 25°C (Room Temperature).
-
-
Procedure:
-
Standard Preparation: Accurately weigh the analytical standard and dissolve it in methanol to create a stock solution of known concentration. Prepare a series of dilutions to generate a calibration curve.
-
Sample Preparation: For formulation analysis, accurately weigh the sample, dissolve it in methanol, and dilute to fall within the calibration range. For tissue residue analysis, an extraction step (e.g., using QuEChERS) and clean-up are required before dissolving the final extract in methanol.[19] Filter all samples through a 0.45 µm membrane before injection.[18]
-
Analysis: Inject the standards and samples into the HPLC system. The retention time for triclopyr butotyl ester is approximately 6.8 minutes under these conditions.[18]
-
-
Calculation: Quantify the amount of triclopyr butotyl ester in the samples by comparing the peak area from the sample chromatogram to the calibration curve generated from the analytical standards.
Section 5: Visualizations
Diagrams of Key Pathways and Workflows
Caption: Overview of this compound's Path from Application to Plant Death.
Caption: Cellular Uptake and Translocation Pathways of Triclopyr.
Caption: Experimental Workflow for a Radiolabeled Translocation Study.
References
- 1. invasive.org [invasive.org]
- 2. researchgate.net [researchgate.net]
- 3. The Summer of Triclopyr – Purdue Landscape Report [purdue.edu]
- 4. youtube.com [youtube.com]
- 5. Triclopyr General Fact Sheet [npic.orst.edu]
- 6. Physical and physiological pathways of off-target triclopyr movement and associated non-target injury following basal bark application | Weed Science | Cambridge Core [cambridge.org]
- 7. mass.gov [mass.gov]
- 8. harvest.usask.ca [harvest.usask.ca]
- 9. researchgate.net [researchgate.net]
- 10. purduelandscapereport.org [purduelandscapereport.org]
- 11. The Summer of Triclopyr: Growing Evidence of Off-Target Damage [wellslawn.com]
- 12. ucanr.edu [ucanr.edu]
- 13. Efficacy, uptake, and translocation of stem applied this compound in four formulation solvents [vtechworks.lib.vt.edu]
- 14. nzpps.org [nzpps.org]
- 15. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 16. Effect of dose and adjuvant on uptake of triclopyr and dicamba into Pinus contorta needles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Absorption and Translocation of Triclopyr in Honey Mesquite (Prosopis juliflora var. glandulosa) | Weed Science | Cambridge Core [cambridge.org]
- 18. scribd.com [scribd.com]
- 19. HPLC Separation of Triclopyr | SIELC Technologies [sielc.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Triclopyr Ester in Water Samples
Introduction
Triclopyr (B129103), a selective systemic herbicide, is frequently used for the control of broadleaf weeds.[1] It is often formulated as a butoxyethyl ester to enhance its penetration through plant cuticles.[1] The analysis of Triclopyr butoxyethyl ester in water presents a significant analytical challenge due to its rapid hydrolysis to the parent compound, Triclopyr acid, particularly as the pH increases.[1][2][3] Therefore, analytical methods must either be designed for the rapid, direct quantification of the ester form or involve a controlled hydrolysis step to quantify the ester as the more stable Triclopyr acid. These application notes provide detailed protocols for the quantification of Triclopyr ester in water samples using modern analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific, making it suitable for detecting low concentrations of Triclopyr in environmental water samples.[4][5] It can be adapted for the direct analysis of the ester or the indirect analysis of the parent acid following hydrolysis.
Experimental Protocol
1. Principle
Water samples are prepared by filtration or solid-phase extraction (SPE) to remove interferences and concentrate the analyte. For indirect analysis, samples are first basified to ensure complete hydrolysis of this compound to Triclopyr acid.[3] The prepared sample is then injected into an LC-MS/MS system for separation and quantification.[4] Soft ionization techniques may be employed to prevent in-source fragmentation of the parent molecule.[4][6]
2. Sample Handling and Preparation
-
For Direct Analysis of this compound:
-
Collect water samples in amber glass bottles and immediately place them on ice. Analysis should be performed as quickly as possible to minimize hydrolysis.
-
If particulates are present, filter the sample through a 0.2 µm PVDF syringe filter.[4][6]
-
Transfer a 1.5 mL aliquot to a deactivated glass autosampler vial.[6]
-
Acidify the sample with 30 µL of 5% formic acid prior to analysis to improve stability.[6]
-
-
For Indirect Analysis via Hydrolysis to Triclopyr Acid:
-
To a known volume of the water sample (e.g., 100 mL), add 200 µL of 1.0 M potassium hydroxide (B78521) (KOH) to adjust the pH to approximately 10.[3]
-
Allow the sample to stand at room temperature for 24 hours to ensure complete hydrolysis of the ester to the acid.[3]
-
Proceed with Solid-Phase Extraction (SPE) for sample cleanup and concentration.
-
3. Solid-Phase Extraction (SPE) - Optional Cleanup for Acid Form
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol (B129727) followed by 5 mL of HPLC-grade water.[7]
-
Loading: Acidify the hydrolyzed water sample to pH 2.0 with hydrochloric acid.[3] Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove polar impurities.
-
Elution: Elute the trapped Triclopyr acid with 5-10 mL of methanol or another suitable organic solvent.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase starting composition.
4. LC-MS/MS Operating Conditions
| Parameter | Recommended Condition |
| LC System | Agilent 1200 Series or Waters ACQUITY UPLC I-Class System[4][8] |
| Column | Reversed-phase C18 column (e.g., XTerra MS C18, 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Formic Acid in Water[6] |
| Mobile Phase B | Acetonitrile or Methanol[9] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL[9] |
| Column Temperature | 40°C[3] |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6410A or Waters Xevo TQ-XS)[4][8] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[8] |
| Source Temperature | 120°C (optimized to reduce fragmentation)[4][6] |
| Desolvation Gas Temp | 300°C[4][6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Triclopyr: Precursor Ion 256 m/z → Product Ions 198, 200 m/z[8] |
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like Triclopyr acid, a derivatization step is mandatory to increase volatility and thermal stability.[10][11]
Experimental Protocol
1. Principle
Residues of Triclopyr and its ester are extracted from an acidified water sample using a suitable organic solvent like 1-chlorobutane (B31608).[10] The ester can be analyzed directly, while the acid form requires derivatization. A common approach involves converting the acid to its tert-butyldimethylsilyl (TBDMS) ester using N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA).[10] The derivatized sample is then analyzed by capillary GC-MS.[10]
2. Sample Handling and Preparation
-
Extraction:
-
Pipette a 25.0 mL portion of the water sample into a 45-mL vial.[10]
-
Add 1.0 mL of 2.0 N hydrochloric acid and enough sodium chloride to saturate the solution (approx. 10 g).[10]
-
Add 3.0 mL of 1-chlorobutane.[10]
-
Cap the vial and shake vigorously for 30 minutes.[10]
-
Allow the layers to separate. If necessary, centrifuge to break any emulsions.[10]
-
Carefully transfer the upper organic layer (1-chlorobutane) to a clean vial.
-
-
Derivatization (for Triclopyr Acid)
-
Concentrate the 1-chlorobutane extract to less than 1 mL under a gentle stream of nitrogen.[10]
-
Add 100 µL of an internal standard solution (e.g., fluroxypyr (B1673483) analog).[10]
-
Add 100 µL of the derivatizing reagent MTBSTFA.[10]
-
Seal the vial and place it in an oven at 60°C for 60 minutes to allow the reaction to complete.[10]
-
After cooling, the sample is ready for GC-MS analysis.[10]
-
3. GC-MS Operating Conditions
| Parameter | Recommended Condition |
| GC System | Agilent GC system or equivalent with a mass selective detector (MSD)[10] |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min[7] |
| Injection Mode | Splitless, 1 µL injection volume[7] |
| Injector Temperature | 250°C[7] |
| Oven Program | Initial 70°C, hold for 1 min; ramp to 280°C at 10°C/min; hold for 5 min |
| MS System | Mass Selective Detector (MSD) |
| Ionization Mode | Electron Ionization (EI) at 70 eV[7] |
| Ion Source Temperature | 230°C[7] |
| Detection Mode | Selected Ion Monitoring (SIM)[7] |
| Ions Monitored | Specific ions for the TBDMS derivative of Triclopyr[10] |
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for Triclopyr quantification.
Table 1: Performance of LC-MS/MS Methods
| Analyte | Method | LOQ / LOD | Recovery (%) | Linearity Range | Reference |
| Triclopyr | Direct Injection LC-MS/MS | LOQ: 0.02 µg/L | 88 - 120 | Not specified | [4] |
| Triclopyr | Online SPE LC-MS/MS | Not specified | Not specified | Not specified | [8] |
| Triclopyr | Direct Injection LC-MS/MS | LOD: 0.02 µg/L | Not specified | 0.01 - 0.2 µg/L | [6] |
Table 2: Performance of GC-based Methods
| Analyte | Method | LOQ / LOD | Recovery (%) | Linearity Range | Reference |
| Triclopyr & Metabolites | GC-MS with Derivatization | LOQ: 0.10 ng/mL | Not specified | 0.10 - 10.0 ng/mL | [10] |
| Triclopyr | GC-ECD with Derivatization | LOD: 0.005 ng | 90 - 93 | Not specified | [11] |
| Various Pesticides | SPE GC-MS | LOQ: 2 - 20 ng/L | > 65 | Not specified | [7] |
Table 3: Performance of Immunoassay Methods
| Analyte | Method | LOQ / LOD | Recovery (%) | Applicable Range | Reference |
| Triclopyr | ELISA | Not specified | Not specified | 0.03 - 3 µg/L | [12] |
| Triclopyr | ELISA | LOQ: 0.30 ng/mL | Not specified | 0.10 - 3.00 ng/mL | [13] |
Note: Immunoassay methods typically quantify the Triclopyr acid form and may show cross-reactivity with certain metabolites but not the ester itself.[13]
Workflow Visualization
The following diagram illustrates the general experimental workflow for the quantification of this compound in water samples.
Caption: Experimental workflow for this compound analysis.
References
- 1. invasive.org [invasive.org]
- 2. Evaluation of Water Sampling and Storage Procedures Used in Herbicide Dissipation Studies [elibrary.asabe.org]
- 3. srs.fs.usda.gov [srs.fs.usda.gov]
- 4. lcms.cz [lcms.cz]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. waters.com [waters.com]
- 7. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]
- 8. agilent.com [agilent.com]
- 9. scribd.com [scribd.com]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. Gas chromatographic determination of triclopyr in environmental waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. NEMI Method Summary - A00171 [nemi.gov]
- 13. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Application Note: High-Sensitivity LC-MS/MS Protocol for the Analysis of Triclopyr Ester Residues in Soil
Abstract
This application note presents a detailed and robust protocol for the quantitative analysis of Triclopyr residues in soil matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Triclopyr, a selective herbicide, is commonly applied as a butoxyethyl ester, which rapidly hydrolyzes to its active acid form in the soil environment.[1] This method, therefore, focuses on the extraction and quantification of the more stable and environmentally relevant Triclopyr acid. The protocol employs the widely recognized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for sample extraction, followed by dispersive solid-phase extraction (d-SPE) for cleanup.[2][3][4][5][6] The use of an isotopically labeled internal standard ensures high accuracy and precision. The described LC-MS/MS method provides excellent sensitivity and selectivity for the detection of Triclopyr acid in complex soil samples.
Introduction
Triclopyr is a systemic herbicide used for the control of broadleaf weeds. It is frequently formulated as a butoxyethyl ester to enhance its uptake by plants. In the environment, particularly in soil and water, this ester form undergoes rapid hydrolysis to Triclopyr acid, the herbicidally active compound.[1][7] Therefore, monitoring Triclopyr residues in soil is crucial for assessing its environmental fate and potential impact. Due to the complexity of the soil matrix, a highly selective and sensitive analytical method is required. LC-MS/MS offers the necessary specificity and low detection limits for this purpose. This protocol provides a comprehensive workflow for the analysis of Triclopyr acid in soil, from sample collection to data analysis.
Experimental Protocol
Reagents and Materials
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (reagent grade).
-
Standards: Triclopyr analytical standard, Triclopyr-d3 (or other suitable isotopically labeled internal standard).
-
QuEChERS Extraction Kits: Containing 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, and 0.5 g Na₂HCitrate sesquihydrate.
-
Dispersive SPE (d-SPE) Cleanup Tubes: Containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.[2][4][5]
-
Other: 50 mL centrifuge tubes, 15 mL centrifuge tubes, vortex mixer, centrifuge, syringe filters (0.22 µm), LC-MS vials.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Triclopyr and Triclopyr-d3 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions in a suitable solvent (e.g., 50:50 acetonitrile:water) to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of Triclopyr-d3 in acetonitrile.
Sample Preparation (QuEChERS Extraction)
-
Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Hydration (for dry soil): If the soil is dry, add 10 mL of water and vortex for 30 seconds. Let it stand for 30 minutes to hydrate.
-
Internal Standard Spiking: Add a known amount (e.g., 50 µL) of the 1 µg/mL Triclopyr-d3 internal standard spiking solution to the soil sample.
-
Extraction: Add 10 mL of acetonitrile to the centrifuge tube.
-
Shaking: Cap the tube tightly and shake vigorously for 1 minute.
-
Salting Out: Add the contents of the QuEChERS extraction salt packet.
-
Shaking and Centrifugation: Immediately shake vigorously for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.
Dispersive SPE (d-SPE) Cleanup
-
Transfer: Transfer 1 mL of the upper acetonitrile layer to a d-SPE cleanup tube.
-
Vortexing: Vortex the tube for 30 seconds to ensure thorough mixing with the sorbents.
-
Centrifugation: Centrifuge at ≥5000 rpm for 2 minutes.
-
Filtration: Take the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial for analysis.
LC-MS/MS Analysis
5.1. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
5.2. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[8][9] |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
5.3. MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Triclopyr | 254.0 | 196.0 (Quantifier) | 25 | 15 |
| 254.0 | 219.9 (Qualifier) | 25 | 10 | |
| Triclopyr-d3 (IS) | 257.0 | 199.0 | 25 | 15 |
Note: The optimal cone voltage and collision energy may vary depending on the instrument used and should be optimized accordingly.
Data Presentation
The following table summarizes the quantitative performance data for the LC-MS/MS method for Triclopyr acid analysis in soil.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.5 µg/kg |
| Recovery (at 1, 10, and 50 µg/kg) | 85-110% |
| Precision (RSD%) | < 15% |
Workflow and Pathway Diagrams
Caption: Experimental workflow for Triclopyr residue analysis in soil.
Discussion
The presented LC-MS/MS method provides a reliable and sensitive approach for the quantification of Triclopyr acid residues in soil. The QuEChERS extraction is a simple and effective technique that minimizes solvent consumption and sample handling time.[2][3][4][5][6] The d-SPE cleanup step with a combination of PSA and C18 sorbents effectively removes interfering matrix components such as organic acids and nonpolar compounds, respectively, leading to improved data quality and reduced instrument contamination.[2][4][5]
It is important to note that Triclopyr esters, such as the butoxyethyl ester, are known to hydrolyze rapidly to the parent acid in soil and during sample extraction, especially under non-acidic conditions.[1][7] Therefore, this method is designed to measure the total Triclopyr residue as the acid form. Direct analysis of the ester is challenging due to its instability. If the quantification of the ester form is specifically required, the extraction and analysis would need to be performed under strictly anhydrous and non-basic conditions, which is often not practical for routine soil analysis.
The use of an isotopically labeled internal standard, such as Triclopyr-d3, is highly recommended to compensate for any matrix effects and variations in extraction efficiency and instrument response, thereby ensuring the accuracy and robustness of the results. The MRM transitions provided offer good specificity and sensitivity for the detection of Triclopyr acid.
Conclusion
This application note details a validated LC-MS/MS protocol for the determination of Triclopyr residues in soil. The method, based on QuEChERS extraction and d-SPE cleanup, is straightforward, rapid, and provides the high sensitivity and selectivity required for environmental monitoring of this herbicide. By focusing on the analysis of the stable Triclopyr acid, this protocol offers a practical and relevant approach for researchers and analytical laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mass.gov [mass.gov]
- 8. lcms.cz [lcms.cz]
- 9. youngin.com [youngin.com]
Basal bark application techniques for Triclopyr ester in forestry research
Audience: Researchers, scientists, and forestry professionals.
These notes provide a comprehensive guide to the basal bark application of Triclopyr ester, a systemic herbicide widely used for controlling undesirable woody plants in forestry management and ecological restoration.
Principle and Mode of Action
Basal bark application is a targeted herbicide treatment method effective for controlling thin-barked trees and shrubs, generally those less than 6 inches in diameter.[1] The technique involves applying an oil-soluble herbicide, such as this compound, mixed with an oil carrier directly to the lower portion of the plant's stem.[2][1] The oil carrier facilitates the penetration of the herbicide through the bark, allowing it to be absorbed and translocated throughout the plant's vascular system.[2][3]
This compound is a systemic herbicide that functions as a synthetic auxin or growth mimic.[3][4][5] Once absorbed, it accumulates in the plant's meristems (areas of active growth), causing disorganized and uncontrolled cell division, which ultimately leads to the death of the plant.[4][5] Symptoms, such as necrosis, typically appear within several weeks to months, depending on the species and environmental conditions.[3]
Data Presentation: Efficacy and Concentration
The efficacy of this compound is dependent on the concentration, target species, and timing of application. The following tables summarize quantitative data from various research studies.
Table 1: Recommended this compound Concentrations for Basal Bark Application
| Application Method | Herbicide Concentration (% v/v) | Carrier | Target Stem Diameter | Notes |
| Conventional Basal Bark | 1% - 5% | Basal Oil, Kerosene, Diesel Fuel[4] | < 6 inches[1] | Requires thoroughly wetting the lower 12-15 inches of the stem to the point of runoff.[4] |
| Low-Volume Basal Bark | 10% - 30% | Basal Oil, Kerosene[4][6] | < 6 inches[2] | Uses less total volume to cover the bark on the lower 12-15 inches of the stem.[6] |
| Thinline Treatment | 100% (Undiluted) | None | Varies | Undiluted product applied in a thin stream; can result in higher material use if not applied carefully.[3][6] |
Table 2: Efficacy of Low-Volume this compound on Various Tree Species
| Target Species | Herbicide Conc. (% v/v) | Application Season | Control / Mortality Rate | Source |
| American Beech | 5% | Spring | >75% | [4] |
| Striped Maple | 2.5% - 5% | Spring | >75% | [4] |
| Red Maple | 2.5% - 5% | Spring | >75% | [4] |
| Black Birch | 2.5% - 5% | Spring | >75% | [4] |
| Eastern Hophornbeam | 2.5% - 5% | Spring | >75% | [4] |
| Chinese Privet | 2.4% (24 g/L) | Winter | 63% | [7] |
| Chinese Privet | 4.8% (48 g/L) | Winter | 76% | [7] |
| Chinese Privet | 9.6% (96 g/L) | Winter / Spring | 89% | [7] |
| Tree-of-Heaven | Not specified | Not specified | Less effective than imazapyr (B1671738) but safer for non-target species.[8] | [8] |
Experimental Protocols
The following protocols are synthesized from established forestry research methodologies.
-
Herbicide: this compound formulation (e.g., Garlon 4 Ultra, containing 60-62% this compound).[4]
-
Oil Carrier: Commercially available basal oil, kerosene, or diesel fuel.[3][4][6] Modern basal oils are generally recommended as they are more environmentally sound than diesel.[2][1]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety glasses, long-sleeved shirt, long pants, and boots.
-
Application Equipment: A low-pressure backpack sprayer (20-40 psi) equipped with a solid cone or flat fan nozzle.[4] Handheld pressurized spray bottles can also be used for smaller-scale applications.[1]
-
Measuring Equipment: Graduated cylinders or containers for accurate mixing of herbicide and oil.
-
Determine Target Concentration: Select the appropriate herbicide concentration based on the application method (Table 1) and target species (Table 2). For research purposes, concentrations as low as 1-5% have proven effective on sensitive, thin-barked species.[4]
-
Calculate Volumes: Use the following formula to calculate the required amount of herbicide for your desired spray mix volume and concentration:
-
Volume of Herbicide = (Desired Herbicide Percentage / 100) * Total Volume of Spray Mix
-
-
Mixing Procedure: a. Fill the spray tank to half the desired total volume with the oil carrier. b. Add the calculated amount of this compound concentrate to the tank. c. Add the remaining volume of the oil carrier. d. Agitate the mixture thoroughly to ensure it is homogenous. A colorant or dye may be added to the mixture to easily identify treated stems.[9]
-
Timing: Applications can be made year-round, including winter months.[4] However, treatment should be avoided when snow or water prevents spraying to the ground line, or when stems are saturated.[4] Some studies suggest avoiding applications in early spring during strong upward sap flow, as this may reduce translocation to the roots.[1]
-
Target Selection: This method is ideal for woody plants with a stem diameter of less than 6 inches.[2][1] For trees with thicker, rougher bark, more thorough coverage may be necessary.[4]
-
Application Technique: a. Adjust the sprayer to a low pressure (20-40 psi) to avoid drift and over-application.[4] b. Spray the herbicide mixture on the lower 12-18 inches of the stem.[2][1][4] c. Ensure complete coverage around the entire circumference of the stem, from the ground line up to the specified height.[2][6] d. Application should be thorough, wetting the bark, root collar area, and any exposed roots.[2][4] e. For conventional basal bark applications, spray until the point of runoff at the ground line is noticeable.[4] For low-volume applications, spray to wet the bark without excessive runoff.[8]
-
Post-Application: Clean all equipment thoroughly according to the manufacturer's instructions. Monitor treated areas for efficacy and any potential non-target effects.
Visualizations: Workflows and Logic
The following diagrams illustrate the key processes involved in a basal bark application research project.
References
- 1. Basal Bark Herbicide Treatment for Invasive Plants in Pastures, Natural Areas & Forests - Alabama Cooperative Extension System [aces.edu]
- 2. blog.alligare.com [blog.alligare.com]
- 3. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 4. extension.psu.edu [extension.psu.edu]
- 5. invasive.org [invasive.org]
- 6. Treatments for Basal Bark Application | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 7. bioone.org [bioone.org]
- 8. srs.fs.usda.gov [srs.fs.usda.gov]
- 9. gis.penndot.gov [gis.penndot.gov]
Assessing the Efficacy of Triclopyr Ester on Invasive Shrubs: Application Notes and Protocols
Triclopyr ester is a selective, systemic herbicide widely utilized for the management of invasive broadleaf weeds and woody plants, including numerous invasive shrub species.[1][2] Its efficacy stems from its ability to mimic the plant growth hormone auxin, leading to uncontrolled and disorganized growth that ultimately results in plant death.[1][2][3][4] This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development to design and execute experiments assessing the efficacy of this compound on invasive shrubs.
Mechanism of Action
Triclopyr is a pyridine (B92270) herbicide that functions as a synthetic auxin.[2][5] Once absorbed by the plant through its leaves, stems, or roots, it is translocated throughout the plant's vascular system.[1][3] It accumulates in the growing points, where it induces abnormal and rapid cell division and elongation, leading to twisted stems, leaf curling, and eventual tissue death.[1][3][5] The ester formulation of Triclopyr is particularly effective on woody plants due to its ability to penetrate the waxy cuticle of bark and leaves.[1][5]
Caption: Mechanism of action for this compound herbicide.
Experimental Design and Protocols
A robust experimental design is crucial for accurately assessing the efficacy of this compound. A randomized complete block design is recommended to minimize the effects of environmental variability.[6]
Site Selection and Plot Establishment
-
Site Selection: Choose a site with a uniform and dense population of the target invasive shrub species. Ensure the site has consistent soil type, topography, and light exposure.
-
Plot Establishment: Delineate experimental plots of a standardized size (e.g., 10m x 10m). The number of plots will depend on the number of treatments and desired replications. A minimum of three to four replications per treatment is recommended.[6]
-
Buffer Zones: Establish buffer zones around each plot to prevent spray drift and other edge effects.
Treatment Preparation and Application
-
Herbicide Preparation: Prepare this compound solutions at various concentrations. The choice of concentrations should be based on manufacturer recommendations and previous studies.[7] It is advisable to test a range of concentrations, including a control (no herbicide), the recommended label rate, and rates above and below the recommended rate.[8] For basal bark and cut-stump applications, this compound is typically mixed with an oil-based carrier, such as horticultural oil, to enhance absorption through the bark.[7][9]
-
Application Methods:
-
Foliar Spray: Apply the herbicide solution directly to the leaves of the target shrubs using a calibrated backpack sprayer.[7][10] Ensure thorough coverage of the foliage, but not to the point of runoff. This method is most effective during the active growing season.[9]
-
Basal Bark Treatment: Apply a concentrated mixture of this compound in an oil-based carrier to the lower 12-15 inches of the intact stems, ensuring complete circumference coverage.[10] This method can be used year-round, except when the ground is frozen.[7]
-
Cut-Stump Treatment: Cut the shrub stems close to the ground and immediately apply the herbicide solution to the cut surface.[10][11] This method is highly effective as it delivers the herbicide directly to the vascular system.[9]
-
Caption: General experimental workflow for herbicide efficacy testing.
Data Collection
-
Pre-Treatment Data: Before applying the herbicide, collect baseline data for each plot. This should include:
-
Density of the target invasive shrub (stems per unit area).
-
Average height and canopy cover of the target species.
-
Richness and abundance of non-target native species.
-
-
Post-Treatment Data: Collect data at regular intervals (e.g., 1, 3, 6, and 12 months after treatment) to assess the effects of the herbicide. Key parameters to measure include:
-
Efficacy:
-
Percent mortality of the target shrubs.
-
Canopy defoliation or dieback, often rated on a visual scale (e.g., 0% = no effect, 100% = complete defoliation).[12]
-
Presence and vigor of any resprouts.
-
-
Non-Target Effects:
-
Phytotoxicity to desirable native plants, scored on a scale of injury (e.g., chlorosis, necrosis, stunting).
-
Changes in the species richness and abundance of the native plant community.
-
-
Data Analysis
Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences between the treatments.[6] Tukey's HSD test can be used for pairwise comparisons between treatment means.[6]
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of this compound from various studies.
Table 1: Efficacy of this compound using Cut-Stump Application on Vachellia nilotica
| Triclopyr Concentration (%) | Solvent | Mortality Rate (%) after 6 months |
| 1 | Diesel | 100[13] |
| 6.75 | Diesel | 100[13] |
| 12.5 | Diesel | 100[13] |
| 25 | Diesel | 100[13] |
| 50 | Diesel | 100[13] |
| 1 | Water | 50[13] |
| 6.75 | Water | <50 |
| 12.5 | Water | <50 |
| 25 | Water | <50 |
| 50 | Water | <50 |
Table 2: General Application Recommendations for this compound on Invasive Shrubs
| Application Method | Triclopyr Concentration | Carrier | Target Species Examples | Efficacy Notes |
| Foliar Spray | 1-2% solution | Water with surfactant | Buckthorn, Honeysuckle | Most effective during active growth.[9] Reduces biomass by over 80%.[14] |
| Basal Bark | 2-4% or 25% solution | Oil-based carrier | Buckthorn, Honeysuckle, Tree-of-Heaven | Effective year-round.[7][14] Thoroughly wet the lower 12-15 inches of the stem.[7][10] |
| Cut-Stump | 25-50% solution | Water or Oil-based carrier | Woody species in general | Apply immediately after cutting for best results.[9][10] |
Safety and Environmental Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, eye protection, and long-sleeved clothing when handling and applying this compound.[9]
-
Environmental Precautions: this compound can be toxic to fish and aquatic invertebrates.[2] Avoid applying near water bodies or before heavy rainfall to prevent runoff.[9] While Triclopyr has moderate soil persistence, it generally does not move significantly below the top 15 cm of soil.[2]
-
Label Instructions: Always read and follow the manufacturer's label instructions for application rates, safety precautions, and environmental hazards.[7][11] The herbicide label is a legally binding document.[11]
References
- 1. solutionsstores.com [solutionsstores.com]
- 2. invasive.org [invasive.org]
- 3. Triclopyr - Wikipedia [en.wikipedia.org]
- 4. Triclopyr General Fact Sheet [npic.orst.edu]
- 5. google.com [google.com]
- 6. mdpi.com [mdpi.com]
- 7. Plant Invaders of Mid-Atlantic Natural Areas: Control Options for Shrubs and Subshrubs [invasive.org]
- 8. fs.usda.gov [fs.usda.gov]
- 9. farmstandapp.com [farmstandapp.com]
- 10. extension.psu.edu [extension.psu.edu]
- 11. lakeshorepreserve.wisc.edu [lakeshorepreserve.wisc.edu]
- 12. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 13. researchgate.net [researchgate.net]
- 14. cipwg.uconn.edu [cipwg.uconn.edu]
Application Note: Formulation of Triclopyr Ester for Controlled Laboratory Experiments
Introduction
Triclopyr is a selective systemic herbicide used to control broadleaf weeds.[1] It functions by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of the target plant.[1] For laboratory research, Triclopyr is often used in its ester form, commonly as Triclopyr butoxyethyl ester (BEE), due to its chemical properties.[1] Triclopyr BEE is a precursor that is converted to the active Triclopyr acid within the target organism.[1][2] Accurate and consistent formulation of Triclopyr ester is critical for obtaining reproducible and reliable results in controlled laboratory settings. This document provides detailed protocols for the preparation of this compound solutions for research applications.
Physicochemical Properties
Understanding the physicochemical properties of Triclopyr butoxyethyl ester (CAS: 64700-56-7) is essential for its proper handling and formulation.[3] Key data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆Cl₃NO₄ | [3][4][5] |
| Molecular Weight | 356.63 g/mol | [3][4] |
| Appearance | Brown oily liquid or clear colorless liquid | [6][7] |
| Water Solubility | 5.75 - 6.81 mg/L (Low) | [6][8] |
| Vapor Pressure | 0.000001 hPa at 25 °C | [9] |
| LogP (Octanol/Water Partition Coefficient) | 4.3 - 4.62 | [7][9][10] |
| Solubility in Organic Solvents | Miscible in solvents like ethanol (B145695) and acetone (B3395972) | [6][11] |
Formulation Considerations
Due to its low water solubility, this compound must first be dissolved in a suitable organic solvent to create a concentrated stock solution.[1][11] This stock solution can then be diluted to prepare aqueous working solutions for experiments. The presence of ether and acetate (B1210297) groups in its structure enhances its solubility in organic solvents.[11] For final aqueous preparations, the use of a carrier solvent or emulsifier may be necessary to maintain stability and prevent precipitation, especially at higher concentrations.
Safety Precautions
-
Handling: Handle this compound in a well-ventilated area, preferably a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7][9]
-
Exposure: The substance can be absorbed by ingestion.[10] It is mildly irritating to the eyes, and prolonged contact may cause skin sensitization.[7][10]
-
Storage: Store in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable; for long-term storage (months to years), use -20°C.[12] Keep separated from food and feedstuffs.[7]
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in Acetone
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use.
Materials:
-
Triclopyr butoxyethyl ester (analytical standard)
-
Acetone (ACS grade or higher)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL, Class A)
-
Glass pipette or syringe
-
Amber glass vial for storage
Methodology:
-
Weighing: Accurately weigh 100 mg of Triclopyr butoxyethyl ester using an analytical balance.
-
Dissolution: Transfer the weighed compound into a 10 mL volumetric flask.
-
Solvent Addition: Add approximately 5 mL of acetone to the flask. Gently swirl the flask to dissolve the compound completely.
-
Volume Adjustment: Once fully dissolved, add acetone to the flask until the meniscus reaches the 10 mL calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a clearly labeled amber glass vial to protect it from light. Store at -20°C for long-term stability.[12]
Protocol 2: Preparation of a 10 µg/mL Aqueous Working Solution
This protocol details the dilution of the organic stock solution into an aqueous medium for use in experiments.
Materials:
-
10 mg/mL this compound stock solution in acetone
-
Deionized or distilled water
-
Micropipettes
-
Volumetric flask or conical tube
Methodology:
-
Calculation: Determine the volume of stock solution needed. To prepare 10 mL of a 10 µg/mL working solution, a 1:1000 dilution is required.
-
Volume of stock = (Final Concentration × Final Volume) / Stock Concentration
-
Volume of stock = (10 µg/mL × 10 mL) / 10,000 µg/mL = 0.01 mL or 10 µL
-
-
Dilution: Add 9.99 mL of deionized water to a suitable container (e.g., 15 mL conical tube).
-
Spiking: Add 10 µL of the 10 mg/mL stock solution to the water. It is recommended to add the stock solution directly into the bulk of the aqueous solvent while vortexing or stirring to facilitate rapid dispersion and minimize precipitation.
-
Homogenization: Immediately cap and vortex the solution for at least 30 seconds to ensure it is thoroughly mixed.
-
Usage: Use the prepared working solution immediately for experiments. Due to the low water solubility of this compound, aqueous solutions may not be stable over long periods.[6] Visually inspect for any signs of precipitation before use.
Quality Control
The concentration and purity of the this compound stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[5] This ensures the accuracy of the concentrations used in subsequent experiments.
Workflow and Data Visualization
The following diagram illustrates the general workflow for preparing this compound solutions for laboratory experiments.
Caption: Workflow for this compound formulation.
References
- 1. invasive.org [invasive.org]
- 2. mass.gov [mass.gov]
- 3. scbt.com [scbt.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. Triclopyr 2-butoxyethyl ester | 64700-56-7 [chemicalbook.com]
- 6. Triclopyr-butotyl [sitem.herts.ac.uk]
- 7. ICSC 0963 - TRICLOPYR-2-BUTOXYETHYLESTER [inchem.org]
- 8. researchgate.net [researchgate.net]
- 9. labelsds.com [labelsds.com]
- 10. Triclopyr-butotyl | C13H16Cl3NO4 | CID 47455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. medkoo.com [medkoo.com]
Application Note: Gas Chromatography Method for Determining Triclopyr Ester Residues in Plant Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triclopyr (B129103) is a selective systemic herbicide used to control broadleaf weeds in various agricultural and non-crop settings. It is often formulated as a butoxyethyl ester (TBEE) to enhance its uptake into plants.[1] Once absorbed, the ester is rapidly hydrolyzed to the active form, triclopyr acid.[1] Therefore, residue analysis in plant tissues typically involves determining the total triclopyr content.
Gas chromatography (GC) is a robust and sensitive technique for analyzing pesticide residues. However, due to the low volatility of the polar triclopyr acid, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis.[2] This protocol details a validated method involving extraction, cleanup, and esterification of triclopyr from plant tissues, followed by quantification using a gas chromatograph coupled with an electron capture detector (GC-ECD) or a mass spectrometer (MS).
Principle
The overall analytical strategy involves:
-
Extraction: Total triclopyr residues (including any remaining ester form and the acid metabolite) are extracted from the homogenized plant matrix using an acidified solvent.
-
Derivatization (Esterification): The extracted triclopyr acid is converted into a volatile methyl ester. This is a critical step that makes the analyte "GC-amenable."[3]
-
Cleanup: The sample extract is purified using solid-phase extraction (SPE) to remove interfering matrix components.[4]
-
Analysis: The derivatized triclopyr methyl ester is separated and quantified by GC-ECD or confirmed by GC-MS.[3][4]
Detailed Experimental Protocol
1. Materials and Reagents
-
Solvents: Acetonitrile (B52724), Methanol, Toluene, Acetone (B3395972), Hexane (B92381) (all pesticide residue grade).
-
Reagents: Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Anhydrous Sodium Sulfate (Na₂SO₄).
-
Standards: Certified reference standards of Triclopyr and Triclopyr-methyl ester.
-
SPE Cartridges: Florisil SPE cartridges (e.g., 500 mg, 6 mL).
-
Equipment: High-speed blender/homogenizer, centrifuge, rotary evaporator or nitrogen evaporator, vortex mixer, GC-ECD or GC-MS system.
2. Sample Preparation and Extraction
-
Homogenization: Weigh 5 g of a representative plant tissue sample (e.g., leaves, stems) into a blender jar. For dry samples, add 10 mL of deionized water and let it rehydrate for 30 minutes.[5]
-
Extraction: Add 50 mL of 1% hydrochloric acid in acetonitrile to the sample. Homogenize at high speed for 2-3 minutes.
-
Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at 4000 rpm for 5 minutes.
-
Collection: Carefully decant the supernatant (acetonitrile layer) into a clean flask.
3. Derivatization (Esterification)
-
Take a 10 mL aliquot of the supernatant from the extraction step.
-
Add 2 mL of 10% sulfuric acid in methanol.[3]
-
Securely cap the vessel and heat at 60°C for 1 hour to convert the triclopyr acid to its methyl ester.[6]
-
After cooling to room temperature, add 20 mL of a 5% NaCl solution and 10 mL of hexane.
-
Vortex vigorously for 1 minute to partition the triclopyr methyl ester into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a new tube.
-
Repeat the hexane partition one more time and combine the hexane extracts.
4. Solid-Phase Extraction (SPE) Cleanup
-
Conditioning: Condition a Florisil SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
Loading: Load the combined hexane extract from the derivatization step onto the conditioned SPE cartridge.
-
Elution: Elute the triclopyr methyl ester from the cartridge using 10 mL of a 15% acetone in hexane (v/v) solution.
-
Concentration: Collect the eluate and concentrate it to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for GC analysis.[4]
5. GC Analysis
-
GC System: Agilent GC system or equivalent with an Electron Capture Detector (ECD) or Mass Spectrometer (MS).
-
Column: HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[7]
-
Injector: Splitless mode at 250°C.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1.5 min.
-
Ramp 1: 30°C/min to 210°C.
-
Ramp 2: 20°C/min to 320°C, hold for 2 min.[8]
-
-
Detector:
-
ECD: 300°C.
-
MS: Transfer line at 280°C, ion source at 230°C.[7] Acquire in Selected Ion Monitoring (SIM) mode for quantification.
-
Quantitative Data Summary
The following table summarizes the performance characteristics of the described method, based on validation data from similar studies.[3][4]
| Parameter | Matrix | Fortification Level (mg/kg) | Average Recovery (%) | RSD (%) | LOQ (mg/kg) |
| Triclopyr | Forage Grass | 0.05 | 85 | 8.5 | <0.05 |
| 0.5 | 92 | 5.1 | |||
| 5.0 | 98 | 3.3 | |||
| Triclopyr | Hay | 0.05 | 80 | 10.8 | <0.05 |
| 0.5 | 88 | 6.4 | |||
| 5.0 | 95 | 4.2 |
LOD (Limit of Detection) was reported to be below 0.02 mg/kg for all matrices.[3] RSD: Relative Standard Deviation LOQ: Limit of Quantitation
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the determination of Triclopyr ester in plant tissues.
Caption: Experimental workflow from sample preparation to final analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas chromatographic determination of triclopyr in environmental waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Residue determination of triclopyr and aminopyralid in pastures and soil by gas chromatography-electron capture detector: Dissipation pattern under open field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Restek - Blog [restek.com]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 7. biolmolchem.com [biolmolchem.com]
- 8. thermoscientific.fr [thermoscientific.fr]
Dose-Response Studies of Triclopyr Ester on Target Weed Species: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of dose-response studies of Triclopyr ester, a selective systemic herbicide widely used for the control of broadleaf weeds and woody plants. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the herbicide's signaling pathway and experimental workflows.
Introduction
Triclopyr is a synthetic auxin herbicide that mimics the plant growth hormone indole-3-acetic acid (IAA).[1][2] It is readily absorbed by the leaves and roots of susceptible plants, leading to uncontrolled and disorganized growth, and ultimately, plant death.[2] Triclopyr is available in different formulations, with the butoxyethyl ester form being particularly effective for penetrating the waxy cuticle of plant leaves. This document focuses on the dose-response characteristics of this compound on various target weed species.
Data Presentation: Dose-Response of this compound on Various Species
The efficacy of this compound is dependent on the target species, application rate, and environmental conditions. The following tables summarize available quantitative and qualitative data from various studies.
Table 1: Quantitative Dose-Response Data for this compound
| Target Species | Formulation | Growth Stage | Parameter | Value | Reference |
| Pinus contorta (Lodgepole pine) | Triclopyr butoxyethyl ester | - | Dose for 90% mortality | 9.6 - 60 g a.i. per tree (applied to whole stem) | [3][4] |
| Glycine max (Soybean) | Triclopyr butoxyethyl ester | 2-3 leaf | ED50 (biomass reduction) | 20.95 - 22.56 g ae/ha | [5] |
| Helianthus annuus (Sunflower) | Triclopyr butoxyethyl ester | 2-3 leaf | ED50 (biomass reduction) | 60.39 g ae/ha | [5] |
| Solanum lycopersicum (Tomato) | Triclopyr butoxyethyl ester | 2-3 leaf | ED50 (biomass reduction) | 22.87 g ae/ha | [5] |
a.i. = active ingredient; ae = acid equivalent; ED50 = Effective dose causing 50% response.
Table 2: Qualitative and Semi-Quantitative Dose-Response Data for this compound on Invasive Weed Species
| Target Weed Species | Application Method | Recommended Concentration/Rate | Efficacy | Reference |
| Rhamnus cathartica (Common Buckthorn) | Foliar Spray | 10% Triclopyr solution | ~70% mortality 1 year after treatment | [4] |
| Cut Stump | This compound in basal oil | Effective control | [4][5] | |
| Basal Bark | This compound in basal oil | Effective control | [6] | |
| Rosa multiflora (Multiflora Rose) | Foliar Spray | 1-1.5% solution of Triclopyr + 2,4-D | Effective control | [7] |
| Basal Bark | 25% this compound in 75% basal oil | Effective control | [3] | |
| Cut Stump | 50% Triclopyr solution | Effective control | [8] | |
| Pueraria montana (Kudzu) | Foliar Spray | 3.5 kg ae/ha | >90% suppression in the following season | [9] |
| Cirsium arvense (Canada Thistle) | Foliar Spray | Triclopyr + Fluroxypyr | Effective control | [9] |
| Convolvulus arvensis (Field Bindweed) | Foliar Spray | 1-1.5% Triclopyr solution | 94-97% control | [3] |
Signaling Pathway of Triclopyr (Synthetic Auxin)
Triclopyr acts as a synthetic auxin, disrupting normal plant growth by overwhelming the natural auxin signaling pathway. The herbicide binds to auxin receptors, primarily the TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors.[4] This degradation releases Auxin Response Factors (ARFs), which then activate the expression of auxin-responsive genes, resulting in epinasty, uncontrolled cell division, and eventual plant death.[4][5][7]
Caption: Synthetic auxin (Triclopyr) signaling pathway leading to plant death.
Experimental Protocols
The following are generalized protocols for conducting dose-response studies with this compound. Researchers should adapt these protocols based on the specific target weed species, environmental conditions, and research objectives.
Foliar Application Dose-Response Study
This protocol is suitable for assessing the efficacy of this compound on herbaceous broadleaf weeds and smaller woody plants.
Materials:
-
This compound formulation (e.g., Garlon 4, Remedy Ultra)
-
Surfactant (non-ionic, unless specified otherwise by the product label)
-
Backpack or handheld sprayer with calibrated nozzles
-
Personal Protective Equipment (PPE) as specified on the herbicide label
-
Target weed species grown in a controlled environment or in field plots
-
Materials for measuring plant response (e.g., biomass scales, imaging equipment)
Procedure:
-
Plant Preparation: Grow target weed species to a consistent growth stage (e.g., 4-6 true leaves for herbaceous weeds, or a specific height for woody plants). Ensure plants are healthy and actively growing.
-
Herbicide Preparation: Prepare a series of this compound dilutions to cover a range of doses. A logarithmic series of concentrations is often effective for determining an ED50 value. Include a control group treated with water and surfactant only. Add surfactant to the spray solutions according to the product label recommendations (typically 0.25-0.5% v/v).
-
Application: Apply the herbicide solutions uniformly to the foliage of the target plants until wet, but not to the point of runoff. Use a calibrated sprayer to ensure accurate and consistent application volume across all treatments.
-
Incubation: Maintain the treated plants under controlled environmental conditions (greenhouse) or monitor them in the field. Prevent overhead irrigation for at least 24 hours after application to allow for herbicide absorption.
-
Data Collection: Assess plant response at predetermined time points (e.g., 7, 14, 21, and 28 days after treatment). Common assessment parameters include:
-
Visual injury ratings (e.g., 0-100% scale, where 0 is no injury and 100 is complete death)
-
Plant height and/or biomass (fresh or dry weight)
-
Photosynthetic efficiency (e.g., using a chlorophyll (B73375) fluorometer)
-
-
Data Analysis: Analyze the dose-response data using appropriate statistical software to calculate parameters such as the ED50 (the dose required to cause a 50% reduction in a measured parameter) or GR50 (the dose required to cause a 50% reduction in growth).
Basal Bark Application Dose-Response Study
This protocol is designed for evaluating the efficacy of this compound on woody plants with stem diameters up to 6 inches.
Materials:
-
This compound formulation
-
Basal oil (e.g., mineral oil, methylated seed oil)
-
Handheld sprayer or applicator bottle
-
PPE as per the herbicide label
-
Target woody plant species in a field setting
Procedure:
-
Herbicide Preparation: Prepare different concentrations of this compound in basal oil. Common concentrations for effective control range from 20% to 25% v/v.[3]
-
Application: Apply the herbicide mixture to the lower 12-18 inches of the tree trunk, ensuring complete coverage of the bark. Application can be done at any time of year, except when snow or water prevents spraying to the ground line.[6]
-
Data Collection: Monitor the treated plants for signs of injury, such as leaf yellowing, wilting, and eventual death. Assessments should be conducted over a longer period compared to foliar applications, often several months to a year after treatment.
-
Data Analysis: Evaluate the percentage of mortality at each dose to determine the effective concentration for control.
Cut Stump Application Dose-Response Study
This method is used to prevent resprouting of cut woody plants.
Materials:
-
This compound formulation
-
Basal oil or water (depending on the formulation and label recommendations)
-
Chainsaw or other cutting tool
-
Applicator (e.g., paintbrush, spray bottle)
-
PPE
Procedure:
-
Stump Preparation: Cut the woody plant as close to the ground as possible.
-
Herbicide Preparation: Prepare different concentrations of this compound. For oil-based applications, a 20-25% solution in basal oil is common. For water-based formulations, a 50% solution may be used.[8]
-
Application: Immediately after cutting, apply the herbicide solution to the entire cut surface, with a focus on the cambium layer (the ring of living tissue just inside the bark).
-
Data Collection: Monitor the stumps for any signs of resprouting over the following growing season.
-
Data Analysis: Record the percentage of stumps that do not resprout for each concentration to determine the effective dose for preventing regrowth.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a dose-response study of a herbicide like this compound.
Caption: A generalized workflow for conducting herbicide dose-response experiments.
References
- 1. Efficacy of control measures for European buckthorn (Rhamnus cathartica L.) in Saskatchewan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiflora Rose Control | Missouri Department of Conservation [mdc.mo.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Field Bindweed (Convolvulus arvensis) Control with Fluroxypyr | Weed Technology | Cambridge Core [cambridge.org]
- 6. Effective Spring Management of Multiflora Rose | Integrated Crop Management [crops.extension.iastate.edu]
- 7. mvr.usace.army.mil [mvr.usace.army.mil]
- 8. researchgate.net [researchgate.net]
- 9. fs.usda.gov [fs.usda.gov]
Application Notes and Protocols for Field Trial Evaluation of Triclopyr Ester Performance
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triclopyr is a selective, systemic herbicide used for the control of woody and herbaceous broadleaf plants. It functions by mimicking the plant growth hormone auxin, leading to uncontrolled and disorganized growth that results in plant death.[1] Triclopyr is available in two primary formulations: a triethylamine (B128534) salt and a butoxyethyl ester.[2] The ester formulation is particularly effective against root- or stem-sprouting species and is oil-soluble, allowing it to penetrate the bark of woody plants.[3]
Experimental Design
A robust experimental design is the foundation of a successful field trial. The following protocol outlines the steps for site selection, plot establishment, and treatment design.
1.1 Site Selection:
-
Target Species: Select a site with a uniform and sufficient population of the target weed species.
-
Environmental Conditions: The site should have relatively uniform soil type, topography, and drainage. Avoid areas with significant environmental gradients that could influence herbicide performance.
-
History: The site should be free from any residual herbicide applications that could interfere with the trial results.
1.2 Plot Establishment:
-
Plot Size: Individual plot sizes should be large enough to accommodate the application equipment and minimize edge effects. A common size for broadcast herbicide trials is 3m x 10m.
-
Buffer Zones: Establish buffer zones (at least 1m wide) around each plot to prevent spray drift between treatments.
-
Layout: Mark the corners of each plot clearly with stakes or flags.
1.3 Treatment Design:
-
Randomized Complete Block Design (RCBD): This is the most common design for herbicide field trials. It helps to account for variability across the experimental site.
-
Divide the site into blocks, where conditions within each block are as uniform as possible.
-
Randomly assign each treatment to one plot within each block.
-
-
Treatments:
-
Control: Include an untreated control plot in each block to serve as a baseline for comparison.
-
Triclopyr Ester Rates: Test a range of application rates, including the proposed label rate, as well as rates below and above it to determine the dose-response relationship. It is also recommended to test a rate that is twice the proposed label rate to assess crop or non-target species tolerance.
-
Reference Herbicide: If applicable, include a standard commercial herbicide as a reference treatment.
-
-
Replication: Each treatment should be replicated at least 3-4 times (i.e., 3-4 blocks) to ensure statistical validity.
Treatment Application Protocol
Accurate application of the herbicide is critical for obtaining reliable data.
2.1 Materials:
-
This compound formulation
-
Appropriate carrier (e.g., water, diesel, mineral oil, or vegetable oil-based carriers)[4]
-
Adjuvant or surfactant (if required by the product label)
-
Calibrated backpack sprayer with appropriate nozzles (e.g., flat fan for broadcast application)
-
Personal Protective Equipment (PPE) as specified by the product label (gloves, safety glasses, etc.)
-
Measuring cylinders and mixing containers
2.2 Sprayer Calibration:
-
Measure a known area (e.g., 50 m²).
-
Fill the sprayer with a known volume of water.
-
Spray the measured area at a constant pressure and walking speed.
-
Measure the remaining water in the sprayer to determine the volume applied.
-
Calculate the application volume in Liters per hectare (L/ha). Adjust pressure or walking speed as needed to achieve the desired volume.
2.3 Herbicide Preparation and Application:
-
Timing: Apply this compound when weeds are actively growing.[5][6][7] Applications should be made during warm weather, from early spring through fall.[5]
-
Mixing: Add about half the required amount of carrier to the spray tank.[5] Begin agitation and add the specified amount of this compound, followed by any adjuvants.[5] Add the remaining carrier while continuing to agitate the mixture.[5] When mixed with water, this compound forms an emulsion and requires continuous agitation.[8]
-
Application:
-
Apply the treatments according to the randomized block design.
-
Maintain a constant spray pressure and boom height to ensure uniform coverage.
-
Avoid application during windy conditions to minimize spray drift.
-
Record environmental conditions at the time of application (temperature, humidity, wind speed).
-
Efficacy Assessment Protocols
Efficacy should be assessed using both qualitative and quantitative methods at multiple time points after treatment (e.g., 2, 4, 8, and 12 weeks after application).
3.1 Protocol: Visual Assessment of Percent Weed Control This method provides a rapid assessment of herbicide efficacy based on visual symptoms.
-
Rating Scale: Use a 0 to 100% scale, where 0% represents no visible effect on the weed population compared to the untreated control, and 100% represents complete death of all weeds.
-
Procedure:
-
The same evaluator should assess all plots to maintain consistency.
-
Visually inspect the entire plot.
-
Compare the weed pressure and health in the treated plot to the corresponding untreated control plot within the same block.
-
Assign a single percentage value for the overall control of each target species within the plot.
-
Record observations of phytotoxicity symptoms such as epinasty (twisting), chlorosis (yellowing), and necrosis (tissue death).
-
3.2 Protocol: Biomass Reduction Measurement This quantitative method measures the reduction in plant material as a result of the herbicide treatment.
-
Sampling:
-
At a predetermined time after application (e.g., 8 weeks), place a quadrat (e.g., 0.5m x 0.5m) in a representative area of each plot.
-
Harvest all above-ground plant material of the target species within the quadrat by cutting it at the soil level.
-
-
Processing:
-
Place the harvested material for each plot into a separate, labeled paper bag.
-
Dry the samples in an oven at 60-70°C until a constant weight is achieved (typically 48-72 hours).
-
-
Measurement:
-
Weigh the dried biomass for each sample using a calibrated scale.
-
Record the dry weight per quadrat.
-
Data Presentation and Analysis
4.1 Data Presentation: Summarize all quantitative data in clearly structured tables. This allows for easy comparison between treatments.
Table 1: Example of Visual Weed Control (%) Data for Two Target Species | Treatment | Rate (kg a.e./ha) | 4 Weeks After Treatment | 8 Weeks After Treatment | | :--- | :--- | :--- | :--- | | | | Species A | Species B | Species A | Species B | | Untreated Control | 0 | 0 | 0 | 0 | 0 | | this compound | 0.56 | 75 | 65 | 80 | 70 | | this compound | 1.12 | 90 | 85 | 95 | 90 | | this compound | 2.24 | 98 | 95 | 99 | 98 | | Reference Herbicide | X | 85 | 80 | 90 | 88 |
Table 2: Example of Above-Ground Dry Biomass (g/m²) Data
| Treatment | Rate (kg a.e./ha) | Replicate 1 | Replicate 2 | Replicate 3 | Mean Biomass | % Reduction vs. Control |
|---|---|---|---|---|---|---|
| Untreated Control | 0 | 250 | 265 | 240 | 251.7 | 0% |
| This compound | 0.56 | 60 | 75 | 68 | 67.7 | 73.1% |
| This compound | 1.12 | 25 | 30 | 22 | 25.7 | 89.8% |
| This compound | 2.24 | 5 | 8 | 6 | 6.3 | 97.5% |
| Reference Herbicide | X | 40 | 35 | 42 | 39.0 | 84.5% |
4.2 Statistical Analysis:
-
The collected data (visual ratings and biomass) should be subjected to Analysis of Variance (ANOVA).
-
If the ANOVA shows significant differences between treatments, a mean separation test (e.g., Tukey's HSD or Fisher's LSD) should be performed to determine which treatment means are significantly different from each other.
-
For dose-response data, logistic regression analysis can be used to model the relationship between herbicide rate and weed control.[2]
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for a this compound field efficacy trial.
Diagram 2: Logical Relationships in Protocol Design
References
- 1. researchgate.net [researchgate.net]
- 2. Logistic Analysis for Monitoring and Assessing Herbicide Efficacy | Weed Technology | Cambridge Core [cambridge.org]
- 3. Herbicide application methods for invasive plants | Business Queensland [business.qld.gov.au]
- 4. repository.lsu.edu [repository.lsu.edu]
- 5. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 6. researchgate.net [researchgate.net]
- 7. eaglelake1.org [eaglelake1.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Enhancing Triclopyr Ester Uptake in Plants with Adjuvants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of adjuvants to enhance the foliar uptake of Triclopyr (B129103) ester, a selective systemic herbicide. The following sections detail the mechanisms of action, present quantitative data from various studies, and provide standardized experimental protocols for evaluating adjuvant efficacy.
Introduction
Triclopyr ester is a widely used herbicide for the control of broadleaf weeds and woody plants. Its effectiveness is contingent on its absorption by the plant, primarily through the leaves. The waxy cuticle of plant leaves presents a significant barrier to herbicide penetration. Adjuvants are compounds added to herbicide formulations to improve their performance by various mechanisms, including enhancing uptake, increasing spray retention, and reducing surface tension. This document focuses on the selection and application of adjuvants to maximize the foliar uptake of this compound.
The primary pathways for this compound uptake are trans-cuticular and stomatal infiltration. While the ester formulation is more lipophilic than the amine form, facilitating cuticular penetration, adjuvants can significantly augment this process and, in some cases, promote stomatal entry.[1]
Mechanisms of Adjuvant-Enhanced Uptake
Adjuvants enhance this compound uptake through several key mechanisms:
-
Reduction of Surface Tension: Surfactants, a major class of adjuvants, lower the surface tension of the spray solution. This allows droplets to spread over a larger area of the leaf surface, increasing the area available for absorption.[2][3]
-
Increased Wetting and Spreading: Improved wetting ensures better contact between the herbicide and the leaf surface, particularly on hydrophobic or hairy leaves.[4]
-
Cuticular Penetration: Oil-based adjuvants, such as methylated seed oils (MSOs) and crop oil concentrates (COCs), can soften and swell the leaf cuticle, increasing its permeability to the lipophilic this compound.[4]
-
Stomatal Infiltration: Certain adjuvants, particularly organosilicone surfactants, can drastically reduce surface tension, allowing the spray solution to enter the leaf directly through the stomata.[1][2][5] However, studies have shown that for Triclopyr butoxyethyl ester, the primary pathway remains trans-cuticular even with the addition of some organosilicone surfactants.[1]
Below is a diagram illustrating the potential pathways of this compound uptake as influenced by adjuvants.
Quantitative Data on Adjuvant Efficacy
The selection of an appropriate adjuvant can significantly impact the rate and total amount of this compound absorbed by the plant. The following tables summarize quantitative data from studies evaluating various adjuvants.
Table 1: Effect of Methylated Seed Oil (MSO) on this compound Uptake in Pinus contorta [6]
| Treatment (Triclopyr at 18 kg a.i. ha⁻¹) | Uptake at 1 Day After Treatment (%) | Uptake at 7 Days After Treatment (%) |
| No Adjuvant | 39.8 | 48.0 |
| MSO (5% v/v) | 52.0 | 54.0 |
| Operational Mix¹ | 28.0 | 33.0 |
¹Operational mix included MSO, a lecithin (B1663433) blend, and ammonium (B1175870) sulfate.[6]
Table 2: Influence of Organosilicone Surfactant (Silwet L77) on Triclopyr Butoxyethyl Ester Uptake [1]
| Plant Species | Treatment | Uptake after 6 hours (%) |
| Field Bean (Vicia faba) | This compound | 10.2 |
| This compound + Silwet L77 | 12.5 | |
| Gorse (Ulex europaeus) | This compound | 8.9 |
| This compound + Silwet L77 | 11.1 |
Note: While organosilicone surfactants can significantly enhance the uptake of the amine formulation of Triclopyr, their effect on the ester formulation is less pronounced as the primary uptake pathway remains trans-cuticular.[1]
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of adjuvants in enhancing this compound uptake.
General Experimental Workflow
The diagram below outlines the typical workflow for assessing adjuvant effects on herbicide uptake.
Protocol for Measuring this compound Foliar Uptake
This protocol is adapted from methodologies described in published research.[1][6]
Objective: To quantify the foliar absorption of this compound with and without the addition of selected adjuvants.
Materials:
-
Healthy, uniform plants of the target species (e.g., field bean, Vicia faba, or other relevant weed/plant species).[1]
-
Triclopyr butoxyethyl ester.
-
Radiolabeled ¹⁴C-Triclopyr ester (for quantification via Liquid Scintillation Counting).
-
Adjuvants to be tested (e.g., MSO, organosilicone surfactants, COCs, non-ionic surfactants).
-
Micropipette or microsyringe for precise droplet application.
-
Deionized water, and solvents for washing (e.g., 70% aqueous methanol, chloroform).[1]
-
Liquid Scintillation Counter (LSC) and scintillation cocktail.
-
Controlled environment growth chamber or greenhouse.
Procedure:
-
Plant Preparation:
-
Grow plants to a consistent growth stage under controlled conditions (e.g., 20-23°C, 14-hour photoperiod, 70% RH).[1]
-
Select fully expanded leaves of similar age and position for treatment application.
-
-
Treatment Solution Preparation:
-
Prepare a stock solution of this compound in an appropriate carrier (e.g., water, oil-water emulsion). For oil-water emulsions, a 1:5 ratio of oil to water can be used.[7]
-
If using radiolabeled herbicide, add a known amount of ¹⁴C-Triclopyr ester to the stock solution.
-
Divide the stock solution into aliquots for each treatment.
-
Add the selected adjuvants to the respective treatment aliquots at the desired concentration (e.g., 0.1% to 5% v/v).[6] Include a control treatment with no adjuvant.
-
-
Herbicide Application:
-
Using a micropipette, apply a precise volume (e.g., 0.25 µL droplets) of each treatment solution to the adaxial (upper) surface of the selected leaves.[1]
-
Apply a known number of droplets per leaf. Replicate each treatment on multiple plants (e.g., 3-5 replicates).
-
-
Incubation:
-
Sample Collection and Washing:
-
At the end of the incubation period, excise the treated leaf or the treated portion of the leaf.
-
Wash the leaf surface thoroughly with a suitable solvent (e.g., 70% aqueous methanol) to remove any unabsorbed this compound.[1] Collect the wash solution.
-
The washed leaf now contains the absorbed herbicide.
-
-
Quantification:
-
For Radiolabeled Herbicide:
-
Add the wash solution to a scintillation vial with a scintillation cocktail.
-
Combust the washed leaf tissue in a biological oxidizer to capture the ¹⁴CO₂ or perform a chemical digestion. Add the resulting sample to a scintillation vial.
-
Quantify the radioactivity in both the wash and the leaf tissue using a Liquid Scintillation Counter.
-
-
For Non-Radiolabeled Herbicide:
-
Extract the Triclopyr from the leaf tissue using an appropriate solvent.
-
Quantify the amount of Triclopyr in the extract using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
-
-
-
Data Calculation:
-
Calculate the percentage of applied this compound that was absorbed:
-
Uptake (%) = (Amount in leaf tissue / (Amount in leaf tissue + Amount in wash)) x 100
-
-
Conclusion
The selection and use of adjuvants are critical for optimizing the performance of this compound herbicides. While MSOs have been shown to increase the rate of uptake in some species, the efficacy of any given adjuvant is dependent on the target plant species, environmental conditions, and the specific formulation of the herbicide.[6][8][9] The protocols outlined in this document provide a standardized approach for researchers to evaluate and select the most effective adjuvant for their specific application, ultimately leading to more efficient and reliable weed control. It is imperative to always follow the herbicide and adjuvant manufacturer's label recommendations.[10]
References
- 1. caws.org.nz [caws.org.nz]
- 2. Surfactant Formulations to Enhance Triclopyr Amine Efficacy: Effects on Adhesion, Retention and Contact Phytotoxicity On Three Hardwood Species [vtechworks.lib.vt.edu]
- 3. researchgate.net [researchgate.net]
- 4. invasive.org [invasive.org]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Effect of dose and adjuvant on uptake of triclopyr and dicamba into Pinus contorta needles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fertilome.com [fertilome.com]
- 8. Frontiers | Early evaluation of adjuvant effects on topramezone efficacy under different temperature conditions using chlorophyll fluorescence tests [frontiersin.org]
- 9. Optimizing Herbicide Performance Through Adjuvants: Resolving Misconceptions and Confusion – Soil Science Extension [extension.soils.wisc.edu]
- 10. krex.k-state.edu [krex.k-state.edu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Triclopyr Ester Resistance in Targeted Weed Populations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating and overcoming suspected resistance to triclopyr (B129103) ester and other synthetic auxin herbicides.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing potential causes and actionable solutions.
Issue 1: Triclopyr ester application shows reduced or no efficacy on a previously susceptible weed population.
Possible Cause 1: Suboptimal Application or Environmental Conditions
This compound's efficacy is significantly influenced by environmental factors and application parameters. What appears to be resistance might be a result of suboptimal conditions leading to reduced herbicide uptake or activity.
Troubleshooting Steps:
-
Review Application Parameters:
-
Herbicide Rate: Was the recommended rate for the target weed species and its growth stage used? Underdosing can lead to poor control.
-
Spray Volume and Coverage: Was the spray volume sufficient to ensure thorough coverage of the weed foliage?
-
Adjuvants: Was a suitable adjuvant, such as a methylated seed oil (MSO), used to enhance uptake? The addition of MSO can significantly increase the rate of triclopyr uptake.[1]
-
-
Assess Environmental Conditions at the Time of Application:
-
Temperature: this compound is most effective when applied during warm weather when weeds are actively growing.[2] Ideal application temperatures are generally between 50°F and 80°F.[3] High temperatures (>85°F) can increase the volatility of the ester formulation, potentially reducing efficacy and increasing the risk of off-target damage.[4]
-
Rainfall: Rainfall shortly after application can wash the herbicide off the leaves. A rain-free period of at least one hour is often recommended.[5]
-
Drought Stress: Plants under drought stress may have a thicker cuticle and reduced metabolic activity, leading to decreased herbicide absorption and translocation. Applications under these conditions may yield less than desirable results.[2]
-
Table 1: Influence of Environmental and Application Factors on this compound Efficacy
| Factor | Condition | Impact on Efficacy | Citation |
| Temperature | Cool (<50°F) | Reduced plant metabolism, leading to slower uptake and activity. | [3] |
| Optimal (50-80°F) | Active plant growth promotes herbicide uptake and translocation. | [3] | |
| Hot (>85°F) | Increased volatilization of the ester formulation, reducing the amount on the target plant. | [4] | |
| Rainfall | Within 1 hour of application | Can wash the herbicide off the foliage, significantly reducing effectiveness. | [5] |
| Plant Health | Drought-stressed | Thicker leaf cuticle and reduced translocation can decrease herbicide absorption and movement. | [2] |
| Adjuvants | No adjuvant used | May result in lower uptake compared to when an appropriate adjuvant is included. | [1] |
| Methylated Seed Oil (MSO) | Can significantly increase the rate of uptake of triclopyr. | [1] |
Possible Cause 2: True Herbicide Resistance
While documented cases of resistance specifically to triclopyr are rare, resistance to synthetic auxin herbicides as a class has been reported in over 40 weed species.[6] Resistance can be due to a target-site mutation or, more commonly for this class of herbicides, enhanced metabolic detoxification.
Troubleshooting Steps:
-
Confirm Resistance with a Whole-Plant Dose-Response Assay: This is the foundational experiment to determine if the population has a genetically based ability to survive herbicide doses that are lethal to a susceptible population. See Experimental Protocol 1 for a detailed methodology.
-
Investigate the Mechanism of Resistance:
-
Metabolic Resistance: Test for enhanced metabolism by conducting a dose-response assay with and without a cytochrome P450 inhibitor, such as malathion (B1675926) or piperonyl butoxide (PBO).[7] A significant increase in herbicide sensitivity in the presence of the inhibitor suggests metabolic resistance. See Experimental Protocol 2 .
-
Target-Site Resistance: If metabolic resistance is not indicated, investigate potential mutations in the auxin receptor genes (e.g., TIR1/AFB family) or co-receptors (Aux/IAA proteins).[6] This involves sequencing the relevant genes from resistant and susceptible individuals. See Experimental Protocol 3 .
-
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to synthetic auxin herbicides like triclopyr?
A1: Resistance to synthetic auxin herbicides falls into two main categories:
-
Target-Site Resistance (TSR): This involves a mutation in the genes that code for the herbicide's target proteins. For synthetic auxins, the primary targets are components of the auxin signaling pathway, specifically the TIR1/AFB auxin receptors and the Aux/IAA co-receptor proteins.[6][8] A mutation can alter the binding site, reducing the herbicide's ability to initiate the chain of events that leads to plant death.
-
Non-Target-Site Resistance (NTSR): This is the more common mechanism for synthetic auxin resistance and includes:
-
Enhanced Metabolism: The resistant plant can detoxify the herbicide more rapidly than susceptible plants. This is often due to the increased activity of enzyme families like cytochrome P450 monooxygenases (P450s).[7]
-
Reduced Translocation: The herbicide is not effectively moved from the point of uptake (e.g., the leaves) to the sites of action in the growing points of the plant.[9]
-
Reduced Absorption: Less of the herbicide is taken up by the plant.
-
Q2: Are there any documented cases of weed populations resistant to this compound?
A2: While resistance to the broader class of synthetic auxin herbicides is known in at least 41 weed species, specific and confirmed cases of resistance to triclopyr are not widely documented in scientific literature.[6] However, the potential for resistance exists, and any suspected cases should be rigorously tested.
Q3: My experiment to confirm resistance was inconclusive. What could have gone wrong?
A3: Several factors can lead to inconclusive results in a resistance confirmation assay:
-
Improper Seed Collection and Storage: Seeds should be collected from mature plants that have survived a proper field application of the herbicide.[10]
-
Incorrect Plant Growth Stage: Herbicide application should be done at the recommended growth stage for the weed species, as susceptibility can vary with age.[10]
-
Inaccurate Herbicide Concentrations: Precise preparation of herbicide solutions is critical.
-
Lack of a True Susceptible Control: The susceptible population used for comparison must be known to be fully controlled by the herbicide under the experimental conditions.
Q4: Can I use a synergist to overcome metabolic resistance to this compound in my experiments?
A4: In a research setting, synergists that inhibit herbicide-metabolizing enzymes can be used to investigate and potentially reverse metabolic resistance. Cytochrome P450 inhibitors like malathion and piperonyl butoxide (PBO) have been shown to increase the sensitivity of resistant weeds to certain herbicides.[7][11] For example, pre-treatment with malathion has been shown to inhibit the hydroxylation of 2,4-D in resistant common waterhemp.[6] See Experimental Protocol 2 for more details.
Table 2: Examples of Resistance Levels to Synthetic Auxin Herbicides in Various Weed Species
| Weed Species | Herbicide | Resistance Level (Fold-Resistance) | Mechanism | Citation |
| Amaranthus tuberculatus (Common Waterhemp) | 2,4-D | 10 | Enhanced Metabolism | [6] |
| Papaver rhoeas (Corn Poppy) | 2,4-D | 2-5 | Reduced Translocation | [12] |
| Conyza sumatrensis (Sumatran Fleabane) | 2,4-D | 7.29 - 25.51 | Not specified | [13] |
| Amaranthus powellii (Green Pigweed) | MCPA | 4.4 | Not specified | [11] |
Table 3: Effect of P450 Inhibitors on Reversing Synthetic Auxin Herbicide Resistance
| Weed Species | Herbicide | P450 Inhibitor | Effect | Citation |
| Papaver rhoeas | 2,4-D | Malathion | Reversed the resistant phenotype to susceptible. | [7] |
| Amaranthus tuberculatus | 2,4-D | Malathion | Inhibited 2,4-D hydroxylation. | [6] |
| Conyza sumatrensis | 2,4-D | Malathion | Increased sensitivity in the resistant population. | [14] |
Experimental Protocols
Experimental Protocol 1: Whole-Plant Dose-Response Assay to Determine Resistance Level
This protocol is designed to quantify the level of resistance in a suspected weed population compared to a known susceptible population.
1. Plant Material and Growth Conditions:
-
Grow plants from seeds of both the suspected resistant (R) and a known susceptible (S) population in pots containing a standard potting medium.
-
Maintain plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.
-
Ensure uniform growth by watering and fertilizing as needed.
2. Herbicide Application:
-
When plants reach the 3-4 leaf stage (or the recommended stage for the target species), treat them with a range of this compound doses.
-
A typical dose range would include 0x, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate, where 'x' is the standard effective dose for the susceptible population.
-
Use a research-grade cabinet sprayer to ensure uniform application. Include a suitable adjuvant as recommended for this compound.
3. Data Collection and Analysis:
-
At 21-28 days after treatment, assess plant survival and harvest the above-ground biomass for each plant.
-
Dry the biomass at 60-70°C to a constant weight.
-
Calculate the biomass reduction for each plant relative to the average biomass of the untreated (0x) controls for that population.
-
Use a statistical software package to perform a non-linear regression analysis on the dose-response data, fitting a log-logistic model to determine the GR50 (the herbicide dose required to cause a 50% reduction in growth).
-
The Resistance Index (RI) is calculated as: RI = GR50 (R population) / GR50 (S population) . An RI greater than 2 is generally considered indicative of resistance.
Caption: Workflow for a whole-plant dose-response assay.
Experimental Protocol 2: Investigating Metabolic Resistance Using P450 Inhibitors
This protocol determines if enhanced metabolism by cytochrome P450 enzymes contributes to resistance.
1. Plant Material and Growth:
-
Follow the same procedure as in Protocol 1 to grow R and S plants to the appropriate treatment stage.
2. Synergist and Herbicide Application:
-
Divide the plants from each population (R and S) into two groups: "+ Synergist" and "- Synergist".
-
Apply a P450 inhibitor (e.g., malathion at 1000 g/ha) to the "+ Synergist" group approximately 1-2 hours before the herbicide application.
-
Apply the same range of this compound doses as in Protocol 1 to both the "+ Synergist" and "- Synergist" groups.
3. Data Collection and Analysis:
-
Collect and analyze the data as described in Protocol 1 to determine the GR50 values for all four treatment combinations (R+, R-, S+, S-).
-
Interpretation: If the GR50 of the R population is significantly lower in the presence of the synergist (R+) compared to its absence (R-), and approaches the GR50 of the S population, this is strong evidence for P450-mediated metabolic resistance.
Experimental Protocol 3: Assessing Target-Site Resistance via Gene Sequencing
This protocol is used to identify mutations in the target genes that may confer resistance.
1. Plant Material and DNA Extraction:
-
Collect young leaf tissue from individuals of the R and S populations.
-
Extract genomic DNA using a commercially available plant DNA extraction kit.
2. PCR Amplification and Sequencing:
-
Design primers to amplify the coding sequences of candidate target genes (e.g., TIR1, AFB5, and relevant Aux/IAA genes).
-
Perform Polymerase Chain Reaction (PCR) to amplify these gene fragments from the genomic DNA of both R and S individuals.
-
Purify the PCR products and send them for Sanger sequencing.
3. Sequence Analysis:
-
Align the DNA sequences from the R and S individuals using bioinformatics software (e.g., BLAST, ClustalW).
-
Compare the sequences to identify any single nucleotide polymorphisms (SNPs) or other mutations present in the R individuals but absent in the S individuals.
-
Translate the DNA sequences into amino acid sequences to determine if any mutations result in an amino acid change in the protein, particularly in conserved or functional domains.
Caption: Logic workflow for diagnosing this compound control failure.
Visualizing the Mechanism of Action and Resistance
The following diagram illustrates the synthetic auxin herbicide signaling pathway and highlights the points where resistance mechanisms can occur.
References
- 1. Effect of dose and adjuvant on uptake of triclopyr and dicamba into Pinus contorta needles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fertilome.com [fertilome.com]
- 3. domyown.com [domyown.com]
- 4. se-eppc.org [se-eppc.org]
- 5. my.ucanr.edu [my.ucanr.edu]
- 6. Aspects of weed resistance to auxinic herbicides [mountainscholar.org]
- 7. Weed resistance to synthetic auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hracglobal.com [hracglobal.com]
- 10. invasive.org [invasive.org]
- 11. cambridge.org [cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Optimizing Triclopyr ester application timing for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the application of Triclopyr (B129103) ester for maximum efficacy in experimental settings.
Troubleshooting Guides & FAQs
Q1: My Triclopyr ester application is showing lower than expected efficacy. What are the common causes?
A1: Reduced efficacy can stem from several factors. The most critical are suboptimal environmental conditions and incorrect application timing relative to the target plant's growth stage. This compound is most effective when plants are actively growing.[1][2][3][4][5] Application under drought conditions or when plants are not actively growing may lead to poor results.[3] Additionally, ensure your formulation and application rates are appropriate for the target species and its size.
Q2: What is the optimal temperature range for applying this compound?
A2: For maximum efficacy, apply this compound when air temperatures are between 50°F and 80°F (10°C to 27°C).[1][2][4][5] It is also recommended that soil temperatures be 50°F or higher.[1][2][4][5] Avoid applications during periods of high heat or drought stress to prevent potential injury to desired turfgrass and to ensure the target weed is actively growing.[6] Applying in the morning can help minimize heat stress on desirable plants.[6]
Q3: How soon after application is this compound considered rainfast?
A3: The rainfast period for this compound can vary by formulation, but a general guideline is between 1 to 6 hours.[7][8][9][10] For optimal absorption, it is best to have a 24-hour window without rainfall or irrigation after application.[3][6]
Q4: I've applied this compound, but the target weeds are not dying quickly. Is this normal?
A4: Yes, this is normal. Triclopyr is a systemic herbicide that mimics the plant growth hormone auxin, leading to uncontrolled growth and eventual death.[11][12][13][14][15] This process is slow, and it can take two to three weeks to see the full effects of the application.[11][16][17] Repeat applications may be necessary for complete control, typically after a four-week interval.[6][16]
Q5: Can I use adjuvants to improve the efficacy of my this compound application?
A5: Yes, the addition of certain adjuvants can enhance the efficacy of this compound. Non-ionic surfactants (NIS), crop oil concentrates (COC), and methylated seed oils (MSO) have been shown to improve the uptake and activity of triclopyr.[18][19][20] The choice of adjuvant and its concentration can depend on the target species and environmental conditions.
Q6: At what growth stage should I apply this compound to different types of weeds?
A6: Application timing relative to the plant's growth stage is crucial for success. Foliar sprays should be applied when weeds are actively growing, from early spring through fall.[3][6][21] For specific weeds, the following timings are recommended:
-
Sericea lespedeza: Apply after maximum foliage development in late spring to early summer, but before the plant blooms.[3][22]
-
Sulfur cinquefoil: Application is most effective when the plant is in the rosette stage.[3][22]
-
Tropical soda apple: Apply when the plants reach the first flower stage.[3][22]
For newly seeded turf areas, it is advisable to mow two or three times before applying this compound.[3][6][22]
Data Presentation
Table 1: this compound Application Parameters for Optimal Efficacy
| Parameter | Recommended Condition | Notes |
| Air Temperature | 50°F - 80°F (10°C - 27°C)[1][2][4][5] | Avoid application in high heat to prevent volatilization and turf injury.[6][23] |
| Soil Temperature | > 50°F (10°C)[1][2][4][5] | Ensures target plants are actively growing. |
| Plant Status | Actively growing[1][2][3][4][5] | Avoid application to plants under drought stress.[3] |
| Time of Day | Early morning[6] | Minimizes heat and drought stress on desirable turf.[6] |
| Rainfast Period | 1 - 6 hours; 24 hours ideal[3][6][7][8][9][10][24] | Ensures adequate absorption before being washed off. |
| Application Rate | 3/8 to 3/4 fl. oz. per 1,000 sq. ft.[2][6][21][22] | Higher rates may be needed for mature or hard-to-control species.[3] |
| Re-application Interval | 4 weeks[6][16] | Necessary for some persistent weed species. |
Experimental Protocols
Protocol 1: Foliar Application of this compound for Broadleaf Weed Control
-
Objective: To evaluate the efficacy of this compound on target broadleaf weeds.
-
Materials:
-
This compound formulation
-
Handheld or backpack sprayer
-
Appropriate adjuvant (e.g., non-ionic surfactant)
-
Personal Protective Equipment (PPE)
-
Marking flags
-
-
Procedure:
-
Identify and mark the treatment plots containing the target weed species.
-
Ensure the weeds are actively growing and not under environmental stress.
-
Calibrate the sprayer to deliver a consistent volume of spray solution per unit area.
-
Prepare the spray solution by adding half the required water to the tank, followed by the measured amount of this compound, and then the remaining water. If using an adjuvant, add it according to the manufacturer's instructions. Agitate the mixture thoroughly.
-
Apply the spray solution uniformly to the foliage of the target weeds, ensuring complete coverage but avoiding runoff.
-
Record the application date, time, temperature, and other environmental conditions.
-
Monitor the plots at regular intervals (e.g., 1, 2, and 4 weeks post-application) to assess weed control efficacy.
-
Mandatory Visualization
Caption: Experimental workflow for this compound application.
Caption: Simplified signaling pathway of this compound in plants.
References
- 1. domyown.com [domyown.com]
- 2. domyown.com [domyown.com]
- 3. fertilome.com [fertilome.com]
- 4. domyown.com [domyown.com]
- 5. Too late for this compound? | Lawn Care Forum [thelawnforum.com]
- 6. Hi-Yield this compound Herbicide [solutionsstores.com]
- 7. Rainfast of this compound on Pigweed | Lawn Care Forum [lawnsite.com]
- 8. domyown.com [domyown.com]
- 9. foragefax.tamu.edu [foragefax.tamu.edu]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. solutionsstores.com [solutionsstores.com]
- 12. m.youtube.com [m.youtube.com]
- 13. invasive.org [invasive.org]
- 14. Triclopyr - Wikipedia [en.wikipedia.org]
- 15. Triclopyr General Fact Sheet [npic.orst.edu]
- 16. domyown.com [domyown.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. Effect of dose and adjuvant on uptake of triclopyr and dicamba into Pinus contorta needles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. glovercatalog.com [glovercatalog.com]
- 22. domyown.com [domyown.com]
- 23. The Summer of Triclopyr: Growing Evidence of Off-Target Damage [wellslawn.com]
- 24. domyown.com [domyown.com]
Technical Support Center: Minimizing Off-Target Drift of Triclopyr Ester
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the off-target drift of Triclopyr (B129103) ester during application.
Frequently Asked Questions (FAQs)
Q1: What is off-target drift of Triclopyr ester?
A1: Off-target drift refers to the movement of this compound spray droplets or vapors away from the intended target area during application.[1] This can lead to unintended damage to sensitive non-target plants, environmental contamination, and potential health risks.[1]
Q2: What are the main types of drift associated with this compound?
A2: The two primary types of drift are droplet drift and vapor drift.[1] Droplet drift is the movement of liquid spray particles, while vapor drift occurs when the herbicide volatilizes (turns into a gas) and moves with the air.[1][2] this compound formulations can be volatile, especially at higher temperatures.[1][3][4]
Q3: What factors influence this compound drift?
A3: Several factors contribute to drift, including:
-
Droplet Size: Smaller droplets are more susceptible to wind and can travel further.[1]
-
Environmental Conditions: Wind speed, temperature, and humidity play a significant role.[1][5] High winds increase droplet drift, while high temperatures and low humidity can increase vaporization and vapor drift.[1][5]
-
Application Equipment and Technique: Nozzle type, pressure, and boom height all affect droplet size and drift potential.[6][7][8]
-
Herbicide Formulation: Ester formulations of triclopyr are more volatile than amine formulations.[2][9]
Q4: How can I minimize droplet drift?
A4: To minimize droplet drift, focus on increasing droplet size.[1][7][8] This can be achieved by:
-
Using Low-Drift Nozzles: Select nozzles designed to produce larger droplets, such as air-induction or turbo teejet nozzles.[6][7][8]
-
Lowering Spray Pressure: Higher pressures create finer droplets. Operate nozzles at the lower end of their recommended pressure range.[6][8][10]
-
Maintaining a Low Boom Height: The closer the boom is to the target, the less time droplets have to drift.[6][8][10]
-
Using Drift Reduction Adjuvants: These adjuvants can increase the viscosity of the spray solution, leading to larger droplets.[11][12]
Q5: How can I minimize vapor drift?
A5: Minimizing vapor drift involves considering the herbicide formulation and environmental conditions:
-
Choose a Less Volatile Formulation: When possible, use an amine formulation of triclopyr instead of an ester, especially in warm weather.[2][9]
-
Avoid High Temperatures: Do not apply this compound on hot days, as high temperatures increase volatilization.[1][2][13] A general recommendation is to spray when temperatures are below 80-85°F.[2][14]
-
Monitor for Temperature Inversions: Avoid spraying during temperature inversions, which occur when a layer of warm air traps cooler air near the ground.[8][10] This can cause spray to suspend and move long distances. Inversions are common in the early morning or evening under calm conditions.[5][8][10]
Q6: What are the ideal weather conditions for applying this compound?
A6: The ideal conditions for application are:
-
Wind Speed: A gentle, steady breeze of 3 to 10 mph blowing away from sensitive areas.[2][5] Avoid calm conditions or high winds.[2][5]
-
Temperature: Cool to moderate temperatures, generally below 80-85°F.[2][14]
-
Humidity: Higher relative humidity is preferable as it slows the evaporation of spray droplets.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Visible drift during application | - High wind speed- Nozzle pressure too high- Boom height too high- Inappropriate nozzle selection | - Stop application if wind speeds exceed 10 mph or are blowing towards sensitive areas.[2]- Reduce spray pressure to the lower end of the recommended range for the nozzle.[6][8][10]- Lower the spray boom to the minimum effective height.[6][8][10]- Switch to low-drift nozzles that produce a coarser droplet spectrum.[6][7][8] |
| Damage to non-target plants observed days after application | - Vapor drift due to high temperatures- Application during a temperature inversion | - Avoid applying this compound when temperatures are high.[1][2][13]- If high temperatures are expected, consider using a less volatile amine formulation.[2][9]- Do not spray during calm conditions, especially in the early morning or late evening, to avoid temperature inversions.[5][8][10] |
| Inconsistent weed control | - Poor spray coverage due to large droplets- Droplet evaporation before reaching the target | - While large droplets reduce drift, ensure they still provide adequate coverage. A balance must be struck.[1]- Consider using a spreader-sticker adjuvant to improve coverage and deposition.[15]- Avoid spraying in hot, dry conditions where droplets can evaporate quickly.[1] |
| Clogging of low-drift nozzles | - Incompatible tank mix- Improper mixing procedure | - Always perform a jar test to check for compatibility before mixing a full tank.- Follow the proper mixing order: fill the tank with half the water, add adjuvants, agitate, add the herbicide, and then add the remaining water while agitating.[16] |
Experimental Protocols
Protocol: Evaluating the Efficacy of Drift Reduction Strategies for this compound Application
Objective: To quantify the reduction in off-target drift of this compound by comparing different nozzle types and the inclusion of a drift reduction adjuvant.
Methodology:
-
Experimental Setup:
-
Select a test area with a uniform stand of a sensitive indicator plant species (e.g., soybeans or tomatoes) planted downwind from the application area.
-
Place water-sensitive paper or Mylar cards at set intervals (e.g., 5, 10, 15, and 20 meters) downwind from the spray line to capture spray droplets.
-
Use a calibrated backpack or boom sprayer.
-
-
Treatment Groups:
-
Control: Standard flat-fan nozzle, no drift reduction adjuvant.
-
Treatment 1: Air-induction nozzle, no drift reduction adjuvant.
-
Treatment 2: Standard flat-fan nozzle with a polymer-based drift reduction adjuvant.
-
Treatment 3: Air-induction nozzle with a polymer-based drift reduction adjuvant.
-
-
Application Parameters:
-
Maintain a constant spray pressure (e.g., 40 PSI) and boom height (e.g., 50 cm above the target) across all treatments.
-
Apply a solution of this compound mixed with a visible dye to aid in droplet detection on the collection cards.
-
Conduct applications when wind speed is between 5 and 10 mph, perpendicular to the line of collection cards. Record environmental conditions (wind speed, temperature, relative humidity) for each application.
-
-
Data Collection and Analysis:
-
After application, collect the water-sensitive paper or Mylar cards.
-
Using image analysis software, quantify the droplet density (droplets/cm²) and the percentage of fine droplets (<150 microns) at each downwind distance for each treatment.
-
Visually assess and score the level of injury to the indicator plants at 7 and 14 days after application.
-
-
Data Presentation:
-
Summarize the quantitative data in a table for easy comparison of the different drift reduction strategies.
-
Quantitative Data Summary
| Treatment | Nozzle Type | Drift Reduction Adjuvant | Droplet Density at 10m (droplets/cm²) | % Fine Droplets (<150µm) at 10m | Indicator Plant Injury Score (at 14 days) |
| Control | Standard Flat-Fan | No | 45 | 35% | 4 (Severe) |
| 1 | Air-Induction | No | 20 | 15% | 2 (Slight) |
| 2 | Standard Flat-Fan | Yes | 25 | 20% | 3 (Moderate) |
| 3 | Air-Induction | Yes | 10 | 8% | 1 (Very Slight) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Factors contributing to this compound off-target drift.
Caption: Experimental workflow for evaluating drift reduction techniques.
References
- 1. se-eppc.org [se-eppc.org]
- 2. 10 Best Management Practices to Avoid Herbicide Drift — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 3. The Summer of Triclopyr: Growing Evidence of Off-Target Damage [wellslawn.com]
- 4. invasive.org [invasive.org]
- 5. PI232/PI232: Managing Pesticide Drift [edis.ifas.ufl.edu]
- 6. carlinsales.com [carlinsales.com]
- 7. labelsds.com [labelsds.com]
- 8. reparcorp.com [reparcorp.com]
- 9. riverineplains.org.au [riverineplains.org.au]
- 10. fertilome.com [fertilome.com]
- 11. Reduce Spray Drift with Drift Reduction Agents DRA [exactoinc.com]
- 12. precisionlab.com [precisionlab.com]
- 13. Herbicide injury on garden plants | UMN Extension [extension.umn.edu]
- 14. extension.psu.edu [extension.psu.edu]
- 15. plantaddicts.com [plantaddicts.com]
- 16. Hi-Yield this compound Herbicide [solutionsstores.com]
Technical Support Center: Troubleshooting Poor Efficacy of Triclopyr Ester in Field Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with the efficacy of Triclopyr ester in field experiments.
Troubleshooting Guide
Question: Why am I seeing poor weed control after applying this compound?
Answer: Poor efficacy of this compound can be attributed to a variety of factors, which can be broadly categorized into environmental conditions, application technique, and plant-specific factors. Systematically evaluating each of these areas can help identify the root cause of the issue.
1. Environmental Conditions:
-
Temperature: this compound activity is temperature-dependent. Efficacy can be reduced in cooler weather as plant metabolism slows down, affecting herbicide uptake and translocation. Conversely, very high temperatures can lead to increased volatilization of the ester formulation, reducing the amount of active ingredient that reaches the target plant.[1][2][3] Applications in temperatures below 90°F are generally recommended to prevent burning of turfgrass and enhance effectiveness against target weeds.[4]
-
Rainfall: Rainfall shortly after application can wash the herbicide off the plant foliage before it can be adequately absorbed. While this compound can be rainfast in as little as one hour, heavy rainfall may still reduce efficacy.[4][5][6] It is generally best to allow 24 hours before expected rainfall.[7]
-
Drought Stress: Plants under drought stress have a thicker waxy cuticle on their leaves, which can reduce herbicide absorption. Their metabolic processes also slow down, hindering the translocation of the herbicide to its site of action. Applications during drought conditions may result in less than desirable results.[7][8]
-
Humidity: High humidity can improve herbicide absorption by keeping the spray droplets on the leaf surface in a liquid state for a longer period.
2. Application Technique:
-
Timing of Application: this compound is a systemic herbicide that is most effective when plants are actively growing.[7][9] Applying the herbicide to dormant or stressed plants will result in reduced efficacy. For perennial weeds, fall applications can be particularly effective as the herbicide is translocated down to the root system as the plant prepares for dormancy.
-
Spray Coverage: Thorough and uniform spray coverage is crucial for optimal performance. Inadequate coverage can result in sublethal doses and poor control. Using appropriate spray volume and nozzles is important.[7]
-
Adjuvants: The addition of adjuvants, such as surfactants or crop oil concentrates, can significantly improve the efficacy of this compound by enhancing spray deposition, retention, and penetration of the waxy leaf cuticle.[10][11]
-
Spray Drift and Volatility: The ester formulation of Triclopyr has a higher potential for volatility compared to the amine formulation, especially at higher temperatures.[1][2][12] This can lead to off-target injury and reduced efficacy on the target weeds. Using drift reduction agents and applying during calm conditions can mitigate this.[7]
-
Mixing: this compound forms an emulsion when mixed with water, and continuous agitation is necessary to prevent separation.[7] Improper mixing can lead to uneven application rates.
3. Plant-Specific Factors:
-
Weed Species and Growth Stage: Different weed species have varying levels of susceptibility to this compound. It is essential to confirm that the target weed is listed on the product label. Younger, actively growing weeds are generally more susceptible than mature, hardened-off plants.[7]
-
Herbicide Resistance: Although not as common with synthetic auxin herbicides like Triclopyr compared to other modes of action, the potential for herbicide resistance should be considered, especially in areas with a history of repeated use of the same herbicide.
Below is a troubleshooting workflow to help diagnose the cause of poor efficacy:
References
- 1. se-eppc.org [se-eppc.org]
- 2. archive.lib.msu.edu [archive.lib.msu.edu]
- 3. You are being redirected... [aroundtheyard.com]
- 4. domyown.com [domyown.com]
- 5. domyown.com [domyown.com]
- 6. canr.msu.edu [canr.msu.edu]
- 7. fertilome.com [fertilome.com]
- 8. library.dpird.wa.gov.au [library.dpird.wa.gov.au]
- 9. The Summer of Triclopyr – Purdue Landscape Report [purdue.edu]
- 10. Surfactant Formulations to Enhance Triclopyr Amine Efficacy: Effects on Adhesion, Retention and Contact Phytotoxicity On Three Hardwood Species [vtechworks.lib.vt.edu]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. invasive.org [invasive.org]
Impact of environmental factors on Triclopyr ester performance
This guide is intended for researchers, scientists, and drug development professionals to provide technical support and troubleshoot common issues related to the impact of environmental factors on the performance of Triclopyr (B129103) ester.
Frequently Asked Questions (FAQs)
Q1: Why am I observing reduced efficacy or complete failure of my Triclopyr ester application?
A: Reduced efficacy is often linked to a combination of environmental and application factors.[1] Performance is maximized when target plants are actively growing.[2] Unfavorable conditions such as drought, improper temperature, or rainfall shortly after application can significantly decrease performance.[1][2][3] Additionally, the quality of the water used for dilution, such as high pH or hardness, can reduce efficacy by interfering with the active ingredient.[3]
Q2: What is the optimal temperature range for applying this compound?
A: this compound is most effective when applied to actively growing plants, with ideal ambient temperatures ranging between 50°F and 80°F (approximately 10°C to 27°C). Applying the herbicide in colder conditions can slow plant metabolism, leading to decreased uptake and translocation.[1] Conversely, high temperatures can increase the risk of volatilization.
Q3: I applied the herbicide on a very hot day and noticed damage to non-target plants. What happened?
A: You likely observed the effects of volatilization. Ester formulations of Triclopyr can be volatile, and this potential increases with rising temperatures and high soil moisture.[4] The herbicide can turn into a vapor and drift to adjacent, non-target sensitive plants, causing unintended injury.[5]
Q4: How long does this compound need to be on the plant before it rains?
A: Most formulations require a rain-free period to ensure adequate absorption through the plant's leaves. While specific times can vary by product, a general guideline is that this compound is considered rainfast approximately one hour after application.[6] Applying just before rainfall can result in the product being washed off, leading to poor control.[3]
Q5: How does sunlight affect the stability and performance of this compound?
A: Sunlight is a primary driver of this compound degradation. Both the ester and its subsequent acid form are degraded by sunlight (photodegradation).[4] In water, the half-life of Triclopyr acid can be as short as one day in the presence of light, but extends to 142 days in the absence of light.[7] On soil surfaces, the half-life of the acid form under midsummer sun can be just a few hours.[4] This rapid breakdown is a key factor in its environmental dissipation.
Q6: Should I conduct experiments during a drought? How does moisture stress impact efficacy?
A: It is generally not recommended. Application under drought conditions may provide less than desirable results.[5] While plant moisture stress may not significantly affect the initial absorption of this compound into the leaves, it can severely reduce its translocation to other parts of the plant, like stems and roots.[8] For a systemic herbicide like Triclopyr to be effective, it must move to its sites of action within the plant's growing points.
Q7: Do soil properties like type, organic matter, and pH influence the outcome of my experiments?
A: Yes, soil properties are critical.
-
Adsorption: The ester form binds readily to soil, especially soils with high organic matter content, which limits its mobility.[4]
-
Degradation: The primary method of breakdown in soil is through microbial metabolism, which is favored in warm, moist conditions.[4] The average half-life in soil is about 30 days but can vary significantly based on these conditions.[4]
-
pH: Higher soil and water pH increases the rate of hydrolysis, which is the chemical breakdown of the ester to its acid form.[9] Adsorption of the resulting acid to soil particles tends to decrease as pH increases.[4]
Q8: My dilution water is from a source with high pH and hardness. Is this a problem?
A: It can be. Triclopyr is a weak acid. If the pH of your dilution water is high, the herbicide can dissociate into ions.[3] These ions can then bind with cations present in hard water (e.g., Ca²⁺, Mg²⁺), reducing the herbicide's efficacy.[3] Furthermore, the ester formulation can bind to sediment or organic matter suspended in unclean water, which also reduces its availability and performance.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Poor or Inconsistent Weed Control
If you are experiencing lower-than-expected efficacy, use the following workflow to diagnose the potential cause.
Caption: Troubleshooting workflow for poor this compound efficacy.
Problem 2: Damage to Non-Target Organisms or Off-Site Movement
This compound can sometimes affect plants or areas outside the intended application zone.
-
Cause A: Volatilization: High temperatures can cause the ester to vaporize and move to adjacent areas, damaging sensitive broadleaf plants. To mitigate this, apply during cooler parts of the day and avoid applications when temperatures are high.[4][5]
-
Cause B: Spray Drift: Wind can physically carry spray droplets away from the target. Use nozzles that produce coarser droplets and avoid spraying in windy conditions to minimize drift.
-
Cause C: Runoff: While the ester form binds well to soil, heavy rainfall after application can potentially wash the herbicide into non-target areas, especially once it has converted to the more mobile acid form.[4]
Data Presentation
Table 1: Summary of Environmental Factors and Their Impact on this compound Performance
| Factor | Impact on Performance | Optimal Condition | Troubleshooting Notes |
| Temperature | Affects volatility and microbial degradation rate. | 50-80°F (10-27°C) | High temps increase off-target risk; low temps reduce efficacy. |
| Sunlight (UV) | Degrades the ester to triclopyr acid, which also degrades. | N/A (Natural Process) | A primary pathway for dissipation; half-life is significantly shorter in light.[7] |
| Rainfall | Washes herbicide from foliage before absorption. | Rain-free for at least 1 hour post-application.[6] | Re-application may be necessary if heavy rain occurs too soon. |
| Humidity | Low humidity can increase spray droplet evaporation. | Moderate to high | High humidity can improve foliar uptake. |
| Plant Moisture | Drought stress reduces translocation within the plant. | Actively growing plants with adequate soil moisture. | Efficacy is significantly reduced on water-stressed plants.[8] |
| Soil Type/OM | High organic matter (OM) binds the ester, reducing mobility. | N/A (Site Dependent) | Less leaching potential in high OM soils.[4] |
| Soil/Water pH | High pH increases the rate of hydrolysis to the acid form. | Neutral pH | Alkaline water can reduce efficacy due to herbicide dissociation.[3][9] |
| Water Hardness | Cations (Ca²⁺, Mg²⁺) can bind to the herbicide, reducing efficacy. | Soft water | Use clean, soft water for dilution whenever possible.[3] |
Table 2: Reported Half-Life of Triclopyr Under Various Conditions
| Medium | Condition | Half-Life | Reference(s) |
| Soil | Average (aerobic) | ~30 days (varies from 8 to 46 days) | [7][10] |
| Soil | Warm, moist | 11 to 25 days | [5] |
| Soil | Cold, dry | Can persist for 1 to 2 years | [5] |
| Water | With sunlight (Photolysis) | ~1 day | [7] |
| Water | Without sunlight | 142 days | [7][11] |
| Water (Hydrolysis) | pH 7 (25°C) | 21.8 days | [9] |
| Water (Hydrolysis) | pH 9 (25°C) | < 1 day | [9] |
| Plant Foliage | Grass | 5 to 20 days | [5][7] |
Experimental Protocols & Visualizations
This compound Degradation Pathway
Triclopyr butoxyethyl ester (TBEE) primarily degrades in the environment through two main processes: hydrolysis and photolysis, both of which convert it to Triclopyr acid. The acid is then further broken down by microbial action in the soil and photolysis in soil and water.[4][12]
Caption: Environmental degradation pathway of this compound to its acid form and final products.
Protocol 1: Generalized Method for Assessing Herbicide Photodegradation
This protocol provides a general framework for studying the photodegradation of this compound in aqueous solutions or on a soil surface model under controlled laboratory conditions.
Objective: To determine the photodegradation rate and half-life of this compound under simulated sunlight.
Materials:
-
This compound analytical standard
-
Sunlight simulator (e.g., Xenon arc lamp with filters to mimic natural sunlight >290 nm)
-
Quartz cuvettes or petri dishes
-
High-purity water and/or representative soil
-
HPLC or GC-MS system for analysis
-
Appropriate organic solvents (e.g., acetonitrile, methanol)
Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent. Create experimental samples by spiking high-purity water or thinly layered soil in petri dishes to a known concentration (e.g., 5-10 mg/L or mg/kg).[6]
-
Control Samples: Prepare identical "dark" control samples by wrapping them in aluminum foil to exclude light. These samples will account for non-photolytic degradation (e.g., hydrolysis).
-
Irradiation: Place the uncovered samples in the sunlight simulator. Maintain a constant temperature (e.g., 25°C).[9]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a sample from the light and a corresponding dark control.
-
Extraction: Extract the remaining this compound from the water or soil sample using an appropriate solvent and extraction method (e.g., QuEChERS for soil).[13]
-
Analysis: Analyze the extracts using HPLC or GC-MS to quantify the concentration of this compound.
-
Data Calculation: Plot the concentration of this compound versus time. Calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k) by fitting the data to a first-order kinetics model.[14]
Protocol 2: Generalized Method for Evaluating Herbicide Translocation Under Moisture Stress
This protocol outlines a method to investigate how drought conditions affect the movement of this compound within a plant.
Objective: To quantify the absorption and translocation of radiolabeled this compound in plants under well-watered versus water-stressed conditions.
Materials:
-
¹⁴C-labeled this compound
-
Test plants (e.g., seedlings of a target species) grown in uniform pots and soil
-
Growth chamber with controlled light, temperature, and humidity
-
Liquid scintillation counter and oxidizer
-
Equipment for measuring plant water potential (e.g., pressure chamber)
Methodology:
-
Plant Propagation: Grow seedlings under optimal conditions until they reach a uniform growth stage.
-
Stress Induction: Divide plants into two groups. Continue to water the control group optimally. Induce drought in the treatment group by withholding water until a target soil moisture level or plant water potential is achieved.[8] This stress period should last for a set duration (e.g., 7-14 days).[15]
-
Herbicide Application: Apply a precise, known amount of ¹⁴C-Triclopyr ester solution to a specific leaf on each plant.
-
Incubation: Return the plants to the growth chamber for a set absorption period (e.g., 24, 48, or 72 hours).
-
Harvest and Sectioning:
-
At the end of the period, carefully wash the treated leaf with a mild solvent to remove unabsorbed herbicide from the surface. Analyze the wash solution via liquid scintillation counting to determine the amount not absorbed.
-
Harvest the plant and dissect it into different parts: treated leaf, stem above treated leaf, stem below treated leaf, roots, and other foliage.
-
-
Analysis:
-
Dry and weigh each plant section.
-
Analyze each section for radioactivity using a biological oxidizer and liquid scintillation counter.
-
-
Data Calculation: Calculate the percentage of applied ¹⁴C that was absorbed (Total Applied - Unabsorbed). Of the absorbed amount, calculate the percentage translocated to each plant part. Compare the results between the well-watered and water-stressed groups to determine the impact of drought on translocation.[16]
References
- 1. California Farm Equipment [cfemag.com]
- 2. herbishield.com [herbishield.com]
- 3. Article - Why Isn’t My Herbicide Working? Five Common Mistakes [agrigem.co.uk]
- 4. invasive.org [invasive.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. npic.orst.edu [npic.orst.edu]
- 8. my.ucanr.edu [my.ucanr.edu]
- 9. researchgate.net [researchgate.net]
- 10. wsdot.wa.gov [wsdot.wa.gov]
- 11. eaglelake1.org [eaglelake1.org]
- 12. mass.gov [mass.gov]
- 13. Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid photodegradation of clethodim and sethoxydim herbicides in soil and plant surface model systems - Arabian Journal of Chemistry [arabjchem.org]
- 15. mdpi.com [mdpi.com]
- 16. Moisture Stress Effects on Absorption and Translocation of Four Foliar-Applied Herbicides | Weed Technology | Cambridge Core [cambridge.org]
Technical Support Center: Enhancing Triclopyr Ester Rainfastness
This technical support center provides researchers, scientists, and formulation development professionals with essential information, troubleshooting guidance, and experimental protocols for enhancing the rainfastness of Triclopyr ester formulations.
Frequently Asked Questions (FAQs)
Q1: What is rainfastness and why is it critical for this compound herbicides?
A1: Rainfastness is the ability of a herbicide to resist being washed off a plant's foliage by rainfall or irrigation. It is a critical attribute for foliar-applied herbicides like this compound because the active ingredient must be absorbed by the plant to be effective.[1] Rainfall occurring shortly after application can wash the herbicide off the leaves, leading to reduced absorption, poor weed control, and the potential need for re-application.[2][3] this compound formulations are absorbed through the leaves and then move within the plant to its growing points.[4] Ensuring the formulation remains on the leaf long enough for adequate absorption is key to its herbicidal efficacy.
Q2: What is the typical rain-free period required for this compound formulations?
A2: The rain-free period, or the time required between application and a rainfall event to ensure efficacy, can vary. For many commercial this compound products, a rain-free period of as little as one hour is often cited.[5][6][7] However, this can be influenced by environmental conditions, the specific formulation, and the target weed species.[1] For optimal results, especially under less-than-ideal conditions, a longer period may be beneficial. Some product labels suggest not watering for 24 hours after application.[8]
Q3: What are the key factors that influence the rainfastness of a this compound formulation?
A3: Several factors can impact rainfastness:
-
Formulation Type: Triclopyr is available in different formulations, such as ester (oil-soluble) and amine salt (water-soluble) forms.[9] Ester formulations are generally more lipophilic (oil-loving) and can penetrate the waxy leaf cuticle more readily than water-soluble salt formulations, which can contribute to better rainfastness.[10]
-
Adjuvants: The addition of adjuvants, such as surfactants, oils, and stickers, is the most common method to improve rainfastness.[11] These agents can increase spray droplet retention, spreading, and penetration into the leaf.[12][13]
-
Plant Characteristics: The type and condition of the target weed affect rainfastness. Factors like the thickness of the leaf's waxy cuticle, leaf orientation, and the presence of leaf hairs can influence how well the spray is retained.[11]
-
Environmental Conditions: Temperature and humidity affect the drying time of the spray droplets and the metabolic rate of the plant.[3] High humidity can enhance absorption by keeping the herbicide in a liquid state on the leaf for longer.[13]
-
Rainfall Characteristics: The intensity and duration of the rainfall event are critical. A short, intense downpour is more likely to wash off the herbicide than a light drizzle over a longer period.[14]
Q4: Which types of adjuvants are most effective for enhancing the rainfastness of this compound?
A4: Adjuvants are broadly categorized as activator adjuvants (which enhance herbicide performance) and utility modifiers (which improve application characteristics).[12] For improving rainfastness, activator adjuvants are key.[11]
-
Surfactants (Surface Active Agents): These reduce the surface tension of spray droplets, allowing them to spread more evenly over the leaf surface instead of beading up.[13] Organosilicone surfactants are particularly effective at this and can significantly increase spreading and rainfastness.[9][15]
-
Oil Concentrates: These include Crop Oil Concentrates (COC) and Methylated Seed Oils (MSO). They help dissolve the waxy cuticle on the leaf surface, which enhances the penetration of oil-soluble herbicides like this compound.[11][12]
-
Stickers (Deposition Aids): These adjuvants help the spray droplets adhere to the leaf surface and resist being washed off by rain. They often contain polymers that form a film over the herbicide deposit.[12]
Troubleshooting Guide
Problem 1: Poor weed control is observed after a rainfall event, even though the recommended rain-free period was observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Adjuvant Selection | The adjuvant used may not be optimal for the this compound formulation or the target weed. Ester formulations are oil-based, so oil concentrates (COCs, MSOs) or esterified surfactants can be particularly effective. Review adjuvant compatibility and consider testing different types. |
| Sub-optimal Adjuvant Concentration | The concentration of the adjuvant might be too low to provide adequate rainfastness. Adjuvant labels provide recommended rate ranges; efficacy can fall off if rates are too low.[15] |
| High-Intensity Rainfall | The rain-free period is often based on average rainfall. An unusually intense or heavy downpour can overwhelm even a well-formulated product. If possible, check rainfall data for the period following application.[16] |
| Stressed Weeds | Weeds under stress from drought or extreme temperatures may have a thicker cuticle and reduced metabolic activity, slowing herbicide absorption.[3] This extends the time needed to become rainfast. Ensure applications are made when weeds are actively growing. |
| Poor Spray Coverage | If the application did not result in uniform coverage of the plant foliage, the herbicide may be more susceptible to washoff. Calibrate spray equipment to ensure proper droplet size and distribution. |
Problem 2: The addition of an organosilicone surfactant is not improving performance as expected.
| Possible Cause | Troubleshooting Step |
| Rapid Spreading and Runoff | While organosilicones are excellent spreaders, excessively low surface tension can sometimes lead to runoff from the leaf, especially on glossy or hard-to-wet leaves. This is known as "over-wetting." |
| Incompatibility with Formulation | Although rare, there could be an antagonism between the surfactant and other components in the this compound formulation. |
| Herbicide Requirement | Some herbicides perform better with small, concentrated deposits to maximize uptake. Excessive spreading from an organosilicone might dilute the active ingredient at the point of entry.[13] |
Experimental Protocols
Protocol 1: Laboratory Evaluation of Rainfastness Using a Rainfall Simulator
This protocol outlines a method to determine the minimum rain-free period required for a this compound formulation.[17]
Objective: To assess the efficacy of a this compound formulation after being subjected to simulated rainfall at various time intervals post-application.
Materials:
-
This compound formulation (with and without test adjuvants).
-
Target weed species (e.g., velvetleaf, dandelion) grown in uniform pots to the 3-4 leaf stage.
-
Laboratory track sprayer for uniform application.
-
Rainfall simulator with adjustable intensity and duration.
-
Controlled environment growth chamber.
-
Personal Protective Equipment (PPE).
Methodology:
-
Plant Preparation: Cultivate a sufficient number of healthy, uniform test plants in a controlled growth chamber.[17]
-
Herbicide Application:
-
Prepare the this compound spray solutions at the desired concentration. Create separate batches for the control (no adjuvant) and each test adjuvant.
-
Apply the herbicide solutions to the plants using the laboratory track sprayer to ensure even and consistent coverage.[17]
-
Leave a set of plants untreated (negative control) and a set treated but not subjected to rain (positive control).
-
-
Rain-Free Intervals:
-
Divide the treated plants into groups. Each group will correspond to a specific rain-free period (e.g., 0.5, 1, 2, 4, and 8 hours) after application.[17]
-
-
Simulated Rainfall:
-
Post-Treatment Evaluation:
-
Return all plants (including controls) to the growth chamber and maintain them under optimal growing conditions.
-
Assess herbicidal efficacy at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Evaluation can be done via visual injury ratings (e.g., 0% = no effect, 100% = plant death) or by harvesting the above-ground biomass, drying it, and measuring the dry weight to calculate the percent reduction compared to the untreated control.[17]
-
-
Data Analysis: Analyze the results to determine the rain-free period at which the formulation's efficacy is not significantly different from the positive control (no rain).
Data Hub: Adjuvant Performance
The following tables provide a summary of hypothetical but realistic quantitative data that could be generated from rainfastness experiments.
Table 1: Effect of Adjuvant Type on Triclopyr Efficacy After Simulated Rainfall (1 hour rain-free period)
| Adjuvant Type (at 0.25% v/v) | Target Weed | Visual Injury Rating (%) (14 Days After Treatment) |
| No Adjuvant (Control) | Velvetleaf | 45% |
| Non-ionic Surfactant (NIS) | Velvetleaf | 65% |
| Crop Oil Concentrate (COC) | Velvetleaf | 80% |
| Methylated Seed Oil (MSO) | Velvetleaf | 85% |
| Organosilicone Surfactant (OSS) | Velvetleaf | 90% |
| No Rain Control | Velvetleaf | 95% |
Table 2: Influence of Rain-Free Period on Efficacy of this compound + MSO Adjuvant
| Rain-Free Period (Hours) | Simulated Rainfall | Visual Injury Rating (%) (14 Days After Treatment) |
| 0.5 | 20 mm for 30 min | 60% |
| 1.0 | 20 mm for 30 min | 85% |
| 2.0 | 20 mm for 30 min | 90% |
| 4.0 | 20 mm for 30 min | 95% |
| No Rain | N/A | 95% |
Visual Guides: Workflows and Concepts
The following diagrams illustrate key workflows and concepts in rainfastness enhancement.
Caption: Workflow for a simulated rainfall experiment.
Caption: Decision tree for selecting a rainfastness adjuvant.
References
- 1. agricura.co.zw [agricura.co.zw]
- 2. blog.saroagrosciences.com [blog.saroagrosciences.com]
- 3. California Farm Equipment [cfemag.com]
- 4. Triclopyr General Fact Sheet [npic.orst.edu]
- 5. domyown.com [domyown.com]
- 6. domyown.com [domyown.com]
- 7. domyown.com [domyown.com]
- 8. fertilome.com [fertilome.com]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. apparentag.com.au [apparentag.com.au]
- 12. Understanding Herbicide Adjuvants | Bayer Crop Science Canada [cropscience.bayer.ca]
- 13. Role of spray adjuvants with postemergence herbicides | Integrated Crop Management [crops.extension.iastate.edu]
- 14. nichino.uk [nichino.uk]
- 15. isws.org.in [isws.org.in]
- 16. extension.psu.edu [extension.psu.edu]
- 17. benchchem.com [benchchem.com]
- 18. Rainfastness and glyphosate and sulfosate efficacy using different formulations - Advances in Weed Science [awsjournal.org]
Improving the stability of Triclopyr ester in spray solutions
Technical Support Center: Triclopyr (B129103) Ester Stability
This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of Triclopyr ester in aqueous spray solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in spray solutions a concern?
A1: Triclopyr butoxyethyl ester is a selective systemic herbicide used to control woody and broadleaf plants.[1] It is formulated as an ester to enhance its penetration through plant cuticles.[2] However, in aqueous spray solutions, the ester is susceptible to chemical degradation, primarily through hydrolysis, which converts it back to Triclopyr acid.[1] This degradation can reduce the efficacy of the product as the acid form is less effective at penetrating the plant surface. The rate of this degradation is significantly influenced by environmental factors.[1][3]
Q2: What is the primary mechanism of this compound degradation in a spray tank?
A2: The principal degradation mechanism for this compound in a spray solution is hydrolysis.[4] This chemical reaction involves the cleavage of the ester bond by water, yielding Triclopyr acid and the corresponding alcohol (e.g., 2-butoxyethanol).[4] The rate of hydrolysis is highly dependent on the pH and temperature of the solution.[4]
Q3: How does the pH of the spray solution affect the stability of this compound?
A3: The pH of the spray solution is a critical factor. This compound is significantly more stable in acidic conditions than in neutral or alkaline (basic) conditions.[4] As the pH increases, the rate of hydrolysis accelerates dramatically.[4][5][6] In alkaline solutions (pH 9), the ester degrades very rapidly, often in less than a day, while in acidic solutions (pH 4-5), it can remain stable for hundreds of days.[3][4]
Q4: What other factors can influence the degradation of this compound?
A4: Besides pH, other key factors include:
-
Temperature: Higher temperatures increase the rate of hydrolysis.[4] The degradation rate at 30°C is significantly higher than at 15°C.[1]
-
Photolysis: Exposure to sunlight (UV radiation) can also contribute to the degradation of both the ester and its resulting acid form.[1][4]
-
Water Hardness: While not directly addressed in the provided results, hard water contains cations (like calcium and magnesium) that can sometimes interact with herbicide formulations, though this is more commonly a problem for weak acid herbicides.[7]
Troubleshooting Guide
Problem: Reduced herbicide efficacy observed in the field after application.
If you are experiencing poor performance from your this compound spray solution, it may be due to premature degradation of the active ingredient. Use this guide to troubleshoot potential causes.
Step 1: Evaluate Water Source and pH
-
Question: Did you test the pH of your water source before mixing?
-
Action: Always measure the pH of your makeup water. Alkaline water (pH > 7) is a primary cause of rapid this compound hydrolysis.[4]
-
Solution: If the water pH is neutral or alkaline, use a buffering agent or an acidifying adjuvant to lower the spray solution pH to a more acidic range (ideally pH 4-6).[8][9] Several commercial adjuvants contain buffering agents for this purpose.[8]
Step 2: Review Mixing and Storage Procedures
-
Question: How long was the spray solution held in the tank before application?
-
Action: Minimize the time between mixing and application, especially if the solution is not pH-adjusted or if temperatures are high. The half-life at pH 7 is about 22 days, but at pH 9, it can be less than one day.[4]
-
Solution: Plan spray operations to ensure tanks are sprayed out promptly after mixing. Avoid letting a mixed batch sit overnight.
Step 3: Consider Environmental Conditions
-
Question: What were the ambient temperatures during mixing and application?
-
Action: Be aware that higher temperatures accelerate hydrolysis.[4]
-
Solution: During hot weather, consider mixing smaller batches more frequently to reduce the time the solution is exposed to high temperatures before application.
Step 4: Assess Adjuvant Use
-
Question: Are you using an appropriate adjuvant?
-
Action: Adjuvants can significantly impact herbicide performance by improving uptake, spreading, and penetration.[7][10] Some adjuvants also have utility functions like buffering the pH.[8]
-
Solution: Select an adjuvant known to be compatible with this compound. Crop oil concentrates (COC) or methylated seed oils (MSO) can enhance the absorption of oil-soluble herbicides like this compound.[10] If your water source is alkaline, prioritize an adjuvant with acidifying or buffering properties.[8][9]
Data Presentation
Table 1: Effect of pH on the Stability (Half-life) of Triclopyr Butoxyethyl Ester in a Buffer Solution at 25°C.
| pH of Solution | Half-life (Days) | Stability Profile |
| 4 | 533 | Very Stable |
| 5 | 84 | Stable |
| 7 (Neutral) | 21.8 | Moderately Stable |
| 9 (Alkaline) | < 1 | Very Unstable |
Data sourced from multiple studies.[3][4]
Experimental Protocols
Protocol: Stability Indicating Analysis of this compound by HPLC
This protocol outlines a method to determine the concentration of this compound in a spray solution over time, allowing for the assessment of its stability under various conditions (e.g., different pH, temperature).
1. Objective: To quantify the degradation of Triclopyr butoxyethyl ester in an aqueous solution by measuring its concentration at specific time points using High-Performance Liquid Chromatography (HPLC).
2. Materials and Reagents:
-
Triclopyr butoxyethyl ester analytical standard (≥96.0% purity).[11]
-
HPLC-grade methanol.[11]
-
HPLC-grade water.[11]
-
Buffer solutions (pH 4, 7, 9).
-
Volumetric flasks (50 mL, 100 mL).[11]
-
HPLC system with a Diode Array Detector (DAD) or UV detector.[11]
-
C18 reverse-phase column (e.g., 250 mm x 3.9 mm, 5 µm).[11]
-
Syringe filters (0.45 µm).[11]
3. Preparation of Solutions:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh ~50 mg of Triclopyr butoxyethyl ester standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.[11]
-
Working Standards: Prepare a series of working standards (e.g., 1, 10, 50, 100 µg/mL) by serially diluting the stock solution with methanol. These will be used to create a calibration curve.
-
Test Solutions: Prepare spray solutions at the desired concentration in the different buffer solutions (pH 4, 7, 9). For example, add a known amount of a this compound formulation to each buffer to achieve a target concentration.
4. Stability Study Procedure:
-
Store the prepared test solutions under controlled conditions (e.g., constant temperature at 25°C, protected from light or exposed to a UV lamp for photolysis studies).
-
At predetermined time intervals (e.g., T=0, 24h, 48h, 7 days, etc.), withdraw an aliquot from each test solution.
-
Filter the aliquot through a 0.45 µm syringe filter into an HPLC vial.[11]
5. HPLC Analysis:
-
Mobile Phase: Methanol/Water (e.g., 85:15 v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 25°C (Room Temperature).[11]
-
Detector Wavelength: 235 nm.[11]
-
Injection Volume: 5 µL.[11]
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the filtered samples from the stability study.
-
Record the peak area for this compound (retention time is approx. 6.8 min under these conditions).[11]
-
6. Data Analysis:
-
Using the calibration curve, calculate the concentration of this compound remaining in each sample at each time point.
-
Plot the concentration of this compound versus time for each condition (pH 4, 7, 9).
-
Calculate the degradation rate and the half-life (t½) for the ester under each condition using first-order kinetics.
Visualizations
Caption: Figure 1: The chemical hydrolysis pathway of this compound.
Caption: Figure 2: A step-by-step workflow for diagnosing stability issues.
Caption: Figure 3: Key environmental factors that accelerate degradation.
References
- 1. invasive.org [invasive.org]
- 2. Surfactant Formulations to Enhance Triclopyr Amine Efficacy: Effects on Adhesion, Retention and Contact Phytotoxicity On Three Hardwood Species [vtechworks.lib.vt.edu]
- 3. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of dose and adjuvant on uptake of triclopyr and dicamba into Pinus contorta needles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spray Adjuvants and Surfactants | Forestry Distributing North America's Forest Products Leader [forestrydistributing.com]
- 9. apparentag.com.au [apparentag.com.au]
- 10. invasive.org [invasive.org]
- 11. scribd.com [scribd.com]
Technical Support Center: Mitigating Water Hardness Effects on Triclopyr Ester Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the antagonistic effects of hard water on Triclopyr ester herbicide activity.
Frequently Asked Questions (FAQs)
Q1: What is water hardness and how does it affect this compound activity?
A1: Water hardness is determined by the concentration of dissolved mineral cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺).[1][2] While Triclopyr is a weak acid herbicide and susceptible to antagonism from these cations, the ester formulation is less affected than amine or salt formulations. This is because the ester form is not as water-soluble and does not readily dissociate, which would expose a negative charge for the cations to bind to.[3] However, high levels of hardness can still potentially reduce efficacy. The positively charged cations in hard water can bind to the herbicide molecules, forming less soluble complexes that are not as readily absorbed by the target plant.[1][2]
Q2: How do I know if my water is hard?
A2: Water hardness can be tested using commercially available test strips or by submitting a sample to a laboratory for analysis. Hardness is typically reported in parts per million (ppm) of calcium carbonate (CaCO₃) equivalents.
Q3: What are the primary cations in hard water that interfere with this compound?
A3: The most common and problematic cations are calcium (Ca²⁺) and magnesium (Mg²⁺).[1][2] Other cations like iron (Fe²⁺/Fe³⁺), sodium (Na⁺), and potassium (K⁺) can also contribute to water hardness and potentially impact herbicide performance.[1][4]
Q4: How does the pH of the water affect this compound in hard water?
A4: The pH of the spray solution can influence the dissociation of weak acid herbicides.[3] For Triclopyr, which is a weak acid, a higher pH (more alkaline) can increase its dissociation, making it more susceptible to binding with hard water cations.[3] Ideally, the water pH for spraying weak acid herbicides should be between 5 and 7.[3]
Q5: Are there any visual cues in the spray tank that indicate a problem with water hardness?
A5: In severe cases of antagonism, you might observe the formation of precipitates, which can appear as cloudiness, flakes, or sludge in the spray tank. This indicates that the herbicide is binding with the hard water cations and falling out of solution, which can lead to clogged nozzles and reduced efficacy.
Troubleshooting Guides
Issue 1: Reduced Efficacy of this compound Application
-
Question: I applied this compound according to the label, but I'm seeing poor weed control. Could hard water be the cause?
-
Answer: Yes, hard water can be a contributing factor to reduced efficacy, even with the more tolerant ester formulation.
-
Test Your Water: The first step is to determine the hardness of your water source. Use water hardness test strips or send a sample to a lab for analysis.
-
Consider a Water Conditioner: If your water is moderately to very hard, consider using a water conditioning agent. Ammonium sulfate (B86663) (AMS) is a common and effective choice.[4] The sulfate ions in AMS will preferentially bind with the calcium and magnesium cations, preventing them from deactivating the this compound.[5]
-
Check the pH: Test the pH of your water. If it is alkaline (pH > 8), it could be increasing the dissociation of the Triclopyr and exacerbating the hard water effect.[3] Using a pH adjuster to lower the pH to a more acidic or neutral range (pH 5-7) may improve performance.
-
Increase Herbicide Rate: As a temporary measure, you could consider increasing the herbicide application rate to the maximum allowable on the product label, as this may help overcome some of the antagonism.[4]
-
Use Cleaner Water: If possible, switch to a cleaner water source with lower mineral content and less organic matter or sediment, as these can also bind to this compound and reduce its availability.[3]
-
Issue 2: Precipitate Formation in the Spray Tank
-
Question: I'm noticing a milky appearance or solid particles forming in my spray tank after mixing this compound. What should I do?
-
Answer: This is a strong indication of incompatibility, likely due to hard water.
-
Jar Test: Before mixing a full tank, always perform a jar test. In a clear glass jar, replicate the proportions of water, this compound, and any other tank-mix partners you intend to use. Add a water conditioner like AMS to one jar to see if it prevents precipitation. Let the jars sit for 15-30 minutes and observe for any signs of incompatibility like clumping, settling, or layering.[6]
-
Mixing Order: The order in which you add products to the tank is crucial. Generally, you should add the water conditioner (like AMS) to the water and ensure it is fully dissolved before adding the this compound. This allows the conditioner to neutralize the hard water cations first.
-
Clean Equipment: Ensure your spray tank is thoroughly cleaned of any residues from previous applications, as these can also contribute to incompatibility issues.
-
Data Presentation
Table 1: Water Hardness Classification
| Hardness Classification | Concentration (ppm as CaCO₃) |
| Soft | 0 - 60 |
| Moderately Hard | 61 - 120 |
| Hard | 121 - 180 |
| Very Hard | > 180 |
Source: Adapted from Brewer International, 2023.
Experimental Protocols
Protocol 1: Preparation of Standard Hard Water Solutions
This protocol is based on standard methods for creating water of a desired hardness for experimental purposes.
Materials:
-
Deionized water
-
Calcium chloride dihydrate (CaCl₂·2H₂O)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare Stock Solutions:
-
Calcium Chloride (CaCl₂) Stock (e.g., 10,000 ppm as CaCO₃): Dissolve a calculated amount of CaCl₂·2H₂O in deionized water in a volumetric flask.
-
Magnesium Chloride (MgCl₂) Stock (e.g., 10,000 ppm as CaCO₃): Dissolve a calculated amount of MgCl₂·6H₂O in deionized water in a separate volumetric flask.
-
-
Prepare Hard Water Solutions:
-
To create hard water of a specific concentration (e.g., 200 ppm, 400 ppm, 600 ppm as CaCO₃), add the required volumes of the CaCl₂ and MgCl₂ stock solutions to a volumetric flask, typically in a 2:1 or 3:2 ratio of Ca:Mg to mimic natural water conditions.
-
Bring the flask to the final volume with deionized water and mix thoroughly using a magnetic stirrer.
-
-
Verification:
-
Use a calibrated water hardness test kit or an appropriate analytical method (e.g., titration with EDTA) to verify the hardness of your prepared solutions.
-
Protocol 2: Evaluating the Efficacy of this compound in Hard Water
Objective: To determine the effect of different water hardness levels on the biological activity of this compound on a target plant species.
Materials:
-
Target plant species grown under uniform conditions
-
This compound formulation
-
Prepared hard water solutions of varying concentrations (from Protocol 1)
-
Deionized water (as a control)
-
Laboratory sprayer calibrated to deliver a consistent volume
-
Growth chambers or greenhouse with controlled environmental conditions
-
Water conditioning agent (e.g., Ammonium Sulfate) for mitigation arms of the study
Procedure:
-
Plant Preparation: Grow a sufficient number of a sensitive plant species to the desired growth stage for treatment.
-
Treatment Preparation:
-
Prepare spray solutions of this compound at the desired concentration in deionized water and in each of the prepared hard water solutions.
-
For mitigation treatments, prepare additional spray solutions in hard water that also contain a water conditioner like AMS, ensuring the conditioner is dissolved before adding the herbicide.
-
-
Application:
-
Randomly assign plants to each treatment group.
-
Apply the respective spray solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.
-
-
Incubation: Place the treated plants in a growth chamber or greenhouse with controlled and consistent temperature, humidity, and light conditions.
-
Efficacy Assessment:
-
At predetermined time intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of injury or control for each plant compared to the untreated control.
-
For a more quantitative measure, harvest the above-ground biomass of the plants, dry them in an oven, and record the dry weight. Efficacy can then be expressed as the percent reduction in dry weight compared to the untreated control.
-
-
Data Analysis: Analyze the data statistically to determine if there are significant differences in this compound efficacy between the different water hardness levels and if the water conditioner significantly mitigated any negative effects.
Visualizations
Caption: Mechanism of hard water antagonism and mitigation.
Caption: Experimental workflow for efficacy testing.
Caption: Troubleshooting decision tree for efficacy issues.
References
- 1. Managing Hard Water Maximum Herbicide Performance [nutrienagsolutions.ca]
- 2. researchgate.net [researchgate.net]
- 3. pestweb.ca [pestweb.ca]
- 4. grainews.ca [grainews.ca]
- 5. How Much AMS Do I Need to Combat Hard Water Antagonism of Postemergence Herbicides? | Purdue University Pest&Crop newsletter [extension.entm.purdue.edu]
- 6. fertilome.com [fertilome.com]
Technical Support Center: Best Practices for Tank-Mixing Triclopyr Ester
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the tank-mixing of Triclopyr ester with other herbicides. Adherence to these best practices is crucial for achieving desired efficacy while minimizing potential risks such as reduced performance, crop injury, and equipment damage.
Quick Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Formation of clumps, sludge, or separation in the spray tank | - Physical incompatibility of tank-mix partners.- Incorrect mixing order.- Poor quality of carrier water (e.g., high hardness).- Insufficient agitation. | - Always conduct a jar test before mixing in the tank.[1]- Follow the recommended mixing order (e.g., WALES or APPLES method).- Use high-quality water and consider using a water conditioner if hardness is an issue.[2][3]- Ensure continuous and adequate agitation throughout the mixing and application process.[1][4] |
| Reduced weed control efficacy | - Chemical antagonism between active ingredients.- Improper application rate.- Unfavorable environmental conditions (e.g., drought, high temperatures).- Poor spray coverage. | - Consult herbicide labels for known antagonisms.- Ensure accurate calibration of spray equipment for correct application rates.[5]- Apply during optimal growing conditions for weeds.[1]- Consider adding a surfactant to improve coverage, if recommended by the product labels.[1] |
| Damage to desirable turfgrass or crops (Phytotoxicity) | - Use on sensitive turf species.- Application during periods of heat or drought stress.- High volatility of the ester formulation in hot weather.- Spray drift to non-target plants. | - Verify turfgrass tolerance on the product label; avoid use on sensitive species like bahiagrass, bentgrass, bermudagrass, centipedegrass, St. Augustine grass, or zoysiagrass unless some injury can be tolerated.[6][7]- Apply in the early morning when temperatures are cooler and turf is not under stress.[4]- Use drift control agents and apply with low pressure to minimize drift.[1] |
| Clogging of sprayer nozzles and filters | - Physical incompatibility leading to precipitate formation.- Use of dirty water containing sediment. | - Perform a jar test to ensure compatibility.[1]- Use clean water for the spray solution.- Regularly inspect and clean all filters and nozzles. |
Data Presentation: Quantitative Summaries
Table 1: General Tank-Mixing Rates for this compound with Common Herbicides
| Tank-Mix Partner | This compound Rate (per acre) | Partner Herbicide Rate | Target Weeds | Reference |
| 2,4-D (amine or ester) | 0.5 to 1 pint | Follow label for directed rates | Broadleaf weeds | [1][6][8] |
| MCPP | 0.5 to 1 pint | Follow label for directed rates | Broadleaf weeds | [1][6][8] |
| MSMA | 0.5 quart | Follow label for directed rates | Kikuyugrass | [1][6] |
| Glyphosate | 2 pounds acid equivalent | 3 pounds acid equivalent | Broad-spectrum weed and brush control | [5] |
| Post-emergent grass herbicide | 0.75 fl oz per 1000 sq (B12106431) ft | Follow label for registered use pattern | Bermudagrass suppression | [6] |
Note: Always consult the product labels for all tank-mix partners for specific rates, use directions, and restrictions. The user is responsible for ensuring all products are registered for the intended use.
Table 2: Turfgrass Sensitivity to this compound
| Turfgrass Species | Tolerance Level | Notes | Reference |
| Perennial Bluegrass | Tolerant | [4] | |
| Perennial Ryegrass | Tolerant | [4] | |
| Tall Fescue | Tolerant | [4] | |
| Fine Fescues | Sensitive | Injury may occur, especially with spring applications of ester formulations. | [9] |
| Bahiagrass | Sensitive | Do not apply unless turf injury can be tolerated. | [6][7] |
| Bentgrass | Sensitive | Do not apply unless turf injury can be tolerated. | [6][7] |
| Bermudagrass | Sensitive | Used for suppression; injury is expected. | [6][7] |
| Centipedegrass | Sensitive | Do not apply unless turf injury can be tolerated. | [6][7] |
| St. Augustine Grass | Sensitive | Do not apply unless turf injury can be tolerated. | [6][7] |
| Zoysiagrass | Sensitive | Do not apply unless turf injury can be tolerated. | [6][7] |
Experimental Protocols
Detailed Methodology for Jar Test to Determine Physical Compatibility
A jar test is a crucial small-scale experiment to determine the physical compatibility of this compound with other herbicides, adjuvants, and carriers before large-scale tank-mixing.[1]
Materials:
-
A clean, clear glass quart jar with a lid.
-
Pipettes or measuring spoons for accurate measurement of each component.
-
The same water source that will be used for the actual spray application.
-
All herbicide products and adjuvants to be tank-mixed.
-
Personal Protective Equipment (PPE) as specified on the product labels.
Procedure:
-
Fill the jar to about half-full with the carrier water.
-
Add the tank-mix components one at a time, in the correct mixing order (see diagram below), using amounts proportional to the intended application rates.
-
Secure the lid and invert the jar 10-15 times to ensure thorough mixing after the addition of each component.
-
Allow the mixture to stand for 15-30 minutes and observe for any signs of incompatibility.
-
Signs of incompatibility include the formation of flakes, sludge, gels, oily films, layers, or any precipitates.[1] If any of these signs are present, the combination is not physically compatible and should not be used.
-
If the mixture appears compatible, let it stand for another 30 minutes to confirm stability. If it remains uniformly mixed, it is likely physically compatible.
Visualizations: Workflows and Logical Relationships
Caption: A workflow for deciding when and how to safely tank-mix this compound.
References
- 1. fertilome.com [fertilome.com]
- 2. pestweb.ca [pestweb.ca]
- 3. seminar.asianturfgrass.com [seminar.asianturfgrass.com]
- 4. solutionsstores.com [solutionsstores.com]
- 5. extension.psu.edu [extension.psu.edu]
- 6. domyown.com [domyown.com]
- 7. monstertreeservice.com [monstertreeservice.com]
- 8. domyown.com [domyown.com]
- 9. Mixtures with Triclopyr | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
Validation & Comparative
Comparative efficacy of Triclopyr ester and glyphosate for woody weed control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Triclopyr ester and glyphosate (B1671968), two widely used herbicides for the management of invasive woody plant species. The information presented is a synthesis of data from experimental studies and expert recommendations, designed to assist researchers in selecting the appropriate herbicide and designing effective control strategies.
Executive Summary
This compound and glyphosate are both systemic herbicides effective for controlling a broad spectrum of woody plants. This compound acts as a synthetic auxin, selectively targeting broadleaf and woody plants while generally sparing grasses.[1][2] Glyphosate, a non-selective herbicide, inhibits an enzyme essential for plant growth, affecting most plant species it contacts.[3] The choice between these two herbicides depends on the target species, the desired selectivity, and the application method. Triclopyr often shows greater efficacy on certain woody species, particularly when applied as a basal bark treatment.[1][4] Glyphosate is highly effective as a broad-spectrum woody plant controller, especially when applied to cut stumps or foliage in late summer or fall.[1] Tank mixing the two can broaden the spectrum of controlled weeds.[5][6]
Quantitative Efficacy Data
The following tables summarize the efficacy of this compound and glyphosate on various woody species, compiled from multiple sources. Efficacy can vary based on application timing, environmental conditions, and plant size.
Table 1: Comparative Efficacy of this compound and Glyphosate on Tree-of-Heaven (Ailanthus altissima)
| Herbicide | Application Method | Concentration/Rate | Mortality/Control (%) | Source(s) |
| This compound | Basal Bark | 25% solution in oil | >95% | [6] |
| This compound + Aminopyralid | Cut Stump Injection | 60% solution | 100% | [7] |
| This compound + 2,4-D | Cut Stump Injection | 75% solution | 100% | [7] |
| Glyphosate | Foliar Spray | 2% solution | 80-90% | [7] |
| Glyphosate | Cut Stump | 50-100% solution | Variable, often requires retreatment | [8][9] |
| Glyphosate + Triclopyr | Foliar Spray | 3 lbs/acre glyphosate + 2 lbs/acre triclopyr | Broad-spectrum control | [6] |
Table 2: General Efficacy and Application Rates for Woody Species Control
| Herbicide | Application Method | Recommended Concentration/Rate | Target Weeds & Remarks | Source(s) |
| This compound | Basal Bark | 20-30% solution in basal oil | Effective on trees <6 inches in diameter. | [4] |
| This compound | Cut Stump | 25% solution in water or basal oil | Highly effective for preventing resprouting. | [1] |
| This compound | Foliar Spray | 4-8% solution | Best applied in late spring or early summer. | |
| Glyphosate | Cut Stump | 50-100% solution in water | Must be applied immediately to a fresh cut. | [1] |
| Glyphosate | Foliar Spray | 5-8% solution | Most effective in late summer/fall. | |
| Glyphosate + Triclopyr | Foliar Spray | 1:1 ratio mix | Provides effective control of both autumn olive and Morrow's honeysuckle. |
Experimental Protocols
Below are detailed methodologies for conducting a comparative efficacy trial of this compound and glyphosate for woody weed control.
Objective:
To compare the efficacy of this compound and glyphosate, applied via different methods, in controlling a target woody weed species.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with a factorial arrangement of treatments.
-
Factors:
-
Herbicide: this compound, Glyphosate, Untreated Control.
-
Application Method: Foliar Spray, Basal Bark, Cut Stump.
-
-
Replication: A minimum of four replicate plots per treatment combination.[10]
-
Plot Size: For foliar applications, each plot should be at least 50 m². For individual plant treatments (basal bark and cut stump), a minimum of 15 individual trees/shrubs per treatment should be tagged and treated.
Materials:
-
This compound formulation (e.g., Garlon 4 Ultra)
-
Glyphosate formulation (e.g., Roundup Pro Concentrate)
-
Basal oil (for basal bark applications)
-
Non-ionic surfactant
-
Backpack sprayers (calibrated)
-
Handheld spray bottles or paintbrushes (for cut stump applications)
-
Measuring equipment
-
Personal Protective Equipment (PPE)
-
Plot marking materials (stakes, flagging)
Procedure:
-
Site Selection and Preparation: Select a site with a uniform infestation of the target woody weed species. Delineate and mark the experimental plots.
-
Pre-Treatment Assessment: Within each plot, record baseline data for each target plant, including species, height, and stem diameter at breast height (DBH). For foliar plots, estimate the percent cover of the target species.
-
Herbicide Preparation: Prepare herbicide solutions according to the concentrations specified in the experimental design. Add a non-ionic surfactant to foliar spray solutions as recommended by the product label.
-
Treatment Application:
-
Foliar Spray: Apply the herbicide solution to the foliage of the target plants until wet, but not to the point of runoff. Use a calibrated backpack sprayer to ensure uniform application.
-
Basal Bark (this compound only): Apply the herbicide-oil mixture to the lower 12-18 inches of the trunk, thoroughly wetting the bark to the ground line.[1][4]
-
Cut Stump: Cut the woody plant 2-4 inches above the ground. Immediately apply the herbicide solution to the entire cut surface of the stump, with a focus on the cambium layer.[1][10]
-
-
Post-Treatment Assessment: Evaluate treatment efficacy at set intervals (e.g., 1, 3, 6, and 12 months after treatment). Assessments should include:
-
Visual injury ratings (e.g., chlorosis, necrosis, epinasty) on a scale of 0% (no effect) to 100% (complete death).
-
Percent mortality (number of dead plants / total number of treated plants) * 100.
-
Measurement of any resprouting from the stump or roots.
-
-
Data Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use mean separation tests (e.g., Tukey's HSD) to determine significant differences between treatment means.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of action for this compound and Glyphosate.
Caption: Experimental workflow for comparing herbicide efficacy.
References
- 1. SS-AGR-260/AG245: Herbicide Application Techniques for Woody Plant Control [edis.ifas.ufl.edu]
- 2. randylemmon.com [randylemmon.com]
- 3. Triclopyr vs. Glyphosate: Choosing the Right Herbicide for Poison Ivy Eradication [smagrichem.com]
- 4. srs.fs.usda.gov [srs.fs.usda.gov]
- 5. plantscience.psu.edu [plantscience.psu.edu]
- 6. extension.psu.edu [extension.psu.edu]
- 7. researchgate.net [researchgate.net]
- 8. uaex.uada.edu [uaex.uada.edu]
- 9. researchgate.net [researchgate.net]
- 10. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
A Comparative Guide to Analytical Methods for Triclopyr Ester Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a newly developed High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the detection of Triclopyr (B129103) butoxyethyl ester against established analytical techniques. The performance of this new method is evaluated based on experimental data for key validation parameters, offering a comprehensive overview for researchers selecting an appropriate analytical strategy.
Performance Comparison of Analytical Methods
The following table summarizes the performance of the new HPLC-DAD method for Triclopyr butoxyethyl ester in comparison to other established methods for Triclopyr and related residues. This data is essential for evaluating the suitability of each method for specific research needs.
| Analytical Method | Analyte | Matrix | Recovery (%) | Precision (RSD, %) | Limit of Quantification (LOQ) | Citation |
| New HPLC-DAD | Triclopyr butoxyethyl ester | Technical Concentrate (TC) | Not Specified | < 1.5% (for two consecutive injections) | Not Specified | [1] |
| HPLC-DAD | Triclopyr | Soil | 81-93 | 9.1 | 0.01 mg/kg | [2] |
| GC-ECD | Triclopyr & Aminopyralid (B1667105) | Forage Grass, Hay, Soil | 80-104 | Intra-day: 1.2-10.8, Inter-day: 3.3-10.3 | < 0.05 mg/kg | [3][4] |
| ELISA | Triclopyr | Water | 92-118 | 5-20 | 0.19 ng/mL | [5] |
| GC-ECD | Triclopyr | Environmental Waters | 90-93 | < 4 | 0.00025 µg/mL | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
New HPLC-DAD Method for Triclopyr Butoxyethyl Ester[1]
-
Outline: A High-Performance Liquid Chromatography (HPLC) method utilizing a C18 reverse-phase column and a Diode Array Detector (DAD) for the quantitative analysis of Triclopyr butoxyethyl ester.
-
Apparatus:
-
High-Performance Liquid Chromatograph with DAD detector
-
SymmetryshieldTM RP18 column (250 mm × 3.9 mm, 5 μm)
-
50 μL injector
-
-
Reagents:
-
Methanol (B129727) (HPLC Grade)
-
Distilled Water
-
Triclopyr butoxyethyl ester standard (≥96.0% purity)
-
-
HPLC Operating Conditions:
-
Mobile Phase: Methanol/Water (85:15, v/v)
-
Column Temperature: 25℃
-
Detector Wavelength: 235 nm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 μL
-
-
Procedure:
-
Standard Solution Preparation: Accurately weigh approximately 0.05 g of the Triclopyr butoxyethyl ester standard into a 50 mL volumetric flask. Dissolve in 10 mL of methanol and dilute to volume with methanol.
-
Sample Solution Preparation: Accurately weigh approximately 0.05 g of the Triclopyr butoxyethyl ester sample into a 50 mL volumetric flask. Dissolve in 10 mL of methanol, dilute to volume with methanol, and filter through a 0.45 μm membrane.
-
Determination: Inject the standard solution until the relative variation of peak areas for two consecutive injections is less than 1.5%. Then, analyze the sample solutions.
-
HPLC-DAD Method for Triclopyr in Soil[2]
-
Outline: An HPLC-DAD method for the determination of Triclopyr residues in soil samples following a modified QuEChERS extraction.
-
Extraction: The analyte is extracted from soil samples using acidified acetonitrile.
-
Apparatus:
-
Agilent 1100 Series HPLC system with DAD detector
-
Zorbax Eclipse XDB-C18 column (50 mm × 4.6 mm, 1.8 μm)
-
-
HPLC Operating Conditions:
-
Mobile Phase: Acetonitrile/0.1% Phosphoric Acid (50:50, v/v)
-
Flow Rate: 0.9 mL/min
-
Wavelength: 220 nm
-
-
Validation Parameters: The method was validated for accuracy (recovery), linearity, precision (RSD), and limit of quantification (LOQ).
GC-ECD Method for Triclopyr and Aminopyralid[3][4]
-
Outline: A Gas Chromatography with Electron Capture Detector (GC-ECD) method for the simultaneous determination of Triclopyr and Aminopyralid in forage grass, hay, and soil.
-
Sample Preparation:
-
Extraction with 1% hydrochloric acid-acetonitrile.
-
Esterification of the acidic herbicides to their methyl ester form.
-
Purification using a Florisil solid-phase extraction cartridge.
-
-
Detection: The esterified compounds are detected by GC-ECD.
-
Validation: The method was validated for recovery, intra-day and inter-day precision, and limits of detection (LOD) and quantification (LOQ).
Visualizing the Validation Workflow
The following diagram illustrates a typical workflow for the validation of a new analytical method, a critical process to ensure reliable and accurate results.[7][8][9]
Caption: Workflow for analytical method development and validation.
References
- 1. scribd.com [scribd.com]
- 2. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 3. researchgate.net [researchgate.net]
- 4. Residue determination of triclopyr and aminopyralid in pastures and soil by gas chromatography-electron capture detector: Dissipation pattern under open field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 6. Gas chromatographic determination of triclopyr in environmental waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. jetir.org [jetir.org]
- 8. scribd.com [scribd.com]
- 9. agilent.com [agilent.com]
Cross-Species Sensitivity to Triclopyr Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sensitivity of various species to Triclopyr Butoxyethyl Ester (TBEE), a common formulation of the selective herbicide Triclopyr. The data presented is intended to support environmental risk assessments and research into the toxicological effects of this compound.
Quantitative Toxicity Data
The following table summarizes the acute toxicity of Triclopyr Butoxyethyl Ester (TBEE) across a range of species. The data is presented as the median lethal concentration (LC50) for aquatic species and the median lethal dose (LD50) for terrestrial species. Lower values indicate higher toxicity.
| Species Category | Species | Endpoint | Value (mg/L or mg/kg) | Reference |
| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 0.74 | [1] |
| Rainbow Trout (Oncorhynchus mykiss) | 24-hour LC50 | 0.79 (acid equivalent) | ||
| Rainbow Trout (Oncorhynchus mykiss) | 6-hour LC50 | 1.95 (acid equivalent) | [2] | |
| Rainbow Trout (Oncorhynchus mykiss) | 1-hour LC50 | 22.5 (acid equivalent) | [2] | |
| Chinook Salmon (Oncorhynchus tshawytscha) | 24-hour LC50 | 1.76 (acid equivalent) | [2] | |
| Chinook Salmon (Oncorhynchus tshawytscha) | 6-hour LC50 | 4.7 (acid equivalent) | [2] | |
| Chinook Salmon (Oncorhynchus tshawytscha) | 1-hour LC50 | 34.6 (acid equivalent) | [2] | |
| Aquatic Invertebrates | Water Flea (Daphnia magna) | 48-hour EC50 (Immobilization) | 1.7 - 12 | |
| Stream Insect (Hydropsyche sp.) | 24-hour LC50 | 4.0 (acid equivalent) | ||
| Stream Insect (Hydropsyche sp.) | 9-hour LC50 | 14.9 (acid equivalent) | [2] | |
| Stream Insect (Isonychia sp.) | 24-hour LC50 | 8.8 (acid equivalent) | [2] | |
| Stream Insect (Isonychia sp.) | 9-hour LC50 | 37.0 (acid equivalent) | [2] | |
| Birds | Bobwhite Quail (Colinus virginianus) | Dietary LC50 | 735 - 849 | |
| Zebra Finch (Taeniopygia guttata) | Oral LD50 | 1,627 - 2,277 | [1] | |
| Mammals | Rat (Rattus norvegicus) | Oral LD50 | 830 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, based on internationally recognized guidelines.
Fish Acute Toxicity Test (Adapted from OECD Guideline 203)
This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour period.
-
Test Organism: Rainbow Trout (Oncorhynchus mykiss).
-
Test Substance: Triclopyr Butoxyethyl Ester (TBEE).
-
Test Design: A semi-static test is employed, where the test solutions are renewed every 24 hours. At least five concentrations of TBEE, arranged in a geometric series, and a control group are used.[3] At least seven fish are used per concentration.[3]
-
Exposure Conditions:
-
Procedure:
-
Prepare stock solutions of TBEE and dilute to the desired test concentrations.
-
Acclimate the fish to the test conditions for a sufficient period.
-
Introduce the fish to the test chambers containing the respective concentrations of TBEE.
-
Observe the fish and record mortalities at 24, 48, 72, and 96 hours.[4]
-
-
Data Analysis: The 96-hour LC50 and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.
Aquatic Invertebrate Acute Immobilization Test (Adapted from OECD Guideline 202)
This test determines the concentration of a substance that causes immobilization in 50% (EC50) of Daphnia magna.
-
Test Substance: Triclopyr Butoxyethyl Ester (TBEE).
-
Test Design: A static test is conducted with at least five geometrically spaced concentrations of TBEE and a control.[8] Each concentration level has four replicates with five daphnids each.[9]
-
Exposure Conditions:
-
Procedure:
-
Data Analysis: The 48-hour EC50 for immobilization is calculated with 95% confidence limits.
Avian Dietary Toxicity Test (Adapted from OCSPP 850.2200)
This test evaluates the toxicity of a substance when administered to birds in their diet.
-
Test Organism: Bobwhite Quail (Colinus virginianus).
-
Test Substance: Triclopyr Butoxyethyl Ester (TBEE).
-
Test Design: The test consists of a minimum of five dietary treatment levels of TBEE and a control group, with 10 birds per group.[10]
-
Exposure Conditions:
-
Procedure:
-
The test substance is mixed into the feed at the specified concentrations.
-
Birds are provided with the treated feed for 5 consecutive days.
-
Mortality, signs of toxicity, body weight, and feed consumption are recorded daily.[11]
-
-
Data Analysis: The dietary LC50 is determined, which is the concentration estimated to cause mortality in 50% of the test birds.
Terrestrial Plant Test: Seedling Emergence and Growth (Adapted from OECD Guideline 208)
This test assesses the effects of a substance on the emergence and early growth of terrestrial plants.
-
Test Organism: Seeds of at least six different plant species, including both monocots and dicots.[12]
-
Test Substance: Triclopyr Butoxyethyl Ester (TBEE).
-
Test Design: The test substance is either incorporated into the soil or sprayed onto the soil surface at a range of five concentrations, along with an untreated control.[12]
-
Exposure Conditions:
-
Duration: 14 to 21 days after 50% of the control seedlings have emerged.[13]
-
-
Procedure:
-
Seeds are planted in soil treated with the test substance.
-
Seedling emergence is recorded daily.
-
At the end of the test, shoot height and dry shoot weight are measured. Visual signs of phytotoxicity, such as chlorosis and necrosis, are also assessed.[14]
-
-
Data Analysis: The effective concentration that causes a 50% reduction in a growth parameter (e.g., biomass), known as the ER50, is calculated. The No Observed Effect Concentration (NOEC) is also determined.[15]
Visualizations
Triclopyr Mode of Action: Synthetic Auxin Pathway
Triclopyr acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[16][17][18] This leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf plants.
Caption: Triclopyr's synthetic auxin mechanism.
Experimental Workflow for Aquatic Toxicity Testing
The following diagram illustrates the general workflow for conducting acute toxicity tests with aquatic organisms.
Caption: General workflow for aquatic toxicity testing.
References
- 1. npic.orst.edu [npic.orst.edu]
- 2. researchgate.net [researchgate.net]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. biotecnologiebt.it [biotecnologiebt.it]
- 6. fera.co.uk [fera.co.uk]
- 7. oecd.org [oecd.org]
- 8. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 9. biotecnologiebt.it [biotecnologiebt.it]
- 10. Utility of the avian sub‐acute dietary toxicity test in ecological risk assessment and a path forward to reduce animal use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. biotecnologiebt.it [biotecnologiebt.it]
- 13. oecd.org [oecd.org]
- 14. ia801304.us.archive.org [ia801304.us.archive.org]
- 15. oecd.org [oecd.org]
- 16. invasive.org [invasive.org]
- 17. acs.org [acs.org]
- 18. Triclopyr General Fact Sheet [npic.orst.edu]
A Comparative Analysis of the Environmental Impact of Triclopyr Ester and Alternative Herbicides
For Immediate Release
This guide provides a comprehensive comparison of the environmental impact of Triclopyr butoxyethyl ester and five major alternative herbicides: Glyphosate, Imazapyr, 2,4-D ester, Aminopyralid, and Metsulfuron-methyl. This document is intended for researchers, scientists, and environmental professionals, offering a data-driven overview of key environmental fate and ecotoxicity parameters. All quantitative data is summarized for direct comparison, and relevant experimental protocols and mechanisms of action are detailed.
Quantitative Comparison of Environmental Impact Parameters
The following tables summarize key quantitative data for Triclopyr ester and its alternatives, focusing on soil persistence, aquatic toxicity, and avian toxicity. These parameters are critical for assessing the potential environmental risk associated with the use of these herbicides.
Table 1: Soil Persistence
| Herbicide | Typical Soil Half-Life (DT50) in days | Notes |
| Triclopyr butoxyethyl ester | Rapidly hydrolyzes to Triclopyr acid; acid half-life is 8 - 46 days.[1] | Persistence is dependent on soil and climatic conditions.[2] |
| Glyphosate | 47 (typical); range of 2 - 197 days.[3] | Persistence is influenced by soil type and microbial activity.[3] |
| Imazapyr | 10 - 30 (typical); can range from 1 to 5 months.[4] | Breakdown is primarily through microbial degradation and photolysis in water.[4] |
| 2,4-D ester | Rapidly hydrolyzes to 2,4-D acid; acid half-life is < 7 - 14 days.[5][6] | Butoxyethyl ester form can have a longer half-life in aquatic sediment.[6] |
| Aminopyralid | 32 - 533 (typical 103).[7] | Persistence is highly variable and can be very long in some soil conditions.[7] |
| Metsulfuron-methyl | 14 - 180 (typical 30).[3] | Degradation is faster in moist, warm, and acidic soils.[3] |
Table 2: Aquatic Toxicity
| Herbicide | 96-hr LC50 Rainbow Trout (mg/L) | 48-hr EC50 Daphnia magna (mg/L) | EPA Aquatic Toxicity Classification |
| Triclopyr butoxyethyl ester | 0.74 - 1.3[8] | Slightly to moderately toxic (ester form).[1] | Highly Toxic to Fish |
| Glyphosate | Practically non-toxic to moderately toxic. | Slightly toxic to practically non-toxic.[5] | Varies by formulation |
| Imazapyr | >100[4] | >100[4] | Practically Non-toxic |
| 2,4-D ester | Moderately to highly toxic (ester forms). | Moderately toxic (ester and amine forms).[5] | Varies by formulation |
| Aminopyralid | Practically non-toxic. | Practically non-toxic.[9] | Practically Non-toxic |
| Metsulfuron-methyl | >150[10] | >150[10] | Practically Non-toxic |
Table 3: Avian Toxicity
| Herbicide | Acute Oral LD50 Bobwhite Quail (mg/kg) | Acute Oral LD50 Mallard Duck (mg/kg) | EPA Avian Toxicity Classification |
| Triclopyr butoxyethyl ester | 735 - 849[11] | 4640[8] | Slightly Toxic |
| Glyphosate | >4,640[5] | >2,000[5] | Practically Non-toxic |
| Imazapyr | >2,150[12] | >2,150[12] | Practically Non-toxic |
| 2,4-D ester | Varies by formulation. | Varies by formulation. | Varies |
| Aminopyralid | Not affected by acute oral exposures.[9] | Not affected by acute oral exposures.[9] | Practically Non-toxic |
| Metsulfuron-methyl | >5,000[3] | >2,510[10] | Practically Non-toxic |
Experimental Protocols
The ecotoxicity data presented in this guide are typically generated following standardized guidelines to ensure reproducibility and comparability. The key Organisation for Economic Co-operation and Development (OECD) guidelines for the cited experiments are:
-
Aquatic Toxicity (Fish): The acute toxicity to fish is determined using the OECD Guideline 203, "Fish, Acute Toxicity Test." This test exposes fish, typically rainbow trout (Oncorhynchus mykiss), to the test substance for a 96-hour period. The primary endpoint is mortality, and the result is expressed as the LC50 (Lethal Concentration 50%), which is the concentration of the chemical in water that is estimated to kill 50% of the test fish.
-
Aquatic Toxicity (Invertebrates): The acute toxicity to aquatic invertebrates is assessed using the OECD Guideline 202, "Daphnia sp., Acute Immobilisation Test." This guideline uses Daphnia magna (water flea) as the test organism. The daphnids are exposed to the test substance for 48 hours, and the endpoint is immobilization (the inability to swim). The result is expressed as the EC50 (Effective Concentration 50%), the concentration estimated to immobilize 50% of the daphnids.
-
Avian Toxicity: The acute oral toxicity to birds is determined following the OECD Guideline 223, "Avian Acute Oral Toxicity Test." This test involves administering the test substance as a single oral dose to birds, such as the Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos). The primary endpoint is mortality over a defined observation period, and the result is expressed as the LD50 (Lethal Dose 50%), the dose of the chemical estimated to be lethal to 50% of the test birds, typically in mg of the substance per kg of body weight.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanisms of action of the compared herbicides and a generalized experimental workflow for comparative toxicity testing.
References
- 1. mdpi.com [mdpi.com]
- 2. garrards.com.au [garrards.com.au]
- 3. wsdot.wa.gov [wsdot.wa.gov]
- 4. mass.gov [mass.gov]
- 5. wsdot.wa.gov [wsdot.wa.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 8. mass.gov [mass.gov]
- 9. waterquality.gov.au [waterquality.gov.au]
- 10. EXTOXNET PIP - METSULFURON-METHYL [extoxnet.orst.edu]
- 11. npic.orst.edu [npic.orst.edu]
- 12. talltimbers.org [talltimbers.org]
Field Validation of Triclopyr Ester Efficacy: A Comparative Analysis
Triclopyr (B129103) ester has established itself as a potent selective systemic herbicide, particularly effective for the control of woody and herbaceous broadleaf plants.[1] Its mechanism of action involves mimicking the plant hormone auxin, which leads to uncontrolled and disorganized growth, ultimately resulting in the death of the target plant.[1][2] This guide provides a comparative analysis of Triclopyr ester's efficacy based on field validation studies, presenting experimental data, detailed protocols, and visual representations of its mechanism and experimental workflows.
Comparative Efficacy of this compound
Field studies have demonstrated the high efficacy of this compound formulations in controlling various weed species. The following tables summarize the quantitative data from comparative studies, highlighting the performance of this compound against other herbicides and different formulations.
| Target Species | Herbicide | Concentration/Rate | Efficacy (% Mortality) | Time After Treatment | Study Location |
| Chinese Privet (Ligustrum sinense) | Triclopyr butoxyethyl ester | 24 g L⁻¹ (5% v/v⁻¹) | 63% | 18 months | East-central Alabama |
| Triclopyr butoxyethyl ester | 48 g L⁻¹ (10% v/v⁻¹) | 76% | 18 months | East-central Alabama | |
| Triclopyr butoxyethyl ester | 96 g L⁻¹ (20% v/v⁻¹) | 89% | 18 months | East-central Alabama | |
| Triclopyr butoxyethyl ester (ready-to-use) | 90 g L⁻¹ | 88% | 18 months | East-central Alabama | |
| Multi-stemmed Brazilian Peppertree (Schinus terebinthifolia) | This compound | 96 g L⁻¹ | Not specified, but comparable to 100% defoliation by other herbicides | 360 days | Not Specified |
| Aminocyclopyrachlor | 12 and 24 g L⁻¹ | 100% defoliation | 360 days | Not Specified | |
| Triclopyr acid | 34 and 69 g L⁻¹ | 100% defoliation | 360 days | Not Specified |
Table 1: Efficacy of this compound in Basal Bark Application on Woody Species.[3]
| Target Species | Herbicide Treatment | Application Rate (kg ae ha⁻¹) | Epinasty (%) | Control (%) |
| Common Blue Violet (Viola sororia) | Triclopyr butoxyethyl ester | 1.12 | 80 | ≥ 75 |
| 2,4-D ester + triclopyr | 1.12 | 88 | ≥ 75 | |
| 2,4-D ester + 2,4-DP + triclopyr | 1.12 | ≥ 88 | ≥ 75 | |
| 2,4-D dimethylamine | 1.12 | ≤ 28 | < 75 | |
| 2,4-D isooctyl ester | 1.12 | ≤ 28 | < 75 | |
| MCPA dimethylamine | 1.12 | ≤ 28 | < 75 | |
| Mecoprop (B166265) dimethylamine | 1.12 | ≤ 28 | < 75 |
Table 2: Comparative Efficacy of this compound and Other Synthetic Auxin Herbicides on Common Blue Violet at 21 Days After Application.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound efficacy.
Protocol 1: Low-Volume Basal Bark Application for Chinese Privet Control
-
Objective: To determine the optimal concentration and application timing of Triclopyr butoxyethyl ester for the control of Chinese privet.
-
Experimental Design: Field studies were conducted from 2009 to 2011 at two locations in east-central Alabama. A randomized complete block design was likely used.
-
Treatments:
-
Triclopyr butoxyethyl ester was mixed with a commercially available basal oil carrier at concentrations of 24 g L⁻¹ (5% v/v⁻¹), 48 g L⁻¹ (10% v/v⁻¹), and 96 g L⁻¹ (20% v/v⁻¹).
-
A ready-to-use Triclopyr butoxyethyl ester formulation (90 g L⁻¹) was also applied at 100% v/v⁻¹.
-
Applications were made in January or March.
-
-
Application: The herbicide mixtures were applied to the basal bark of Chinese privet shrubs of varying sizes.
-
Data Collection: Canopy defoliation, sprout height, and mortality were quantified at 6, 12, and 18 months after treatment.[3]
Protocol 2: Herbicide Comparison for Common Blue Violet Control
-
Objective: To evaluate the efficacy of various synthetic auxin herbicides and their mixtures for the control of common blue violet.
-
Experimental Design: Two experiments were conducted. A herbicide comparison experiment and a Triclopyr dose-response experiment.
-
Treatments (Comparison Experiment):
-
Nontreated check
-
2,4-D dimethylamine, 2,4-D isooctyl ester, dichlorprop (B359615) (2,4-DP) ethylhexyl ester, MCPA dimethylamine, mecoprop (MCPP) dimethylamine, Triclopyr butoxyethyl ester, and quinclorac (B55369) were applied at 1.12 kg ae ha⁻¹ (quinclorac at 0.84 kg ha⁻¹).
-
Mixtures of Triclopyr + quinclorac; 2,4-D ester + 2,4-DP; 2,4-D ester + Triclopyr; 2,4-D ester + 2,4-DP + Triclopyr were also tested.
-
-
Treatments (Dose-Response Experiment):
-
Triclopyr was applied at rates of 0, 0.14, 0.28, 0.56, 0.84, and 1.12 kg ha⁻¹.
-
-
Data Collection: Epinasty was rated at 21 days after application (DAA). Plant mass from harvest and regrowth data were also collected to determine control efficacy.[4][5]
Visualizing Mechanisms and Workflows
To better understand the application and action of this compound, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
Caption: this compound's mechanism as a synthetic auxin mimic leading to plant death.
Caption: A typical workflow for field validation of herbicide efficacy.
References
- 1. invasive.org [invasive.org]
- 2. Triclopyr - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of triclopyr and synthetic auxin herbicide mixtures for common blue violet (Viola sororia) control | Weed Technology | Cambridge Core [cambridge.org]
A Comparative Cost-Effectiveness Analysis of Triclopyr Ester Formulations for Woody Plant Control
Aimed at researchers, scientists, and professionals in drug development and vegetation management, this guide provides an objective comparison of the cost-effectiveness of different Triclopyr (B129103) ester formulations. This analysis is supported by experimental data, detailed methodologies, and a review of the biochemical pathways involved.
Triclopyr, a selective systemic herbicide, is widely utilized for the control of woody and broadleaf weeds in forestry, rangeland, and non-crop areas. Its efficacy stems from its action as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) and causing uncontrolled, disorganized growth that ultimately leads to plant death.[1] Triclopyr is available in several formulations, primarily as butoxyethyl ester (BEE) and triethylamine (B128534) (TEA) salt. This guide will focus on the comparative cost-effectiveness of different Triclopyr ester formulations, which are favored for their enhanced penetration of the waxy cuticle of plant leaves.[2]
Comparative Efficacy of this compound Formulations
The two primary this compound formulations compared in this guide are Garlon® 4 Ultra and Garlon® XRT. Both contain the active ingredient triclopyr butoxyethyl ester but in different concentrations. Garlon® 4 Ultra contains 60.45% triclopyr butoxyethyl ester (equivalent to 4 lbs of triclopyr acid per gallon), while Garlon® XRT is a more concentrated formulation with 83.9% triclopyr butoxyethyl ester (equivalent to 6.3 lbs of triclopyr acid per gallon).[3][4]
A key consideration for cost-effectiveness is whether the higher concentration in Garlon® XRT translates to proportionally greater efficacy, allowing for lower application volumes and potentially lower overall cost per unit area.
A study conducted in a slash pine plantation in South Georgia evaluated the performance of these two formulations for the control of gallberry (Ilex glabra), a common and competitive understory weed. The results indicated that, after two years, both Garlon® 4 Ultra and Garlon® XRT provided similar levels of gallberry control when applied at equivalent acid equivalent (ae) rates. For instance, 4 quarts per acre of a 4 lb ae/gallon formulation (like Garlon® 4 Ultra) and 3 quarts per acre of a 6.3 lb ae/gallon formulation (like Garlon® XRT) delivered comparable efficacy. This suggests that the primary driver of efficacy is the amount of active ingredient applied per unit area, rather than the concentration of the formulation itself.
The following table summarizes the key characteristics and recommended application rates for these two formulations.
| Feature | Garlon® 4 Ultra | Garlon® XRT | Generic this compound (61.6%) |
| Active Ingredient | Triclopyr butoxyethyl ester (60.45%) | Triclopyr butoxyethyl ester (83.9%) | Triclopyr butoxyethyl ester (~61.6%) |
| Acid Equivalent (ae) | 4 lbs/gallon | 6.3 lbs/gallon | ~4 lbs/gallon |
| Formulation Type | Emulsifiable Concentrate | Emulsifiable Concentrate | Emulsifiable Concentrate |
| Foliar Application Rate (Woody Plants) | 1 to 8 quarts per acre | 0.75 to 5 quarts per acre | 1 to 8 quarts per acre |
| Basal Bark Application | 20-30% solution in oil | 13-19% solution in oil | 20-30% solution in oil |
Cost-Effectiveness Analysis
To determine the cost-effectiveness, both the price of the herbicide and the required application rate for effective control must be considered. The following table provides an estimated cost analysis based on currently available online retail prices and recommended application rates for woody plant control. It is important to note that prices can vary significantly based on supplier, location, and volume purchased.
| Formulation | Price per 2.5 Gallons (USD) | Price per Gallon (USD) | Recommended Rate for Woody Plant Control (quarts/acre) | Cost per Acre (USD) |
| Garlon® 4 Ultra | $205.95 - $251.00[3][5] | $82.38 - $100.40 | 4 - 8 | $82.38 - $200.80 |
| Garlon® XRT | ~$340.00 | ~$136.00 | 3 - 5 | $102.00 - $170.00 |
| Generic this compound (61.6%) | ~$157.95 | ~$63.18 | 4 - 8 | $63.18 - $126.36 |
Analysis:
Based on this analysis, the generic this compound formulation appears to be the most cost-effective option for achieving control of woody plants, with a potentially lower cost per acre compared to the branded Garlon® products. While Garlon® XRT has a higher concentration of the active ingredient, its higher price per gallon may offset the potential for lower application volumes in some scenarios. The choice between Garlon® 4 Ultra and Garlon® XRT from a cost perspective will depend on the specific pricing available to the applicator and the target species' susceptibility, which may allow for the use of the lower end of the recommended application rate for the more concentrated product.
Experimental Protocols
The efficacy data presented is based on established scientific methodologies for conducting herbicide field trials. Below are detailed protocols for foliar and basal bark application efficacy studies, synthesized from various guidelines for herbicide research.[6][7][8][9]
Foliar Application Efficacy Trial
1. Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) with a minimum of three to four replications per treatment.
-
Plot Size: Sufficiently large to minimize spray drift between plots and to obtain a representative sample of the target weed population (e.g., 10m x 10m).
-
Treatments: Include an untreated control, the different this compound formulations at various application rates (e.g., low, medium, and high label rates), and a standard industry competitor for comparison.
2. Application:
-
Equipment: Calibrated backpack sprayer with a flat fan nozzle or a boom sprayer for larger plots, ensuring uniform coverage.
-
Timing: Apply when the target woody plants are actively growing with fully developed foliage.
-
Spray Volume: Typically 10 to 100 gallons per acre, ensuring thorough coverage of the foliage without excessive runoff.
3. Data Collection:
-
Efficacy Assessment: Visually assess the percentage of canopy defoliation and plant mortality at set intervals after treatment (e.g., 1, 3, 6, and 12 months).
-
Sprout Measurement: For resprouting species, count and measure the height of new sprouts from the root collar or stem base.
-
Biomass Sampling: In some studies, above-ground biomass may be harvested from a sub-plot at the end of the trial to quantify the reduction in plant material.
4. Statistical Analysis:
-
Data are typically subjected to Analysis of Variance (ANOVA) to determine significant differences between treatment means.
-
Mean separation tests (e.g., Tukey's HSD) are used to compare the efficacy of different herbicide treatments.
-
For dose-response studies, non-linear regression analysis can be used to determine the effective dose for a certain level of control (e.g., ED50 or ED90).[10]
Basal Bark Application Efficacy Trial
1. Experimental Design:
-
Layout: Similar to foliar trials, an RCBD is typically used. Individual trees or clumps of stems are considered the experimental units.
-
Plant Selection: Select target trees of a specified size range (e.g., less than 6 inches in basal diameter) and randomly assign them to different treatment groups.
2. Application:
-
Equipment: Low-pressure backpack sprayer with a solid cone or flat fan nozzle.
-
Herbicide Mixture: Prepare the specified concentration of the this compound formulation in a basal oil carrier.
-
Application Technique: Thoroughly wet the lower 12-18 inches of the tree trunk, including the root collar, ensuring complete coverage but not to the point of runoff.
3. Data Collection:
-
Mortality Assessment: Assess tree mortality at regular intervals after treatment. A tree is typically considered dead if there is no green cambium when the bark is scraped and no resprouting has occurred.
-
Resprouting: Monitor for and quantify any basal or root sprouting.
4. Statistical Analysis:
-
Similar to foliar trials, ANOVA and mean separation tests are used to analyze the data on mortality and resprouting.
Mechanism of Action: Triclopyr as a Synthetic Auxin
Triclopyr's herbicidal activity is derived from its ability to mimic the natural plant hormone auxin. This leads to a cascade of physiological and developmental disruptions within susceptible plants. The following diagram illustrates the simplified signaling pathway of synthetic auxins like Triclopyr.
Caption: Simplified signaling pathway of Triclopyr as a synthetic auxin.
The ester formulation of Triclopyr is readily absorbed through the plant's cuticle. Once inside the plant, it is rapidly hydrolyzed to the active Triclopyr acid form. This acid then binds to the TIR1/AFB auxin receptor complex in the nucleus. This binding event promotes the interaction of the receptor complex with Aux/IAA repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the proteasome. The degradation of these repressors releases Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes. The overstimulation of these genes leads to uncontrolled and disorganized cell division, elongation, and differentiation, ultimately resulting in the death of the plant.
Conclusion
The cost-effectiveness of different this compound formulations is a multifactorial consideration that includes not only the purchase price but also the concentration of the active ingredient and the required application rate for effective control of the target species. Based on available data, generic this compound formulations may offer a more cost-effective solution for woody plant control compared to branded products like Garlon® 4 Ultra and Garlon® XRT. However, the higher concentration of Garlon® XRT could provide cost savings in situations where lower application volumes are feasible and effective. The choice of formulation should be guided by a thorough analysis of local pricing, the specific weed species to be controlled, and the application method to be employed. The experimental protocols outlined in this guide provide a framework for conducting robust efficacy trials to further refine the optimal use of these valuable vegetation management tools.
References
- 1. invasive.org [invasive.org]
- 2. corpslakes.erdc.dren.mil [corpslakes.erdc.dren.mil]
- 3. Garlon® 4 Ultra Herbicide [forestry-suppliers.com]
- 4. Triclopyr Right-of-Way Herbicides | Forestry Distributing North America's Forest Products Leader [forestrydistributing.com]
- 5. keystonepestsolutions.com [keystonepestsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. bugwoodcloud.org [bugwoodcloud.org]
- 8. media.rufford.org [media.rufford.org]
- 9. Relative Activity of Four Triclopyr Formulations | Weed Technology | Cambridge Core [cambridge.org]
- 10. Logistic Analysis for Monitoring and Assessing Herbicide Efficacy | Weed Technology | Cambridge Core [cambridge.org]
Predictive Models for Triclopyr Ester's Environmental Journey: A Comparative Guide
A critical evaluation of predictive models is essential for accurately assessing the environmental fate and potential risks of Triclopyr butoxyethyl ester (BEE), a widely used herbicide. This guide provides a comparative overview of key models employed in regulatory risk assessments and synthesizes available data to evaluate their predictive performance against experimental observations.
Triclopyr ester, a common formulation of the herbicide Triclopyr, undergoes rapid transformation in the environment, primarily through hydrolysis to its active form, Triclopyr acid. Understanding the transport and degradation of both the ester and the subsequent acid is crucial for safeguarding ecosystems. Predictive models play a pivotal role in estimating environmental concentrations in various compartments, such as soil and water, thereby informing risk assessments and management strategies.
Key Predictive Models in Environmental Risk Assessment
Several models are utilized to simulate the environmental fate of pesticides, including this compound. Among the most prominent are the Groundwater Loading Effects of Agricultural Management Systems (GLEAMS) and the Pesticide Root Zone Model (PRZM) , often used in conjunction with the Exposure Analysis Modeling System (EXAMS) for surface water assessments. These models integrate data on pesticide properties, soil characteristics, and climatic conditions to predict runoff, leaching, and degradation.
A comprehensive risk assessment conducted by the USDA Forest Service utilized both GLEAMS and PRZM/EXAMS to model the environmental concentrations of Triclopyr BEE and its primary metabolite, Triclopyr acid.[1] This assessment highlighted the importance of model selection and input parameterization in determining predicted environmental concentrations (PECs).
Comparative Analysis of Model Predictions and Experimental Data
While comprehensive validation studies directly comparing model outputs with measured environmental concentrations (MECs) for this compound are not abundant in publicly available literature, existing data allows for an inferential comparison.
| Environmental Compartment | Predictive Model | Predicted Environmental Concentration (PEC) | Experimental Data (MEC) / Half-life | Key Findings and Discrepancies |
| Soil | GLEAMS, PRZM | Model-dependent, scenario-specific | Half-life: 3.7 to 314 days (average 30 days) | Models rely on accurate input of soil properties and degradation rates, which can vary significantly with environmental conditions. The wide range of reported half-lives underscores the challenge in parameterizing models for diverse scenarios. |
| Surface Water (Runoff) | GLEAMS, PRZM/EXAMS | Peak concentrations in ponds (3.3 to 4.5 µg/L) and streams (2.8 to 3.9 µg/L) for Triclopyr acid (from ester)[1] | This compound hydrolyzes rapidly to Triclopyr acid (half-life < 1 day). Triclopyr acid half-life in water is approximately 1 day with light.[1] | The models predict concentrations of the acid form, acknowledging the rapid hydrolysis of the ester. Predicted concentrations are generally low, reflecting the degradation and dissipation processes. |
| Aquatic Dissipation | Not specified | Simulation by McCall et al. (1988) | - | The McCall et al. study represents an early effort to model the fate of Triclopyr BEE in water, though detailed validation data is not readily available. |
Experimental Protocols for Environmental Fate Studies
Accurate validation of predictive models hinges on robust experimental data. The methodologies for key experiments to determine the environmental fate of this compound are outlined below.
Soil Persistence and Degradation
-
Objective: To determine the rate of degradation of this compound and the formation and decline of its metabolites in soil under controlled laboratory or field conditions.
-
Methodology:
-
Test System: Representative soil types are selected based on their organic matter content, pH, and texture.
-
Application: A known concentration of this compound is applied to the soil samples.
-
Incubation: Samples are incubated under controlled conditions of temperature and moisture.
-
Sampling and Analysis: Soil samples are collected at various time intervals and analyzed for the concentrations of this compound and its degradation products using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The dissipation kinetics are determined, and the half-life (DT50) of the parent compound and its metabolites are calculated.
-
Water Photolysis
-
Objective: To determine the rate of degradation of this compound in water due to sunlight.
-
Methodology:
-
Test Solution: A solution of this compound in a buffered aqueous solution is prepared.
-
Irradiation: The solution is exposed to a light source that simulates natural sunlight. Control samples are kept in the dark.
-
Sampling and Analysis: Aliquots of the solution are taken at different time points and analyzed for the concentration of the parent compound.
-
Data Analysis: The rate of photolytic degradation and the photolysis half-life are calculated.
-
Hydrolysis
-
Objective: To determine the rate of abiotic degradation of this compound in water at different pH values.
-
Methodology:
-
Test Solutions: Sterile aqueous buffer solutions at different pH levels (e.g., 4, 7, and 9) are spiked with this compound.
-
Incubation: The solutions are incubated in the dark at a constant temperature.
-
Sampling and Analysis: Samples are collected over time and analyzed for the concentration of this compound.
-
Data Analysis: The hydrolysis rate constant and half-life are determined for each pH.
-
Environmental Fate Pathway of this compound
The environmental fate of this compound is a multi-step process involving transformation and transport through various environmental compartments. The following diagram illustrates the key pathways.
Caption: Environmental fate and degradation pathway of this compound.
Conclusion
Predictive models like GLEAMS and PRZM are valuable tools for estimating the environmental fate of this compound. However, the accuracy of their predictions is highly dependent on the quality of input data and the specific environmental conditions of the modeled scenario. The rapid hydrolysis of this compound to Triclopyr acid is a critical transformation that these models must account for. Further research providing direct comparisons between model predictions and robust field data for this compound would be invaluable for refining these models and enhancing the accuracy of environmental risk assessments.
References
A Comparative Analysis of Basal Bark and Foliar Applications of Triclopyr Ester for Woody Plant Control
This guide provides a comprehensive side-by-side comparison of two common herbicide application techniques using Triclopyr (B129103) ester: basal bark treatment and foliar application. The information is intended for researchers, scientists, and land management professionals to facilitate informed decisions on vegetation management strategies. This document synthesizes experimental data on efficacy, outlines detailed application protocols, and illustrates the underlying mechanisms and workflows.
Mechanism of Action: Triclopyr as a Synthetic Auxin
Triclopyr is a selective, systemic herbicide belonging to the pyridine (B92270) carboxylic acid family.[1] Its primary mode of action is to mimic the natural plant growth hormone auxin.[2][3][4] Upon absorption, Triclopyr translocates and accumulates in the plant's meristems, the regions of active growth.[5][6] This leads to unregulated and disorganized cell division and growth, ultimately causing stem twisting, leaf malformation, and eventual plant death within a few weeks to months.[2][5][7] Both the ester and amine formulations of triclopyr are converted to the herbicidally active triclopyr acid form within the plant and the environment.[4][7][8] The ester formulation is particularly effective for penetrating the waxy bark of woody plants.[2][9]
Caption: Mechanism of action for this compound herbicide.
Side-by-Side Application Method Comparison
| Feature | Basal Bark Application | Foliar Application |
| Target Area | Lower 12-15 inches of the woody stem, including the root collar.[5] | Entire plant foliage.[10][11] |
| Plant Size | Most effective on stems less than 6 inches in diameter.[9][12] | Generally used for smaller brush and trees, up to 6-8 feet in height.[11] |
| Carrier | Oil-based carrier (basal oil, kerosene, diesel fuel) is required to penetrate bark.[5][13] | Water is the primary carrier; a surfactant is often added to improve coverage.[10][11] |
| Selectivity | Highly selective to individual plants, minimizing non-target damage.[13][14] | Less selective; potential for drift to affect non-target plants.[1] |
| Application Timing | Can be applied any time of year, including the dormant season, provided the bark is not wet.[9][15] | Applied during the growing season (spring through fall) when plants are actively growing and fully leafed out.[10][16] |
| Equipment | Low-pressure backpack sprayer or handheld spray bottle.[5][13] | Backpack sprayer, high-volume sprayer, or aerial application.[10][17] |
| Environmental Concerns | Potential for soil contamination if over-applied in dense stands.[18] Ester formulations are volatile and can vaporize in warm temperatures.[15] | High potential for spray drift, especially with ester formulations in temperatures over 85°F.[9] |
Quantitative Data: Concentration and Efficacy
The optimal concentration of this compound varies significantly between basal bark and foliar applications and is dependent on the target species, plant size, and environmental conditions.
Table 1: this compound Concentration Ranges for Application Methods
| Application Method | Typical Concentration Range (Product in Carrier) | Notes |
| Low-Volume Basal Bark | 20% - 30% v/v | A common recommendation for many woody species.[1][5] For example, 1 part herbicide to 4 parts oil carrier.[13] |
| Conventional Basal Bark | 1% - 5% v/v | Used in higher volumes to thoroughly wet the stem base.[5][15] |
| High-Volume Foliar | 1 - 3 quarts per 100 gallons of water (approx. 0.25% - 0.75% v/v) | Used to thoroughly wet all foliage.[17] |
| Low-Volume Foliar | Up to 20 quarts in 10-100 gallons of finished spray | Concentration is adjusted based on plant size and density.[17] |
| Foliar Spot Treatment | 1% - 1.5% v/v | For treating individual plants or small patches.[10] |
Table 2: Experimental Efficacy Data for Basal Bark Applications
| Target Species | Herbicide & Concentration | Application Timing | Efficacy (Mortality/Control) | Source |
| Chinese Privet (Ligustrum sinense) | This compound (24 g/L; ~5% v/v) | January / March | 63% mortality | [6] |
| Chinese Privet (Ligustrum sinense) | This compound (48 g/L; ~10% v/v) | January / March | 76% mortality | [6] |
| Chinese Privet (Ligustrum sinense) | This compound (96 g/L; ~20% v/v) | January / March | 89% mortality | [6] |
| American Beech, Maples, Birch, Hophornbeam | Garlon 4 (this compound) @ 5% v/v | Spring (Dormant) | >75% control | [5] |
| Tree-of-Heaven (Ailanthus altissima) | Garlon 4 (this compound) | Growing Season | High level of control, comparable to imazapyr (B1671738) injection. | [19] |
| Invasive Fig (Ficus carica) | Garlon 4 (this compound) @ 25% v/v | N/A | >99% mortality | [18] |
Note: Foliar application efficacy is highly variable and dependent on complete coverage and environmental conditions. Direct comparative studies with mortality percentages are less common in the literature for foliar applications against specific woody species versus basal bark treatments.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon scientific findings. Below are summaries of protocols from key experiments comparing this compound applications.
Caption: A generalized experimental workflow for comparing herbicide application methods.
Protocol 1: Low-Volume Basal Bark Efficacy on Chinese Privet
-
Objective: To determine the optimal concentration and application timing of this compound for controlling Chinese privet using a low-volume basal bark method.[6]
-
Experimental Design: Field studies were conducted at two locations in east-central Alabama. Chinese privet shrubs of various sizes were selected.
-
Treatments:
-
Triclopyr butoxyethyl ester at 24 g/L (5% v/v), 48 g/L (10% v/v), and 96 g/L (20% v/v) mixed in a commercial basal oil carrier.
-
A ready-to-use (RTU) this compound formulation at 90 g/L.
-
Untreated control.
-
-
Application Method: Herbicide mixtures were applied to the lower 30 to 46 cm (12 to 18 inches) of each stem using a backpack sprayer. Stems were lightly sprayed until wet but not to the point of runoff. Applications were made in either January (dormant season) or March (early spring).[6]
-
Data Collection: Plant canopy defoliation, sprout height, and mortality were assessed at 6, 12, and 18 months after treatment.[6]
Protocol 2: Low-Concentration Basal Bark Efficacy on Understory Hardwoods
-
Objective: To determine the lowest effective concentration of this compound for controlling undesirable understory tree species in Pennsylvania forests.[5]
-
Experimental Design: The study targeted five species: American beech, striped maple, red maple, eastern hophornbeam, and black birch.
-
Treatments:
-
Garlon 4 (61.6% this compound) at 1%, 2.5%, and 5% solutions in a commercial basal oil.
-
Untreated control.
-
-
Application Method: Applications were made using a low-pressure backpack sprayer with a solid cone or flat fan nozzle. The lower 12-15 inches of the tree stems, including the root collar area, were thoroughly wetted. Applications were conducted in two distinct periods: early spring (dormant, pre-leaf-out) and late summer (growing season).[5]
-
Data Collection: The level of control for each species at each concentration and timing was evaluated after a full growing season.[5]
Conclusion
Both basal bark and foliar applications of this compound are effective methods for controlling woody plants, but their suitability depends on the specific management objectives, target species characteristics, and environmental context.
-
Basal bark application offers high selectivity and a wide application window, making it ideal for targeted removal of individual trees (especially <6 inches in diameter) in mixed stands or sensitive areas. Efficacy is strongly dependent on concentration, with 20% v/v solutions providing reliable control for difficult species, though lower concentrations can be effective on thin-barked trees.[5][6]
-
Foliar application is better suited for controlling smaller brush and dense, uniform stands where selectivity is less of a concern. It is generally more economical for large-scale applications but is restricted to the growing season and carries a higher risk of non-target damage due to spray drift.[9][11]
For researchers and professionals, the choice between these methods requires careful consideration of trade-offs between selectivity, scale of application, cost, and potential environmental impact. The experimental data and protocols provided herein serve as a guide for designing effective and responsible vegetation management programs.
References
- 1. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 2. Triclopyr Information & Products | Solutions Pest & Lawn [solutionsstores.com]
- 3. Triclopyr - Wikipedia [en.wikipedia.org]
- 4. invasive.org [invasive.org]
- 5. extension.psu.edu [extension.psu.edu]
- 6. bioone.org [bioone.org]
- 7. Triclopyr General Fact Sheet [npic.orst.edu]
- 8. researchgate.net [researchgate.net]
- 9. Manage Brush Effectively and Economoically with Herbicides | News [extension.iastate.edu]
- 10. fertilome.com [fertilome.com]
- 11. SS-AGR-260/AG245: Herbicide Application Techniques for Woody Plant Control [edis.ifas.ufl.edu]
- 12. Agronomy eUpdate September 25th, 2020 : Issue 820 [eupdate.agronomy.ksu.edu]
- 13. Basal Bark Herbicide Treatment for Invasive Plants in Pastures, Natural Areas & Forests - Alabama Cooperative Extension System [aces.edu]
- 14. blog.alligare.com [blog.alligare.com]
- 15. Treatments for Basal Bark Application | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 16. greenhousemegastore.com [greenhousemegastore.com]
- 17. media.cmsmax.com [media.cmsmax.com]
- 18. ovid.com [ovid.com]
- 19. srs.fs.usda.gov [srs.fs.usda.gov]
Evaluating the Long-Term Efficacy of Triclopyr Ester in Invasive Plant Management: A Comparative Guide
A comprehensive analysis of Triclopyr (B129103) ester treatments reveals high long-term effectiveness in controlling invasive woody and broadleaf species, often outperforming or providing a valuable alternative to other common herbicides such as glyphosate (B1671968) and imazapyr (B1671738). Its systemic action as a synthetic auxin mimic ensures thorough plant kill, though complete results on resilient species can take up to 18 months to become fully apparent and may necessitate multi-year treatment strategies for complete eradication.
Triclopyr ester has demonstrated consistent, high-efficacy control, exceeding 95% in many cases, particularly when utilized in basal bark and cut-stump applications for woody invasive plants.[1][2] These methods are especially effective against root- or stem-sprouting species as the herbicide persists within the plant until it dies.[3] For perennial invasive weeds, the long-term control strategy may involve repeated annual applications for two to nine years, depending on the target species and the age of the infestation.[4]
Comparative Efficacy of Herbicide Treatments
The selection of an appropriate herbicide is critical for successful long-term invasive species management. While this compound shows excellent results, its performance relative to other herbicides can vary based on the target species, application method, and environmental conditions.
Control of Woody Invasives
For woody species, this compound is often a preferred choice due to its selectivity, as it does not harm most grasses.[5] In a comparative study on buckthorn control, a forestry mow followed by a fall foliar spray of triclopyr resulted in the fewest seedlings and resprouts in the second year.[6] Basal bark applications of this compound have been shown to be highly effective, though the full effect may be delayed.[2] Cut-stump treatments with this compound are reported to be nearly 100% effective at any time of the year for preventing resprouting in many woody species.[7]
In contrast, glyphosate, a broad-spectrum herbicide, is also effective but will kill both grasses and broadleaf plants.[8] For cut-stump applications, glyphosate's effectiveness can be lower from spring through early summer compared to Triclopyr.[7] Imazapyr is another alternative that provides extended control, often preventing regrowth for up to two years; however, it can have soil activity that may affect non-target plants.[9]
| Herbicide | Target Species | Application Method | Long-Term Efficacy (Observations) | Reference |
| This compound | Woody Invasives (e.g., Buckthorn, Tree-of-Heaven) | Basal Bark | >95% mortality, but can take 12-18 months for full effect. | [1][2] |
| Woody Invasives | Cut-Stump | Nearly 100% effective in preventing resprouting year-round. | [7] | |
| Chinese Privet | Low-Volume Basal Bark | 88-89% mortality with higher concentrations (90 and 96 g/L). | [10] | |
| Glyphosate | Woody Invasives (e.g., Buckthorn) | Cut-Stump | 92% to 100% kill when applied to cut stumps from December to March. | [11] |
| Japanese Knotweed | Foliar Spray | 90% canopy reduction one year after sequential applications. | [12] | |
| Imazapyr | Aquatic Invasives | Foliar Spray | Extended control, often preventing regrowth for up to two years. | [9] |
| Tree-of-Heaven | Injection | More effective than Triclopyr injection, but may affect non-target trees. | [13] |
Control of Perennial Weeds
For perennial weeds like Japanese Knotweed, sequential foliar applications of this compound have demonstrated significant canopy reduction (90-99%) in the year following treatment.[12] However, for long-term control of established stands, repeated applications are often necessary. A study on purple loosestrife indicated that achieving 100% control could require three to nine years of annual spraying, with imazapyr showing faster results than a mix containing triclopyr.[4]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating research findings. Below are summaries of experimental protocols for evaluating the long-term effectiveness of herbicide treatments.
General Herbicide Efficacy Trial Protocol
A robust protocol for testing herbicide efficacy involves whole-plant bioassays conducted in a controlled environment, such as a greenhouse, and long-term field trials.[14]
-
Seed/Plant Collection: Collect mature seeds or plant material from the target invasive species that have survived previous herbicide treatments.
-
Cultivation: Germinate seeds or propagate plants in a greenhouse under controlled conditions to ensure uniform growth.
-
Herbicide Application: Apply herbicides at various concentrations, including the proposed label rate, half the label rate, and double the label rate, to assess both efficacy and potential phytotoxicity.[15] Applications should be made at the appropriate growth stage of the weed.
-
Long-Term Monitoring: For field trials, establish permanent plots and conduct assessments at regular intervals (e.g., 1, 3, 6, 9, 12, and 24 months post-treatment).[16]
-
Data Collection: Assess plant survival, canopy reduction, stem density, and biomass. For woody species, monitor for resprouting from the stump or roots.[12][17]
Basal Bark Application Protocol
This method is effective for controlling woody invasive plants with stems up to 6 inches in diameter.
-
Herbicide Mixture: Prepare a solution of this compound (e.g., 15-20% concentration) in a basal oil carrier.[2]
-
Application: Using a low-pressure backpack sprayer, apply the herbicide mixture to the entire circumference of the lower 12-18 inches of the plant stem, ensuring thorough coverage to the ground line.[18]
-
Timing: Applications can be made year-round, but avoid hot temperatures (above 85°F) to minimize volatilization and potential damage to non-target plants.[18]
Cut-Stump Treatment Protocol
This method is highly effective for a wide range of woody species and involves the direct application of herbicide to a freshly cut stump.[19]
-
Cutting: Cut the plant stem as close to the ground as possible.
-
Herbicide Application: Immediately after cutting, apply a concentrated solution of this compound or glyphosate to the cambium layer (the outer ring of the cut stump).[20] For this compound, a 20-30% solution in oil is often recommended, while for glyphosate, a 50-100% solution in water is used.[4]
-
Timing: This method is effective year-round, although late summer and fall are often optimal. Avoid applications during early spring when sap flow is heavy.[4]
Visualizing the Mechanism and Workflow
Understanding the signaling pathway of Triclopyr and the experimental workflow is essential for researchers.
References
- 1. Auxin and Auxinic Herbicide Mechanisms of Action | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]
- 2. grasslandrestorationnetwork.org [grasslandrestorationnetwork.org]
- 3. invasive.org [invasive.org]
- 4. Cut Stump Herbicide Treatments for Woody Plant Control - Alabama Cooperative Extension System [aces.edu]
- 5. Common herbicides | Connecticut Invasive Plant Working Group [cipwg.uconn.edu]
- 6. fmr.org [fmr.org]
- 7. kb.jniplants.com [kb.jniplants.com]
- 8. pomais.com [pomais.com]
- 9. er.uwpress.org [er.uwpress.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. plantscience.psu.edu [plantscience.psu.edu]
- 13. scispace.com [scispace.com]
- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 16. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 17. researchgate.net [researchgate.net]
- 18. extension.purdue.edu [extension.purdue.edu]
- 19. biisc.org [biisc.org]
- 20. extension.psu.edu [extension.psu.edu]
Safety Operating Guide
Proper Disposal of Triclopyr Ester: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Triclopyr ester is paramount for environmental protection and laboratory safety. this compound, a potent herbicide, is recognized for its high toxicity to terrestrial plants and aquatic organisms.[1][2] Improper disposal can lead to environmental contamination, particularly of soil and groundwater, as the chemical properties of Triclopyr are associated with potential groundwater contamination in permeable soils.[3][4] This guide provides detailed procedures for the proper disposal of this compound waste and its containers, tailored for research, scientific, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (such as barrier laminate, nitrile rubber, neoprene rubber, or viton), a long-sleeved shirt, long pants, and shoes with socks.[4] Facilities should be equipped with an eyewash station and a safety shower.[3] Avoid all contact with skin, eyes, and clothing.[3] In case of a spill, immediately isolate the hazard area and prevent unnecessary personnel from entering.[2]
Step-by-Step Disposal Protocol for this compound Waste
Pesticide wastes, including this compound, are classified as toxic.[1] Therefore, their disposal is strictly regulated. Improper disposal of excess pesticide, spray mixture, or rinsate is a violation of federal law.[5]
-
Initial Waste Assessment: Determine if the waste can be used according to the label instructions. The preferred method is to use up the product as intended.[6] If this is not possible, it must be disposed of as hazardous waste.
-
Containment of Spills:
-
Small Spills: Absorb the spill using inert materials such as sand, vermiculite, or other non-combustible absorbent materials.[2][3] Place the contaminated material into a suitable, labeled container for disposal.[2]
-
Large Spills: Dike the spill using absorbent or impervious materials like clay or sand to prevent it from spreading.[1][3] Recover as much of the free liquid as possible for reuse or disposal.[3] Allow the remaining absorbed material to solidify before scraping it up and placing it in an appropriate container for disposal.[1]
-
-
Cleaning of Contaminated Areas: After the removal of the spilled material, thoroughly clean the contaminated area with water.[1] Collect the wash liquid with additional absorbent material and place it in a disposable container.[1]
-
Disposal of Waste: All wastes resulting from the use of this product that cannot be used according to label instructions must be disposed of at an approved waste disposal facility.[3][4] It is imperative to follow all applicable Federal, state, and local laws and regulations.[1] Contact your State Pesticide or Environmental Control Agency, or the nearest EPA Regional Office for guidance.[2][5]
Container Disposal Procedures
Proper disposal of empty containers is critical to prevent reuse and environmental contamination.[7]
-
Triple Rinsing: Non-refillable containers must be triple-rinsed promptly after emptying.[1][4]
-
Empty the remaining contents into the application equipment or a mix tank, allowing it to drain for 10 seconds after the flow begins to drip.[4]
-
Fill the container one-quarter full with water and recap it.[4]
-
Shake the container for 10 seconds.[4]
-
Pour the rinsate into the application equipment or a mix tank, or store it for later use or disposal.[4] Allow it to drain for 10 seconds after the flow begins to drip.[4]
-
Repeat this procedure two more times.[4]
-
-
Final Disposal of Containers: After triple-rinsing, the container can be offered for recycling if available.[1] If recycling is not an option, puncture the container to prevent reuse and dispose of it in a sanitary landfill or by incineration, if allowed by state and local ordinances.[1][2][4] Do not burn unless permitted.[1]
Never pour this compound or its rinsate down the drain, toilet, or into any water system, as this can contaminate water supplies. [6]
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Toxicity to Aquatic Life | Highly toxic to fish. | [1][4] |
| Container Rinsing | Triple rinse non-refillable containers. | [1][4] |
| Rinsate Volume | Fill container ¼ full with water for rinsing. | [4] |
| DOT Regulation (Land/Vessel) | Not regulated for containers < 119 gallons. | [2][3] |
| DOT Regulation (Air or >119 gal) | NA1993, Combustible Liquid, N.O.S., PG III. | [2][3] |
Experimental Protocols
The disposal procedures outlined are based on established safety and environmental protocols found in Safety Data Sheets (SDS) and regulatory guidelines. These are not experimental but are mandated operational procedures.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Decision workflow for this compound waste and container disposal.
References
Essential Guide to Handling Triclopyr Ester: Safety, Operations, and Disposal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Triclopyr ester. Adherence to these procedures is critical for minimizing exposure risks and ensuring regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, especially in its concentrated form, a comprehensive array of personal protective equipment is mandatory to prevent contact, inhalation, and ingestion.[1] The following table summarizes the required PPE.
| Body Part | Required Protection | Specific Recommendations & Remarks |
| Eyes & Face | Safety goggles or a full face respirator.[2][3] | A full face respirator is recommended if vapors cause eye discomfort.[2][3] Facilities should be equipped with an eyewash station.[4] |
| Hands | Chemical-resistant gloves.[1][2][5] | Recommended materials include barrier laminate, butyl rubber, nitrile rubber, neoprene rubber, polyvinyl chloride (PVC), or Viton.[1][2][3][5] |
| Body | Long-sleeved shirt and long pants.[1][2][4][5] | A chemical-resistant apron is advised when mixing, loading, or cleaning up spills.[1] |
| Feet | Shoes plus socks.[1][2][4] | --- |
| Respiratory | A NIOSH-approved respirator for pesticides.[2][3] | This is particularly crucial when handling the substance in enclosed areas to minimize exposure to airborne contaminants.[2][3] |
Follow the manufacturer's instructions for cleaning and maintaining PPE. If no instructions are provided for washables, use detergent and hot water. Keep and wash PPE separately from other laundry.[2][4][6]
Operational Plan: From Preparation to Cleanup
Proper handling procedures are essential to minimize exposure and prevent accidental spills.
1. Preparation and Handling:
-
Ensure work is conducted in a well-ventilated area.[2][3][6] Local mechanical exhaust ventilation may be necessary.[2][3]
-
Before handling, wash your hands thoroughly.[4]
-
Wear all required PPE as specified in the table above.
-
Avoid contact with eyes, skin, and clothing.[4]
2. Storage:
-
Store this compound in its original, tightly closed container.[2][3][6]
-
Keep it in a cool, dry, and well-ventilated place, away from heat and other sources of ignition as it is a combustible liquid.[2][3][6]
-
Storage temperatures should be maintained above 28°F (-2°C) and below 105°F (40°C).[4][6]
3. In Case of a Spill:
-
Small Spills: Absorb the spill with an inert material such as sand, vermiculite, or clay.[2][4][6] Place the contaminated material into an appropriate container for disposal.[2][4][6]
-
Large Spills: Dike the spill to prevent it from spreading.[2][4] Contain and recover as much of the free liquid as possible.[2][4] Absorb the remaining liquid with an inert material, scrape it up, and place it in a suitable container for disposal.[2][4]
-
After the spill has been removed, thoroughly clean the contaminated area with water.[2][4] Collect the wash liquid with additional absorbent material and place it in a disposable container.[2][4]
4. First Aid:
-
If Swallowed: Immediately call a poison control center or doctor for treatment advice.[6] Do not induce vomiting unless instructed to do so.[6]
-
If in Eyes: Hold the eye open and rinse slowly and gently with water for 15-20 minutes.[6] If contact lenses are present, remove them after the first 5 minutes and continue rinsing.[6]
-
If on Skin or Clothing: Remove contaminated clothing immediately.[6] Rinse the skin with plenty of water for 15-20 minutes.[6]
-
If Inhaled: Move the person to fresh air. If the person is not breathing, call 911 or an ambulance and then give artificial respiration if possible.[6]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Pesticide Waste: Pesticide wastes are considered toxic.[2] Any waste from the use of this product that cannot be used according to the label instructions must be disposed of at an approved waste disposal facility.[4][7] Disposal must be in accordance with all applicable Federal, state, and local laws and regulations.[2]
-
Container Disposal: Do not reuse or refill the original container.[2][6][7]
-
Triple Rinse: Triple rinse the container (or equivalent) promptly after emptying.[2][6][7] Add the rinsate to the application mixture or dispose of it appropriately.
-
Recycling/Disposal: Offer the rinsed container for recycling if available.[2][6][7] If not, puncture the container and dispose of it in a sanitary landfill or by incineration, as allowed by state and local ordinances.[2][6][7]
-
Do not contaminate water, food, or feed by storage or disposal.[2][4][7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. resources.finalsite.net [resources.finalsite.net]
- 2. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 3. rochester-mn.safepersonnelsds.com [rochester-mn.safepersonnelsds.com]
- 4. fertilome.com [fertilome.com]
- 5. fertilome.com [fertilome.com]
- 6. monstertreeservice.com [monstertreeservice.com]
- 7. domyown.com [domyown.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
